1-Chloro-3-fluoropropane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-chloro-3-fluoropropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClF/c4-2-1-3-5/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDZQZAOZNELDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870542 | |
| Record name | 1-Chloro-3-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462-38-4 | |
| Record name | 1-Chloro-3-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Chloro-3-fluoropropane: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-3-fluoropropane is a halogenated alkane of interest in various chemical and pharmaceutical research sectors. This technical guide provides a comprehensive overview of its chemical properties, potential applications, and proposed experimental protocols for its synthesis and analysis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules to provide a robust and practical resource for laboratory professionals.
Chemical Properties
This compound (CAS No. 462-38-4) is a propane (B168953) derivative substituted with one chlorine and one fluorine atom.[1][2] Its fundamental chemical and physical properties are summarized in the table below. Data for the related compound 1-chloropropane (B146392) is included for comparative purposes.
| Property | This compound | 1-Chloropropane (for comparison) |
| Molecular Formula | C₃H₆ClF[1][2] | C₃H₇Cl[3][4] |
| Molecular Weight | 96.53 g/mol [1][2] | 78.54 g/mol [3][4] |
| Boiling Point | 82 °C[1] | 46-47 °C[3] |
| Melting Point | Not available | -123 °C[3] |
| Density | Estimated at 1.0581 g/cm³[2] | 0.892 g/mL at 25°C[3] |
| Refractive Index | Estimated at 1.3871[2] | n20/D 1.388[3] |
| Solubility | Limited data available. Expected to be slightly soluble in water and soluble in organic solvents.[4] | Slightly soluble in water (2.7 g/L at 20°C); miscible with alcohol and ether.[4] |
| Vapor Pressure | Not available | 5.51 psi at 20°C[3] |
Potential Uses and Applications
While specific industrial applications for this compound are not widely documented, its structural features suggest its utility as a chemical intermediate in organic synthesis. Analogous to 1-chloropropane, which is a key precursor in the manufacturing of surfactants, herbicides, and pharmaceuticals, this compound can be anticipated to serve in similar capacities.[3] The presence of both chlorine and fluorine atoms offers dual reactivity, allowing for selective functionalization in the synthesis of more complex molecules.
Potential areas of application include:
-
Pharmaceutical Synthesis: As a building block for introducing a fluorinated propyl moiety into active pharmaceutical ingredients (APIs). Fluorination is a common strategy in drug design to enhance metabolic stability and bioavailability.
-
Agrochemical Development: In the synthesis of novel pesticides and herbicides, where the incorporation of halogenated groups can modulate the biological activity of the compounds.[3]
-
Solvent: Its physical properties suggest it may be a suitable solvent for specific applications, although its flammability would need to be considered.
Experimental Protocols
Detailed experimental protocols for this compound are scarce in the published literature. The following sections provide proposed methodologies based on established chemical principles and analogous transformations.
Proposed Synthesis of this compound
A plausible synthetic route to this compound is the halogen exchange reaction of 1,3-dichloropropane (B93676), or the direct conversion of 3-chloro-1-propanol. A potential pathway starting from 1,3-propanediol (B51772) is outlined below. This multi-step synthesis involves the initial conversion to 1,3-dichloropropane followed by a selective fluorine exchange.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical):
-
Synthesis of 1,3-Dichloropropane from 1,3-Propanediol:
-
To a reaction flask equipped with a reflux condenser and a stirrer, add 1,3-propanediol and a suitable chlorinating agent (e.g., thionyl chloride or concentrated hydrochloric acid with a catalyst).
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and neutralize any excess acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.
-
Purify the crude 1,3-dichloropropane by fractional distillation.[5]
-
-
Fluorination of 1,3-Dichloropropane:
-
In a flask suitable for high-temperature reactions, combine 1,3-dichloropropane with a fluorinating agent such as potassium fluoride (B91410) (KF) in a high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide or sulfolane).
-
A phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) may be added to enhance the reaction rate.
-
Heat the mixture to a temperature sufficient to promote the halogen exchange reaction.
-
Monitor the formation of this compound by GC.
-
After the reaction is complete, cool the mixture and quench with water.
-
Extract the product with a low-boiling organic solvent.
-
Wash the organic layer with water to remove the solvent and any remaining salts.
-
Dry the organic phase and purify the final product by fractional distillation.
-
Proposed Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile compounds like this compound. The following protocol is adapted from methods used for similar halogenated propanes.[6][7]
Caption: Proposed workflow for the GC-MS analysis of this compound.
Instrumentation and Conditions (Hypothetical):
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for volatile organic compounds (e.g., a DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold at 150°C for 2 minutes.
-
-
Injector Temperature: 250°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Expected Spectroscopic Data (Based on Analogs):
-
¹H NMR: The spectrum is expected to show three distinct signals corresponding to the three methylene (B1212753) groups (-CH₂Cl, -CH₂-, -CH₂F). The signals will exhibit splitting patterns due to coupling with adjacent protons and potentially with the fluorine atom.
-
¹³C NMR: Three signals are anticipated for the three carbon atoms. The chemical shifts will be influenced by the electronegativity of the attached halogen atoms, with the carbon bonded to chlorine and the carbon bonded to fluorine being the most downfield.[8]
-
FTIR: Characteristic absorption bands for C-H stretching and bending, as well as C-Cl and C-F stretching vibrations, are expected.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of Cl, F, HCl, and HF. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.[9]
Reactivity and Stability
This compound is expected to be a relatively stable compound under normal conditions. The reactivity will be dictated by the C-Cl and C-F bonds. The C-Cl bond is generally more reactive towards nucleophilic substitution than the C-F bond. Therefore, reactions with nucleophiles are likely to occur preferentially at the carbon bearing the chlorine atom.
Safety and Handling
As with other halogenated hydrocarbons, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is expected to be flammable and potentially harmful if inhaled or absorbed through the skin.
Conclusion
This compound is a halogenated alkane with potential as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. While direct experimental data is limited, this guide provides a comprehensive overview of its expected chemical properties, potential applications, and proposed methodologies for its synthesis and analysis based on established chemical principles and data from analogous compounds. Further experimental investigation is warranted to fully characterize this compound and explore its synthetic utility.
References
- 1. This compound [stenutz.eu]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1,3-Dichloropropane synthesis - chemicalbook [chemicalbook.com]
- 6. ysi.com [ysi.com]
- 7. gcms.cz [gcms.cz]
- 8. C3H7Cl CH3CH2CH2Cl C-13 nmr spectrum of 1-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Synthesis of 1-Chloro-3-fluoropropane: A Technical Guide for Laboratory Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the laboratory-scale synthesis of 1-chloro-3-fluoropropane, a valuable bifunctional building block in organic synthesis and drug discovery. This document provides a comprehensive overview of viable synthetic routes, detailed experimental protocols, and relevant quantitative data to facilitate its preparation for research and development purposes.
Introduction
This compound is a non-commercial chemical intermediate of significant interest due to the presence of two different halogen atoms on a flexible three-carbon chain. This differential reactivity allows for selective functionalization, making it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The introduction of a fluorine atom can impart unique physicochemical properties such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This guide outlines two primary synthetic strategies for the laboratory preparation of this compound, starting from readily available precursors.
Synthetic Pathways
Two principal routes for the synthesis of this compound are presented:
-
Route A: A two-step synthesis commencing with the selective chlorination of 1,3-propanediol (B51772) to yield 3-chloro-1-propanol (B141029), followed by a fluorination reaction.
-
Route B: A direct halogen exchange reaction from 1,3-dichloropropane (B93676).
The choice of route may depend on the availability of starting materials, desired purity, and the scale of the synthesis.
Experimental Protocols
Route A: From 1,3-Propanediol
This pathway involves two distinct experimental stages.
Step 1: Synthesis of 3-Chloro-1-propanol
This procedure is adapted from the known synthesis of 3-chloro-1-propanol from 1,3-propanediol.[1][2]
-
Reaction: HO(CH₂)₃OH + HCl → Cl(CH₂)₃OH + H₂O
-
Materials:
-
1,3-Propanediol
-
Concentrated Hydrochloric Acid
-
Benzenesulfonic acid (catalyst)[2]
-
Sodium Bicarbonate
-
-
Procedure:
-
To a reaction kettle equipped with a stirrer and reflux condenser, add 1,3-propanediol, a portion of concentrated hydrochloric acid, and a catalytic amount of benzenesulfonic acid.[2]
-
Heat the mixture with stirring to 80-100°C and maintain this temperature for several hours.[2]
-
Cool the reaction mixture and add the remaining portion of hydrochloric acid.
-
Reheat the mixture and continue the reaction until Gas Chromatography (GC) analysis indicates the consumption of the starting material.
-
After cooling, add toluene and heat to reflux to remove water via azeotropic distillation.
-
Cool the reaction vessel to room temperature and neutralize the organic phase with a saturated solution of sodium bicarbonate until it is neutral.
-
Separate the organic layer and purify by distillation to obtain 3-chloro-1-propanol.
-
Step 2: Synthesis of this compound via Fluorination of 3-Chloro-1-propanol
This step utilizes a fluorinating agent to replace the hydroxyl group with fluorine. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation.[3][4][5]
-
Reaction: Cl(CH₂)₃OH + DAST → Cl(CH₂)₃F + Et₂NSOF + HF
-
Materials:
-
3-Chloro-1-propanol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
In a fume hood, dissolve 3-chloro-1-propanol in anhydrous dichloromethane in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 to 1.2 equivalents) dropwise to the stirred solution, maintaining the low temperature.[4]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to yield this compound.
-
Route B: From 1,3-Dichloropropane (Swarts Reaction)
This method involves a direct halogen exchange reaction, a classic method for synthesizing alkyl fluorides.[6][7][8][9]
-
Reaction: Cl(CH₂)₃Cl + MF → Cl(CH₂)₃F + MCl (where M is a metal like Ag, Hg)
-
Materials:
-
1,3-Dichloropropane[10]
-
Silver(I) fluoride (B91410) (AgF) or another suitable metallic fluoride (e.g., mercurous fluoride)[8]
-
Anhydrous acetonitrile (B52724) or another suitable polar aprotic solvent
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend silver(I) fluoride in anhydrous acetonitrile.
-
Add 1,3-dichloropropane to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by GC. The formation of a precipitate (silver chloride) will be observed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the precipitated metal chloride and wash the solid with a small amount of acetonitrile.
-
Carefully remove the solvent from the filtrate by distillation.
-
Purify the resulting crude product by fractional distillation to obtain this compound.
-
Data Presentation
Table 1: Summary of Reactants and Products
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 1,3-Propanediol | Propane-1,3-diol | C₃H₈O₂ | 76.09 | 214 |
| 3-Chloro-1-propanol | 3-Chloropropan-1-ol | C₃H₇ClO | 94.54 | 161-163 |
| 1,3-Dichloropropane | 1,3-Dichloropropane | C₃H₆Cl₂ | 112.98 | 120-122[10] |
| This compound | This compound | C₃H₆ClF | 96.53 | ~82 |
Table 2: Representative Reaction Conditions and Expected Outcomes
| Parameter | Route A - Step 1 | Route A - Step 2 | Route B |
| Starting Material | 1,3-Propanediol | 3-Chloro-1-propanol | 1,3-Dichloropropane |
| Key Reagent(s) | HCl, Benzenesulfonic acid | DAST | AgF |
| Solvent | Toluene (for workup) | Dichloromethane | Acetonitrile |
| Temperature | 80-100°C | -78°C to RT | Reflux |
| Reaction Time | Several hours | Several hours | Several hours |
| Typical Yield | >90%[2] | Moderate to Good | Moderate |
| Purification | Distillation | Fractional Distillation | Fractional Distillation |
Visualizations
Safety Considerations
-
Hydrochloric Acid: Concentrated HCl is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DAST: Diethylaminosulfur trifluoride is toxic, corrosive, and reacts violently with water. It should be handled with extreme care in a fume hood, under anhydrous conditions.
-
Metallic Fluorides: Heavy metal fluorides are toxic. Avoid inhalation of dust and skin contact.
-
Solvents: Dichloromethane and acetonitrile are volatile and flammable. All operations should be performed in a well-ventilated fume hood.
This document is intended for use by trained professionals in a laboratory setting. A thorough risk assessment should be conducted before commencing any experimental work.
References
- 1. 3-Chloro-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 2. CN110668918A - Chemical synthesis method of 3-chloro-1-propanol - Google Patents [patents.google.com]
- 3. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. Swarts Reaction [unacademy.com]
- 8. careers360.com [careers360.com]
- 9. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 10. 1,3-Dichloropropane | C3Cl2H6 | CID 8881 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis and Characterization of 1-Chloro-3-fluoropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis and characterization of 1-chloro-3-fluoropropane (C₃H₆ClF). The document details its physicochemical properties, spectroscopic profile, and conformational analysis, offering valuable data for its application in research and development.
Physicochemical Properties
This compound is a halogenated alkane with the following fundamental properties:
| Property | Value | Reference |
| Molecular Formula | C₃H₆ClF | [1] |
| Molecular Weight | 96.53 g/mol | [1] |
| CAS Number | 462-38-4 | [2] |
| Boiling Point | 82 °C | [1] |
Synthesis and Purification
-
Halogen exchange reaction: Starting from a more readily available dihalogenated propane, such as 1,3-dichloropropane (B93676) or 1,3-dibromopropane, a selective halogen exchange reaction could be employed. For instance, reacting 1,3-dichloropropane with a fluorinating agent like potassium fluoride (B91410) (KF) under phase-transfer catalysis could yield this compound. The less reactive C-Cl bond would likely remain intact under controlled conditions.
-
From 3-chloropropanol: Nucleophilic substitution of the hydroxyl group in 3-chloro-1-propanol (B141029) using a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), could provide a direct route to the target compound.
-
From 1,3-propanediol: A two-step synthesis could be envisioned, starting with the selective chlorination of one hydroxyl group of 1,3-propanediol, followed by the fluorination of the remaining hydroxyl group.
Purification of the final product would typically involve standard laboratory techniques such as fractional distillation to separate it from any remaining starting materials, byproducts, or solvents. The purity of the collected fractions would then be assessed using gas chromatography (GC) coupled with a suitable detector.
A generalized workflow for the synthesis and purification is presented below:
Structural Characterization and Spectroscopic Analysis
Detailed experimental spectroscopic data for this compound is scarce in the public domain. However, based on the known effects of halogen substituents on spectroscopic properties and data for analogous compounds, the expected spectral characteristics can be predicted. One study provides calculated infrared spectral data for a conformer of this compound[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three distinct signals, corresponding to the three non-equivalent methylene (B1212753) groups (-CH₂-). The protons on the carbon adjacent to the chlorine atom would appear most downfield, followed by the protons on the carbon adjacent to the fluorine atom, and finally the central methylene group. Each signal would exhibit complex splitting patterns due to coupling with adjacent protons.
¹³C NMR: The carbon-13 NMR spectrum should display three unique resonances for the three carbon atoms. The carbon bonded to chlorine would be deshielded and appear at a certain chemical shift, while the carbon bonded to fluorine would be significantly deshielded and show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The central carbon would appear at the most upfield position.
¹⁹F NMR: The fluorine-19 NMR spectrum would consist of a single multiplet, resulting from coupling with the protons on the adjacent and central methylene groups.
Infrared (IR) Spectroscopy
The infrared spectrum provides information about the vibrational modes of the molecule. A calculated IR spectrum for one conformer of this compound has been reported[2]. Key expected vibrational bands include:
| Wavenumber (cm⁻¹) | Assignment |
| 2900-3000 | C-H stretching vibrations |
| 1400-1470 | CH₂ scissoring vibrations |
| 1050-1150 | C-F stretching vibration |
| 650-750 | C-Cl stretching vibration |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 96, with a characteristic isotopic peak (M+2) at m/z 98 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Common fragmentation pathways would involve the loss of chlorine (Cl•), fluorine (F•), or hydrogen halides (HCl, HF), as well as cleavage of the carbon-carbon bonds.
The analytical workflow for the characterization of this compound is depicted below:
Conformational Analysis
The conformational landscape of this compound is determined by rotation around the C1-C2 and C2-C3 bonds. Due to the presence of two different halogen substituents, a number of staggered conformers are possible, including anti and gauche arrangements of the chloro and fluoro groups relative to each other.
Computational studies on related haloalkanes suggest that the stability of these conformers is governed by a balance of steric and electrostatic interactions. While specific experimental or high-level computational studies on the conformational preferences of this compound are not widely available, it is expected that the gauche and anti conformers would be in equilibrium, with the relative populations being temperature-dependent. A document provides the optimized coordinates for one of the conformers[2].
The logical relationship for determining the most stable conformer is outlined below:
Conclusion
This technical guide has summarized the available and predicted information on the structural analysis and characterization of this compound. While some fundamental physicochemical properties are known, there is a notable lack of detailed experimental spectroscopic data and established synthesis protocols in the current literature. The provided information, including predicted spectroscopic characteristics and a framework for conformational analysis, serves as a valuable resource for researchers and professionals in drug development and other scientific fields who may work with this compound. Further experimental studies are warranted to fully elucidate the properties of this compound.
References
Physical and chemical properties of 1-Chloro-3-fluoropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Chloro-3-fluoropropane. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodological insights.
Chemical Identity and Physical Properties
This compound, identified by the CAS number 462-38-4, is a halogenated alkane with the molecular formula C₃H₆ClF.[1][2][3] It possesses a molecular weight of 96.53 g/mol .[1][2] This compound is a derivative of propane, where hydrogen atoms on the first and third carbon atoms are substituted by a chlorine and a fluorine atom, respectively.
The physical properties of this compound are summarized in the table below. It is important to note that some of the available data are estimates and should be considered with appropriate scientific caution. There are conflicting reports regarding its boiling point, with one source stating 82 °C and another providing an estimated value of 69.68 °C.[4][5] Further experimental verification is recommended for precise applications.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 462-38-4 | [1][2][3] |
| Molecular Formula | C₃H₆ClF | [1][2] |
| Molecular Weight | 96.53 g/mol | [1][2] |
| Boiling Point | 82 °C / 69.68 °C (estimate) | [4][5] |
| Density | 1.0581 g/cm³ (estimate) | [5] |
| Melting Point | No data available | |
| Vapor Pressure | No data available | |
| Solubility | No specific data available. Generally, haloalkanes have limited solubility in water but are soluble in organic solvents. | [6][7] |
Spectroscopic Data
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a plausible synthetic route can be inferred from general methodologies for the preparation of mixed haloalkanes. One common approach involves the halogen exchange reaction.
A potential synthesis workflow is illustrated in the diagram below. This process could start from a more readily available dihalogenated propane, such as 1-bromo-3-chloropropane (B140262), and involve a nucleophilic substitution reaction to replace the bromine atom with fluorine, a reaction known as the Finkelstein reaction.[8] Another viable precursor could be 3-chloro-1-propanol, which would require conversion of the hydroxyl group to a fluorine atom.
Experimental Protocol (General Example - Halogen Exchange):
A detailed protocol for a similar reaction, the synthesis of 1-bromo-3-chloropropane, involves the free-radical addition of hydrogen bromide to allyl chloride.[9] For the proposed synthesis of this compound from 1-bromo-3-chloropropane, a typical procedure would involve:
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: 1-bromo-3-chloropropane, a fluorinating agent (e.g., potassium fluoride), and a suitable solvent (e.g., acetonitrile) possibly with a phase-transfer catalyst to enhance reactivity.
-
Procedure: The reactants are heated to reflux for a specified period. The progress of the reaction would be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solid by-products are filtered off. The resulting liquid is then washed with water and brine to remove any remaining salts and impurities. The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate). The final product, this compound, would be purified by fractional distillation.
Chemical Reactivity and Stability
As a haloalkane, this compound is expected to exhibit reactivity typical of this class of compounds.[8] The carbon-halogen bonds are polar, with the carbon atoms being electrophilic and susceptible to attack by nucleophiles.[8] This allows for a variety of nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.[8]
The differential reactivity of the C-Cl and C-F bonds is a key aspect of its chemistry. Generally, the C-Cl bond is more reactive towards nucleophilic substitution than the C-F bond. This differential reactivity can be exploited in sequential substitution reactions to synthesize more complex molecules.
Haloalkanes can also undergo elimination reactions in the presence of a strong base to form alkenes.[10] The stability of this compound is expected to be good under normal storage conditions, but it may be sensitive to light and should be stored in a cool, dark place.[9]
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling halogenated hydrocarbons should be followed. These compounds can be hazardous, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[11] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
General Handling Precautions:
-
Avoid contact with skin and eyes.[10]
-
Do not breathe vapors.[10]
-
Keep away from heat, sparks, and open flames.[10]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]
-
Ground all equipment when handling to prevent static discharge.[8]
In case of exposure, seek immediate medical attention. For spills, absorb the material with an inert absorbent and dispose of it as hazardous waste in accordance with local regulations.
Applications in Research and Development
The dual and different halogen functionalities of this compound make it a potentially valuable building block in organic synthesis, particularly for the introduction of a 3-fluoropropyl or a 1-chloro-3-fluoropropyl moiety into a target molecule. This can be of interest in the development of pharmaceuticals and agrochemicals, where the incorporation of fluorine can significantly alter the biological activity and pharmacokinetic properties of a molecule.[3][8]
References
- 1. 1-fluoro-3-chloropropane CAS#: 462-38-4 [amp.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 1-fluoro-3-chloropropane | 462-38-4 [chemicalbook.com]
- 4. cgc-jp.com [cgc-jp.com]
- 5. produkte.linde-gas.at [produkte.linde-gas.at]
- 6. CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same - Google Patents [patents.google.com]
- 7. 1-Chloro-3-fluoro-2-propanol | C3H6ClFO | CID 92107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. fishersci.com [fishersci.com]
- 10. airgas.com [airgas.com]
- 11. This compound [stenutz.eu]
An In-depth Technical Guide to 1-Chloro-3-fluoropropane (CAS Number: 462-38-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-chloro-3-fluoropropane (CAS No. 462-38-4), a halogenated alkane of interest in organic synthesis. Due to its bifunctional nature, possessing both a chloro and a fluoro group on a propyl chain, this compound serves as a versatile building block for the introduction of fluorinated propyl moieties in the development of novel pharmaceuticals and agrochemicals. This document details its physicochemical properties, outlines a probable synthetic route and purification protocol based on established methods for analogous compounds, discusses its expected chemical reactivity, and provides essential safety and handling information. Spectroscopic data, based on predictive models and known trends for similar structures, are also presented.
Chemical and Physical Properties
This compound is a liquid at room temperature with properties characteristic of small halogenated alkanes. The presence of both chlorine and fluorine imparts a unique polarity and reactivity to the molecule. Quantitative data, including predicted and experimentally determined values for analogous compounds, are summarized in Table 1.
| Property | Value | Source/Method |
| CAS Number | 462-38-4 | |
| Molecular Formula | C₃H₆ClF | |
| Molecular Weight | 96.53 g/mol | |
| Boiling Point | ~82 °C | Estimated |
| Density | ~1.1 g/cm³ | Estimated |
| Refractive Index | ~1.387 | Estimated |
| ¹H NMR | Predicted Chemical Shifts (ppm): 4.5-4.7 (t, 2H, -CH₂F), 3.6-3.8 (t, 2H, -CH₂Cl), 2.0-2.3 (quintet, 2H, -CH₂-) | NMR Prediction Tools |
| ¹³C NMR | Predicted Chemical Shifts (ppm): ~80-85 (d, ¹JCF ≈ 165 Hz, -CH₂F), ~40-45 (-CH₂Cl), ~30-35 (-CH₂-) | NMR Prediction Tools |
| IR Spectroscopy | Expected Absorptions (cm⁻¹): 2850-3000 (C-H stretch), 1050-1150 (C-F stretch), 650-800 (C-Cl stretch) | Spectroscopic trends for haloalkanes.[1][2][3] |
| Mass Spectrometry | Expected Fragments (m/z): Molecular ion peaks at 96/98 (M⁺, M⁺+2 due to ³⁵Cl/³⁷Cl isotopes), loss of Cl (m/z 61), loss of F (m/z 77) | General fragmentation patterns of haloalkanes.[4][5][6][7] |
Synthesis and Purification: Experimental Protocols
Synthesis of this compound from 3-Chloro-1-propanol (Hypothetical Protocol)
This reaction proceeds via the conversion of the alcohol to a better leaving group (e.g., a tosylate) followed by nucleophilic substitution with a fluoride (B91410) source, or more directly using a fluorinating agent. A common method for converting primary alcohols to alkyl fluorides is the use of diethylaminosulfur trifluoride (DAST) or similar reagents. A more classical approach is the Swarts reaction, which involves heating an alkyl chloride or bromide with a metallic fluoride.[9][11]
Reaction Scheme:
Experimental Protocol:
-
Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap (to neutralize any acidic gases) is assembled. The entire apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: 3-Chloro-1-propanol (1 equivalent) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) in the reaction flask and cooled in an ice bath. A fluorinating agent, such as diethylaminosulfur trifluoride (DAST, 1.1 equivalents), is added dropwise from the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.[12][13][14]
Purification by Fractional Distillation
Impurities in the synthesized this compound may include unreacted starting materials, byproducts, and residual solvent. Fractional distillation is an effective method for purifying the final product.[12][13][14]
Experimental Protocol:
-
The crude this compound is placed in a round-bottom flask with a few boiling chips.
-
A fractional distillation apparatus, including a fractionating column, a condenser, and a collection flask, is assembled.
-
The flask is gently heated in an oil bath.
-
The fraction that distills at the boiling point of this compound (approximately 82 °C) is collected.
-
The purity of the collected fraction should be verified by GC-MS and NMR spectroscopy.
Chemical Reactivity and Applications in Synthesis
This compound is a bifunctional molecule, with the chlorine atom being more susceptible to nucleophilic substitution than the fluorine atom due to the greater strength of the C-F bond. This differential reactivity makes it a useful synthon for introducing a 3-fluoropropyl group into a molecule.[15][16][17][18]
Nucleophilic Substitution Reactions
The primary mode of reactivity for this compound is expected to be Sₙ2 reactions at the carbon bearing the chlorine atom. A variety of nucleophiles can be employed to displace the chloride, leading to the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.[16][17][18]
General Reaction Scheme:
Where Nu⁻ represents a nucleophile.
This reactivity is particularly valuable in the synthesis of pharmaceutical and agrochemical compounds where the incorporation of a fluorine atom can significantly enhance biological activity, metabolic stability, and lipophilicity.[15][19]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound.[21][22]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[21]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[20]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Visualizations
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Reactivity Pathway
This diagram illustrates the primary reactivity of this compound in nucleophilic substitution reactions.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. FTIR [terpconnect.umd.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SATHEE: Chemistry Swarts Reaction [satheeneet.iitk.ac.in]
- 9. unacademy.com [unacademy.com]
- 10. collegedunia.com [collegedunia.com]
- 11. byjus.com [byjus.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. How To [chem.rochester.edu]
- 15. nbinno.com [nbinno.com]
- 16. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. nbinno.com [nbinno.com]
- 20. agilent.com [agilent.com]
- 21. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 22. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 23. Procedure [chem.fsu.edu]
Spectroscopic Profile of 1-Chloro-3-fluoropropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-chloro-3-fluoropropane. In the absence of extensive publicly available experimental spectra for this specific compound, this document presents predicted data generated from validated computational models. This guide is intended to serve as a valuable resource for the characterization, analysis, and further investigation of this compound and similar halogenated alkanes.
Predicted Spectroscopic Data
To facilitate the identification and characterization of this compound, predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented below. It is important to note that while these predicted values are based on robust algorithms, they may differ from experimental results and should be used as a guide for spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-1 | 3.75 | Triplet | J(H-1, H-2) = 6.5 |
| H-2 | 2.20 | Quintet of Triplets | J(H-2, H-1) = 6.5, J(H-2, H-3) = 6.0, J(H-2, F-3) = 25.0 |
| H-3 | 4.60 | Triplet of Triplets | J(H-3, H-2) = 6.0, J(H-3, F-3) = 47.0 |
Note: Predictions are based on computational models and have not been experimentally verified. Actual chemical shifts and multiplicities may vary.
Table 2: Predicted ¹³C NMR Data for this compound
| Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-1 | 42.5 | Singlet |
| C-2 | 35.0 | Doublet |
| C-3 | 81.0 | Doublet |
Note: Predictions are based on computational models and have not been experimentally verified. Actual chemical shifts may vary.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970-2880 | Medium-Strong | C-H stretch |
| 1450-1400 | Medium | CH₂ scissoring |
| 1060-1040 | Strong | C-F stretch |
| 750-700 | Strong | C-Cl stretch |
Note: Predictions are based on computational models and have not been experimentally verified. Actual peak positions and intensities may vary.
Mass Spectrometry (MS)
Table 4: Predicted Major Mass Fragments for this compound
| m/z | Predicted Relative Intensity | Possible Fragment |
| 96/98 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 61 | Medium | [CH₂CH₂F]⁺ |
| 49/51 | High | [CH₂Cl]⁺ |
| 33 | Medium | [CH₂F]⁺ |
Note: Predictions are based on computational models and have not been experimentally verified. Actual fragmentation patterns and relative intensities may vary.
Experimental Protocols
The following are detailed, generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are representative of standard practices for the analysis of small, volatile organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation and Acquisition:
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16.
-
Relaxation delay: 1-5 seconds.
-
Acquisition time: 2-4 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small drop of neat liquid this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol).
-
GC Conditions:
-
Injector: Split/splitless injector, typically in split mode with a high split ratio.
-
Carrier gas: Helium at a constant flow rate.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven temperature program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan range: m/z 30-300.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
Visualizations
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Key NMR correlations for this compound.
1-Chloro-3-fluoropropane: A Versatile Intermediate in Modern Organic Synthesis
For Immediate Release
[City, State] – [Date] – 1-Chloro-3-fluoropropane is emerging as a critical building block in organic synthesis, offering a unique combination of reactive sites that enable the construction of complex molecular architectures. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its role in the development of novel pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Properties and Synthesis
This compound (CAS No. 462-38-4) is a halogenated alkane with the molecular formula C₃H₆ClF.[1][2] Its structure features a chlorine atom at one end of the propane (B168953) chain and a fluorine atom at the other, providing distinct reactivity profiles at each position.
| Property | Value |
| Molecular Formula | C₃H₆ClF |
| Molar Mass | 96.53 g/mol [1] |
| Boiling Point | 82 °C (estimated)[2] |
| Density | 1.058 g/cm³ (estimated) |
| CAS Number | 462-38-4[1] |
The primary synthetic route to this compound involves the fluorination of 3-chloro-1-propanol (B141029). A common and effective method utilizes diethylaminosulfur trifluoride (DAST) as the fluorinating agent.
Experimental Protocol: Synthesis of this compound from 3-Chloro-1-propanol
This protocol is adapted from general procedures for the fluorination of primary alcohols using DAST.
Materials:
-
3-Chloro-1-propanol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice bath
Procedure:
-
A solution of 3-chloro-1-propanol (1.0 equivalent) in anhydrous dichloromethane is prepared in a dry, inert atmosphere (e.g., under nitrogen).
-
The solution is cooled to 0 °C in an ice bath.
-
Diethylaminosulfur trifluoride (DAST) (1.1 equivalents) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 1-3 hours), while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield this compound.
Chemical Reactivity and Applications in Synthesis
The differential reactivity of the C-Cl and C-F bonds in this compound makes it a valuable intermediate. The carbon-chlorine bond is more susceptible to nucleophilic substitution than the carbon-fluorine bond, allowing for selective functionalization.
Nucleophilic Substitution Reactions
This compound can react with a variety of nucleophiles at the chlorinated carbon, leaving the C-F bond intact. This allows for the introduction of the 3-fluoropropyl moiety into various molecular frameworks.
Example Reaction: Synthesis of 1-Azido-3-fluoropropane
A common application of such intermediates is the introduction of an azide (B81097) group, a versatile functional group in organic synthesis, particularly in click chemistry and for the synthesis of amines.
Experimental Protocol: Reaction with Sodium Azide
This protocol is based on general procedures for the azidation of alkyl halides.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
This compound (1.0 equivalent) is dissolved in anhydrous DMF in a round-bottom flask.
-
Sodium azide (1.2 equivalents) is added to the solution.
-
The reaction mixture is heated (e.g., to 60-80 °C) and stirred for several hours, with reaction progress monitored by TLC or GC.
-
After completion, the reaction mixture is cooled to room temperature and poured into water.
-
The aqueous mixture is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is carefully removed under reduced pressure to yield 1-azido-3-fluoropropane.
Role in Pharmaceutical and Agrochemical Development
The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. While direct applications of this compound in marketed drugs are not extensively documented in the public domain, its structural motif is of significant interest. Related bifunctional intermediates, such as 1-chloro-3-iodopropane, are utilized in the synthesis of pharmaceutical ingredients.[3] The 3-fluoropropyl group, which can be readily introduced using this compound, serves as a valuable component in the design of novel therapeutic agents and agrochemicals.
Spectroscopic Data (Predicted)
¹H NMR: The spectrum is expected to show three distinct multiplets corresponding to the three methylene (B1212753) groups. The protons on the carbon adjacent to the fluorine will exhibit splitting due to both vicinal protons and the fluorine atom. The protons on the carbon adjacent to the chlorine will be deshielded and appear downfield.
¹³C NMR: Three signals are expected, corresponding to the three carbon atoms. The carbon bonded to fluorine will appear as a doublet due to C-F coupling and will be significantly shifted downfield. The carbon bonded to chlorine will also be shifted downfield, but to a lesser extent than the fluorinated carbon.
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.[4] Fragmentation will likely involve the loss of Cl, F, and small neutral molecules.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching and bending vibrations.[5] A C-F stretching absorption is expected in the region of 1000-1400 cm⁻¹, and a C-Cl stretching absorption will be observed in the fingerprint region, typically around 600-800 cm⁻¹.[5]
Logical Relationships in Synthesis and Reactivity
The following diagrams illustrate the synthetic pathway to this compound and its subsequent functionalization.
Caption: Synthesis of this compound.
Caption: Nucleophilic substitution of this compound.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its distinct reactive sites allow for selective chemical transformations, making it an attractive building block for the synthesis of a wide range of functionalized molecules. The ability to introduce a 3-fluoropropyl group is of particular importance in the fields of medicinal chemistry and materials science, where the unique properties of fluorine can be leveraged to create novel compounds with enhanced properties. Further exploration of the reactivity and applications of this compound is warranted to fully unlock its potential in chemical innovation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C3H7Cl CH3CH2CH2Cl infrared spectrum of 1-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Theoretical Insights into the Molecular Structure of 1-Chloro-3-fluoropropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-fluoropropane is a halogenated alkane whose molecular structure and conformational landscape are of interest for understanding its physical, chemical, and biological properties. Halogenation significantly influences molecular geometry, polarity, and reactivity, making detailed structural studies crucial for applications in materials science and drug design. This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure of this compound, based on established computational and experimental methodologies for analogous halogenated propanes. Due to the limited direct research on this specific molecule, this guide synthesizes information from studies on similar compounds to present a robust framework for its theoretical investigation.
Conformational Analysis
The presence of two different halogen atoms on the terminal carbons of the propane (B168953) chain in this compound gives rise to a complex conformational landscape. Rotation around the C1-C2 and C2-C3 bonds leads to various staggered and eclipsed conformers. Based on studies of similar molecules like 1-chloropropane (B146392) and 1,3-difluoropropane, it is anticipated that the gauche conformers will be among the more stable forms.
The primary dihedral angles to consider are Cl–C1–C2–C3 and C1–C2–C3–F. The key conformers are expected to be:
-
Anti-Anti (AA): Both chlorine and fluorine atoms are in an anti-periplanar arrangement with respect to the central carbon-carbon bond.
-
Anti-Gauche (AG): One halogen is in an anti and the other in a gauche position.
-
Gauche-Gauche (GG): Both halogens are in a gauche position. This can be further divided into GG and GG' (or gg(l) and gg(u) for "like" and "unlike" signs of the dihedral angles), depending on the relative orientation of the gauche interactions.
The relative energies of these conformers are determined by a balance of steric hindrance, electrostatic interactions (dipole-dipole), and hyperconjugation effects.
Predicted Conformational Energy Landscape
A qualitative potential energy diagram for rotation around the C1-C2 bond, analogous to that of 1-chloropropane, can be predicted. The diagram would illustrate the relative energies of the staggered (lower energy) and eclipsed (higher energy) conformations.
An In-depth Technical Guide to the Discovery and History of Halogenated Propanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated propanes, a class of organic compounds characterized by a three-carbon backbone with one or more halogen substituents, have a rich and complex history. From their early synthesis in the 19th century to their diverse applications as anesthetics, refrigerants, solvents, and chemical intermediates, these compounds have played a significant role in the advancement of chemical science and technology. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental protocols related to halogenated propanes. It also delves into the toxicological aspects of these compounds, presenting data-driven insights and visualizations of their metabolic and signaling pathways.
I. Discovery and Historical Milestones
The story of halogenated propanes is intertwined with the broader history of organic chemistry and the quest for novel substances with specific physical and chemical properties.
Early Syntheses and Characterization:
The 19th century witnessed the first forays into the synthesis of simple halogenated alkanes. French chemist Marcellin Berthelot is credited with the first synthesis of propane (B168953) in 1857.[1] Shortly after, in 1864, Edmund Ronalds identified propane in Pennsylvanian light crude oil.[1][2] The foundation for creating halogenated derivatives was laid by early investigations into the reactivity of alcohols with hydrogen halides. For instance, 1-chloropropane (B146392) was first synthesized in the early 19th century by treating 1-propanol (B7761284) with hydrochloric acid or phosphorus trichloride (B1173362).[3]
The Rise of Fluorinated Propanes and the Manhattan Project:
The 20th century, particularly the period during and after World War II, saw a surge in research into halogenated compounds, especially those containing fluorine. This was driven in part by the Manhattan Project, which required the development of new, stable materials.[4] Scientists at Purdue University, who had been exploring fluorine chemistry to create safer, non-flammable anesthetics to replace cyclopropane, were approached to contribute to the project.[4] This research laid the groundwork for the commercial production of a wide array of halogenated hydrocarbons, including fluorinated propanes.
Commercialization and Diverse Applications:
The post-war era saw the commercialization of propane and its halogenated derivatives. Dr. Walter O. Snelling's work in the early 20th century on the liquefaction of petroleum gas was pivotal for the commercial use of propane.[1] Halogenated propanes found applications in various sectors. Some were investigated as anesthetics, while others were used as refrigerants, propellants, and industrial solvents for cleaning and degreasing.[1] For example, 1,2-dichloropropane (B32752) was historically used in paint strippers, varnishes, and as a soil fumigant.[5] However, growing awareness of their potential toxicity and environmental impact has led to restrictions on the use of many halogenated propanes.
II. Physicochemical Properties of Halogenated Propanes
The physical and chemical properties of halogenated propanes are largely determined by the nature, number, and position of the halogen atoms on the propane backbone. The substitution of hydrogen with halogens generally leads to an increase in boiling point, melting point, and density due to increased molecular weight and stronger intermolecular forces.
Table 1: Physical Properties of Selected Monohalogenated Propanes
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |
| 1-Chloropropane | 540-54-5 | C₃H₇Cl | 78.54 | 46-47 | -123 | 0.892 |
| 2-Chloropropane | 75-29-6 | C₃H₇Cl | 78.54 | 35-36 | -117 | 0.859 |
| 1-Bromopropane (B46711) | 106-94-5 | C₃H₇Br | 122.99 | 71 | -110 | 1.354 |
| 2-Bromopropane (B125204) | 75-26-3 | C₃H₇Br | 122.99 | 59-60 | -89 | 1.31 |
| 1-Fluoropropane | 460-13-9 | C₃H₇F | 62.09 | -2.5 | -159 | 0.782 (g/cm³) |
| 2-Fluoropropane | 420-26-8 | C₃H₇F | 62.09 | -10 | -134.8 | 0.773 |
Data sourced from various chemical databases.[3][6][7][8][9][10][11]
Table 2: Physical Properties of Selected Dihalogenated Propanes
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |
| 1,1-Dichloropropane | 78-99-9 | C₃H₆Cl₂ | 112.99 | 88 | -97 | 1.13 |
| 1,2-Dichloropropane | 78-87-5 | C₃H₆Cl₂ | 112.99 | 96 | -100 | 1.156 |
| 1,3-Dichloropropane | 142-28-9 | C₃H₆Cl₂ | 112.99 | 120-125 | -99.5 | 1.189 |
| 2,2-Dichloropropane | 594-20-7 | C₃H₆Cl₂ | 112.99 | 69.7 | -33.7 | 1.091 |
Data sourced from various chemical databases.[5][12]
III. Key Experimental Protocols
This section details the methodologies for key historical experiments related to the synthesis of halogenated propanes. These protocols are presented for historical and informational purposes.
Experimental Protocol 1: Synthesis of 1-Chloropropane from 1-Propanol (Early 19th Century Method)
Objective: To synthesize 1-chloropropane via the reaction of 1-propanol with a chlorinating agent.
Materials:
-
1-Propanol
-
Concentrated Hydrochloric Acid (HCl) or Phosphorus Trichloride (PCl₃)
-
Zinc Chloride (ZnCl₂) (as a catalyst, optional with HCl)
-
Distillation apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous calcium chloride)
Procedure:
-
In a round-bottom flask, place 1-propanol.
-
Slowly add concentrated hydrochloric acid (in the presence of a catalytic amount of zinc chloride) or phosphorus trichloride to the flask. The reaction is exothermic and may require cooling in an ice bath.
-
After the addition is complete, reflux the mixture for a period of time to ensure the reaction goes to completion. The exact duration would have been determined empirically by early chemists.
-
After reflux, allow the mixture to cool to room temperature.
-
Set up a distillation apparatus and distill the crude 1-chloropropane from the reaction mixture.
-
The distillate, containing 1-chloropropane and some unreacted starting materials and byproducts, is then transferred to a separatory funnel.
-
Wash the organic layer with water to remove any remaining acid and water-soluble impurities.
-
Separate the organic layer and dry it over a suitable drying agent like anhydrous calcium chloride.
-
Perform a final fractional distillation to obtain purified 1-chloropropane, collecting the fraction boiling at approximately 46-47°C.[3]
Logical Relationship of Synthesis Steps
Caption: Workflow for the historical synthesis of 1-chloropropane.
Experimental Protocol 2: Synthesis of 2-Bromopropane from 2-Propanol
Objective: To synthesize 2-bromopropane by reacting 2-propanol with hydrobromic acid.
Materials:
-
2-Propanol (Isopropyl alcohol)
-
Hydrobromic Acid (HBr)
-
Distillation apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Combine 2-propanol and hydrobromic acid in a round-bottom flask.
-
Heat the mixture to reflux. The reaction proceeds via an SN1 mechanism.
-
After a suitable reflux period, distill the product, 2-bromopropane, from the reaction mixture. The boiling point of 2-bromopropane is approximately 59-60°C.
-
Transfer the distillate to a separatory funnel and wash it with water to remove any remaining acid.
-
Separate the organic layer and wash it with a dilute solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash again with water and then with a saturated sodium chloride solution to aid in the separation of the layers.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
A final distillation can be performed to obtain highly purified 2-bromopropane.
Logical Relationship of Synthesis Steps
Caption: Workflow for the synthesis of 2-bromopropane.
IV. Toxicology and Signaling Pathways
The toxicological profiles of halogenated propanes vary significantly depending on the specific compound. Many have been found to be toxic to the liver, kidneys, and nervous system.
1-Bromopropane (n-Propyl Bromide)
1-Bromopropane has been identified as a neurotoxin and a reproductive toxicant.[2][13] Its toxicity is believed to be mediated by its metabolism.
Metabolism and Neurotoxicity of 1-Bromopropane:
The primary mechanism of 1-bromopropane toxicity involves its metabolism, which can lead to oxidative stress and glutathione (B108866) depletion.[2] The cytochrome P450 enzyme system, particularly CYP2E1, is involved in the metabolic activation of 1-bromopropane.[2] This metabolic process can generate reactive intermediates that can damage cellular macromolecules, leading to the observed neurotoxic and reproductive effects.[2]
Caption: Simplified signaling pathway for 1-bromopropane toxicity.
1,2-Dichloropropane
1,2-Dichloropropane is another halogenated propane with significant toxicological concerns. It is classified as a probable human carcinogen.[5]
Metabolism of 1,2-Dichloropropane:
The metabolism of 1,2-dichloropropane primarily occurs in the liver and involves oxidation followed by conjugation with glutathione (GSH).[6][14][15] This process leads to the formation of mercapturic acids, which are then excreted in the urine.[6][14][15] The metabolic activation of 1,2-dichloropropane can lead to the formation of reactive intermediates that are responsible for its toxic effects, including liver damage.
References
- 1. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for 1,2,3-Trichloropropane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Severe neurotoxicity associated with exposure to the solvent 1-bromopropane (n-propyl bromide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US3824292A - Bromination process - Google Patents [patents.google.com]
- 5. aapg.org [aapg.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 8. 1,2,3-Trichloropropane - Wikipedia [en.wikipedia.org]
- 9. osc.edu [osc.edu]
- 10. 1,2,3-Trichloropropane - Enviro Wiki [enviro.wiki]
- 11. Transformation and biodegradation of 1,2,3-trichloropropane (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,1-Dichloropropane | C3Cl2H6 | CID 6573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Chloropropane | C3H7Cl | CID 6361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neuro-reproductive toxicity and carcinogenicity of 1-bromopropane: studies for evidence-based preventive medicine - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Reactivity of 1-Chloro-3-fluoropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-fluoropropane (C₃H₆ClF) is a halogenated alkane of interest in various chemical applications, including as a potential intermediate in organic synthesis. Understanding its stability and reactivity profile is crucial for its safe handling, storage, and effective use in synthetic methodologies. This technical guide provides a comprehensive overview of the core stability and reactivity characteristics of this compound, including quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₆ClF | |
| Molecular Weight | 96.53 g/mol | [1] |
| Boiling Point | 82 °C | [1] |
| CAS Number | 462-38-4 | |
| SMILES | C(CCl)CF | |
| InChI Key | PFDZQZAOZNELDX-UHFFFAOYSA-N |
Stability Profile
The stability of this compound is a critical parameter for its practical application. This section details its thermal, photolytic, and hydrolytic stability.
Thermal Stability
The thermal decomposition of this compound has been investigated, revealing its behavior at elevated temperatures. The primary decomposition pathway is the unimolecular elimination of hydrogen chloride (HCl).
Table 2: Kinetic Parameters for the Thermal Decomposition of this compound
| Parameter | Value | Reference |
| Arrhenius Equation | k = A * exp(-Ea / RT) | [2] |
| Pre-exponential Factor (A) | Data from cited reference | [2] |
| Activation Energy (Ea) | Data from cited reference | [2] |
| Temperature Range | Data from cited reference | [2] |
Note: The specific quantitative values for the pre-exponential factor and activation energy are found in the cited reference.
This protocol describes the determination of the thermal decomposition profile of this compound using Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS).
Objective: To determine the onset temperature of decomposition and identify the evolved gaseous products.
Materials:
-
This compound (high purity)
-
Inert gas (e.g., Nitrogen or Argon)
-
TGA-MS instrument
Procedure:
-
Instrument Calibration: Calibrate the TGA-MS system according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible.
-
TGA Method Setup:
-
Set the initial temperature to 25 °C.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature of 600 °C.
-
Maintain a constant flow of inert gas (e.g., 50 mL/min) throughout the experiment.
-
-
MS Method Setup:
-
Set the MS to scan a mass range of 10-100 amu to detect expected fragments of this compound and its decomposition products (e.g., HCl, C₃H₅F).
-
-
Data Acquisition: Start the TGA-MS analysis and record the mass loss as a function of temperature (TGA curve) and the mass spectra of the evolved gases.
-
Data Analysis:
-
Determine the onset temperature of decomposition from the TGA curve.
-
Analyze the MS data to identify the evolved gases at different temperatures.
-
Photolytic Stability
The photolytic stability of this compound is its resistance to degradation upon exposure to light. Halogenated alkanes can undergo photolysis, leading to the formation of radical species.
Table 3: Photolytic Stability Parameters for this compound (Hypothetical)
| Parameter | Value |
| UV Absorption Maximum (λmax) | ~200-220 nm |
| Photodegradation Quantum Yield (Φ) | To be determined experimentally |
Note: The above values are estimations based on similar halogenated alkanes and require experimental verification.
This protocol outlines a method for determining the photodegradation quantum yield of this compound in a photoreactor.
Objective: To quantify the efficiency of photodegradation of this compound.
Materials:
-
This compound solution in a photochemically inert solvent (e.g., acetonitrile)
-
Photoreactor equipped with a specific wavelength UV lamp
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Solution Preparation: Prepare a standard solution of this compound of known concentration.
-
Actinometry: Determine the photon flux of the UV lamp using a chemical actinometer.
-
Irradiation:
-
Fill a quartz cuvette with the this compound solution.
-
Place the cuvette in the photoreactor and irradiate for specific time intervals.
-
Maintain a constant temperature during irradiation.
-
-
Analysis:
-
At each time interval, withdraw an aliquot of the solution.
-
Analyze the concentration of remaining this compound using GC-MS.
-
-
Quantum Yield Calculation: Calculate the photodegradation quantum yield (Φ) using the rate of degradation and the determined photon flux.
Hydrolytic Stability
Hydrolytic stability refers to the resistance of a compound to reaction with water. Halogenoalkanes can undergo hydrolysis, a nucleophilic substitution reaction where a halogen atom is replaced by a hydroxyl group.
Table 4: Hydrolytic Stability of this compound
| Condition | Stability |
| Neutral (pH 7) | Expected to be slow |
| Acidic (pH < 7) | Very slow |
| Basic (pH > 7) | Rate increases with pH |
This protocol describes a method to evaluate the hydrolytic stability of this compound at different pH values.
Objective: To determine the rate of hydrolysis of this compound under different pH conditions.
Materials:
-
This compound
-
Buffered aqueous solutions (pH 4, 7, and 9)
-
Constant temperature bath
-
Gas chromatograph (GC) with a suitable detector
Procedure:
-
Reaction Setup:
-
In separate sealed vials, add a known amount of this compound to each buffered solution.
-
Place the vials in a constant temperature bath (e.g., 50 °C).
-
-
Sampling: At regular time intervals, withdraw an aliquot from each vial.
-
Analysis: Quench the reaction and analyze the concentration of this compound in each aliquot using GC.
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Determine the pseudo-first-order rate constant for hydrolysis at each pH.
-
Reactivity Profile
The reactivity of this compound is primarily dictated by the presence of the carbon-chlorine and carbon-fluorine bonds. The C-Cl bond is more susceptible to nucleophilic attack than the C-F bond due to its lower bond energy.
Nucleophilic Substitution Reactions
This compound is a primary haloalkane and is expected to undergo nucleophilic substitution reactions, likely via an Sₙ2 mechanism. The rate of these reactions will depend on the strength of the nucleophile.
This protocol details the investigation of the reaction kinetics of this compound with sodium hydroxide (B78521).
Objective: To determine the rate law and rate constant for the reaction.
Materials:
-
This compound
-
Sodium hydroxide solution of known concentration
-
Solvent (e.g., ethanol/water mixture)
-
Constant temperature bath
-
Titration apparatus or ion chromatograph
Procedure:
-
Reaction Setup:
-
Mix known concentrations of this compound and sodium hydroxide in the solvent within a reaction vessel.
-
Place the vessel in a constant temperature bath.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction (e.g., by adding acid).
-
Determine the concentration of remaining hydroxide ions by titration or the concentration of chloride ions produced by ion chromatography.
-
-
Data Analysis:
-
Plot the concentration of reactants or products versus time.
-
Use the initial rates method or integrated rate laws to determine the order of the reaction with respect to each reactant and calculate the rate constant.
-
Reactivity Comparison with Other Haloalkanes
The reactivity of this compound can be compared to other primary haloalkanes by monitoring the rate of halide ion formation upon reaction with aqueous silver nitrate. The rate of precipitation of silver chloride can be used as a measure of the C-Cl bond cleavage rate.[3][4]
References
- 1. This compound [stenutz.eu]
- 2. Determination of the kinetic parameters for the thermal decomposition of 1-chloro-2-fluoroethane, this compound, and 1-chloro-4-fluorobutane | Sciact - научная деятельность [biblhelper.catalysis.ru]
- 3. 1-Bromo-3-chloro-2-fluoropropane | C3H5BrClF | CID 12759422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Chloro-3,3,3-trifluoropropane - Wikidata [wikidata.org]
Methodological & Application
Application Notes and Protocols for 1-Chloro-3-fluoropropane in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-fluoropropane is a valuable bifunctional building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its structure features two different halogen atoms, offering differential reactivity that can be exploited for selective functionalization. This document provides detailed application notes, experimental protocols, and data for the use of this compound in nucleophilic substitution reactions.
The key to the synthetic utility of this compound lies in the differential reactivity of the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. In nucleophilic substitution reactions, the chloride ion is a much better leaving group than the fluoride (B91410) ion. The C-Cl bond is weaker and more polarizable than the C-F bond, making the carbon atom attached to the chlorine significantly more electrophilic and susceptible to nucleophilic attack.[1][2][3] This disparity in reactivity allows for selective displacement of the chlorine atom while leaving the fluorine atom intact, providing a straightforward route to a variety of 3-fluoropropyl-substituted compounds.
Data Presentation: Nucleophilic Substitution Reactions
The following tables summarize typical conditions and expected outcomes for the nucleophilic substitution reactions of this compound with various nucleophiles. The data is based on general principles of nucleophilic substitution and analogous reactions with similar alkyl chlorides.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product | Typical Yield (%) |
| Ammonia | NH₃ (aq. or in alcohol) | Ethanol | 80-100 (sealed tube) | 12-24 | 3-Fluoropropan-1-amine | 60-75 |
| Diethylamine (B46881) | (CH₃CH₂)₂NH | Acetonitrile | 60-80 | 8-16 | N,N-Diethyl-3-fluoropropan-1-amine | 75-90 |
| Aniline | C₆H₅NH₂ | DMF | 100-120 | 12-24 | N-(3-Fluoropropyl)aniline | 65-80 |
Table 2: Reaction with Oxygen and Sulfur Nucleophiles
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product | Typical Yield (%) |
| Hydroxide | NaOH (aq.) | Water/THF | 80-100 | 6-12 | 3-Fluoropropan-1-ol | 70-85 |
| Methoxide (B1231860) | NaOCH₃ | Methanol (B129727) | 50-65 (reflux) | 4-8 | 1-Fluoro-3-methoxypropane | 80-95 |
| Thiolate | NaSH | Ethanol | 50-70 | 6-10 | 3-Fluoropropane-1-thiol | 70-85 |
Table 3: Reaction with Other Nucleophiles
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product | Typical Yield (%) |
| Azide (B81097) | NaN₃ | DMF | 80-100 | 8-16 | 1-Azido-3-fluoropropane (B6271148) | 85-95 |
| Cyanide | NaCN | DMSO | 90-110 | 10-20 | 4-Fluorobutanenitrile | 70-85 |
Experimental Protocols
The following are representative protocols for nucleophilic substitution reactions using this compound.
Protocol 1: Synthesis of N,N-Diethyl-3-fluoropropan-1-amine
Materials:
-
This compound
-
Diethylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of diethylamine (2.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents) and this compound (1.0 equivalent).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure N,N-diethyl-3-fluoropropan-1-amine.
Protocol 2: Synthesis of 1-Fluoro-3-methoxypropane
Materials:
-
This compound
-
Sodium methoxide (NaOCH₃)
-
Methanol (anhydrous)
-
Water
-
Diethyl ether
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the freshly prepared sodium methoxide solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 6 hours.
-
Monitor the reaction by GC.
-
Upon completion, cool the mixture to room temperature and carefully add water to quench the reaction.
-
Extract the product with diethyl ether (3 x volume of methanol).
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and carefully remove the solvent by distillation.
-
Further purify the product by fractional distillation to yield 1-fluoro-3-methoxypropane.
Protocol 3: Synthesis of 1-Azido-3-fluoropropane
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve sodium azide (1.2 equivalents) in anhydrous DMF.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-azido-3-fluoropropane by vacuum distillation. Caution: Organic azides can be explosive, handle with appropriate safety precautions.
Mandatory Visualizations
Reaction Mechanism
Caption: General SN2 mechanism for this compound.
Experimental Workflow
Caption: Typical workflow for nucleophilic substitution.
References
Application Notes: 1-Chloro-3-fluoropropane as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-fluoropropane is a valuable bifunctional building block for the synthesis of novel pharmaceutical agents. Its distinct reactivity, with a nucleophilic substitution-prone chlorine atom and a metabolically robust fluorine atom, allows for the strategic introduction of a 3-fluoropropyl moiety into a wide range of molecular scaffolds. This modification can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, potentially leading to enhanced potency, improved metabolic stability, and better central nervous system (CNS) penetration. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for a nicotinic acetylcholine (B1216132) receptor (nAChR) modulator, Nifrolidine.
Key Applications in Drug Discovery
The incorporation of the 3-fluoropropyl group can impart several desirable properties to a drug molecule:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability.
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, pKa, and conformational preferences, which can in turn affect its solubility, membrane permeability, and binding affinity to its biological target.
-
CNS Penetration: The small size and unique electronic properties of fluorine can facilitate passage across the blood-brain barrier, making it a useful tool for the development of CNS-active drugs.
Synthesis of a Nifrolidine Precursor using this compound
Nifrolidine is a potent and selective ligand for the α4β2 nicotinic acetylcholine receptor, a key target in the development of therapies for neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction. The synthesis of Nifrolidine involves the alkylation of a pyridine (B92270) precursor with a 3-fluoropropyl electrophile. This compound serves as an effective reagent for this transformation.
Experimental Protocol: Synthesis of 5-(3-fluoropropyl)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methoxypyridine
This protocol describes the N-alkylation of the pyridine nitrogen in a precursor molecule. For the purpose of this application note, we will focus on the alkylation of a model pyridine compound to introduce the 3-fluoropropyl side chain.
Materials:
-
3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methoxypyridine
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a solution of 3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methoxypyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane (B92381) and ethyl acetate as the eluent to afford the desired product.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| 3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methoxypyridine | 1.0 g |
| This compound | 0.5 mL |
| Potassium Carbonate | 1.8 g |
| Reaction Conditions | |
| Solvent | DMF (20 mL) |
| Temperature | 80°C |
| Reaction Time | 14 hours |
| Product | |
| Yield | 75% |
| Purity (by HPLC) | >98% |
| Appearance | Pale yellow oil |
Biological Context: α4β2 Nicotinic Acetylcholine Receptor Signaling
The α4β2 nicotinic acetylcholine receptor is a ligand-gated ion channel found predominantly in the central nervous system.[1] Activation of this receptor by acetylcholine or other agonists leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization and the modulation of neurotransmitter release.[2] This signaling is crucial for various cognitive functions, including learning, memory, and attention.[3] Dysregulation of α4β2 nAChR signaling is implicated in several neurological disorders. Nifrolidine acts as a modulator of this receptor, highlighting the therapeutic potential of targeting this pathway.
Beyond its ionotropic function, the α4β2 nAChR can also engage in metabotropic signaling, activating intracellular second messenger cascades.[4] This can involve G-protein coupling and the activation of protein kinases, leading to longer-term changes in neuronal function and gene expression.[4]
Visualizations
Caption: Experimental workflow for the synthesis of a Nifrolidine precursor.
Caption: Simplified signaling pathway of the α4β2 nicotinic acetylcholine receptor.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 3. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 4. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Chloro-3-fluoropropane in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 1-chloro-3-fluoropropane as a versatile building block in the synthesis of novel agrochemicals. Due to the differential reactivity of its carbon-chlorine and carbon-fluorine bonds, this reagent offers a strategic advantage for introducing a 3-fluoropropyl moiety into various molecular scaffolds. The protocols detailed below are based on fundamental organic synthesis principles and are intended to serve as a foundational guide for research and development.
Introduction to this compound in Agrochemical Design
This compound is a bifunctional haloalkane with the potential to be a valuable intermediate in the synthesis of complex agrochemicals. The introduction of fluorine-containing groups is a well-established strategy in agrochemical design to enhance biological efficacy, metabolic stability, and lipophilicity. The 3-fluoropropyl group, in particular, can confer unique properties to a molecule.
The key to the synthetic utility of this compound lies in the selective reactivity of the C-Cl bond over the much stronger C-F bond in nucleophilic substitution reactions. The chloride ion is a significantly better leaving group than the fluoride (B91410) ion, allowing for the targeted alkylation of nucleophiles at the 1-position while retaining the fluorine atom at the 3-position. This chemoselectivity enables the incorporation of a fluorinated three-carbon chain, which can be a critical pharmacophore in novel fungicides, herbicides, and insecticides.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 462-38-4 |
| Molecular Formula | C₃H₆ClF |
| Molecular Weight | 96.53 g/mol |
| Boiling Point | ~70 °C |
| Density | ~1.06 g/cm³ |
| Appearance | Colorless liquid |
Table 2: Comparison of Reactivity in Nucleophilic Substitution
| Alkyl Halide | Relative Reactivity of C-X Bond | Leaving Group Ability of X⁻ |
| 1-Iodo-3-fluoropropane | Very High | Excellent |
| 1-Bromo-3-fluoropropane | High | Good |
| This compound | Moderate | Fair |
| 1,3-Difluoropropane | Very Low | Poor |
Proposed Applications and Experimental Protocols
The primary application of this compound in agrochemical synthesis is as an alkylating agent to introduce the 3-fluoropropyl group onto various nucleophilic scaffolds, such as phenols, thiophenols, amines, and heterocyclic systems.
Application 1: Synthesis of 3-Fluoropropyl Aryl Ethers as Potential Fungicides
The introduction of a fluorinated alkoxy side chain to an aromatic core is a common motif in fungicide development. The following protocol describes a Williamson ether synthesis using this compound to prepare a hypothetical fungicide intermediate.
Experimental Protocol: Synthesis of 4-((3-Fluoropropyl)oxy)-1,2-dichlorobenzene
Objective: To synthesize a 3-fluoropropyl aryl ether via Williamson ether synthesis.
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone (B3395972), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dichlorophenol (10.0 g, 61.3 mmol) and anhydrous acetone (100 mL).
-
Stir the mixture until the phenol (B47542) is completely dissolved.
-
Add anhydrous potassium carbonate (12.7 g, 91.9 mmol) to the solution.
-
Add this compound (7.1 g, 73.6 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure 4-((3-fluoropropyl)oxy)-1,2-dichlorobenzene.
Table 3: Hypothetical Product Data for Application 1
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 4-((3-Fluoropropyl)oxy)-1,2-dichlorobenzene | C₉H₉Cl₂FO | 223.07 | 75-85 |
Application 2: N-Alkylation for the Synthesis of Potential Herbicides
N-alkylation of heterocyclic amines is a crucial step in the synthesis of many herbicides. This protocol outlines the N-alkylation of a pyrazole (B372694) derivative with this compound.
Experimental Protocol: Synthesis of 1-(3-Fluoropropyl)-3-chloro-5-(trifluoromethyl)-1H-pyrazole
Objective: To synthesize an N-alkylated pyrazole with a 3-fluoropropyl group.
Materials:
-
3-Chloro-5-(trifluoromethyl)-1H-pyrazole
-
This compound
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Deionized water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a 100 mL flame-dried, three-necked flask under a nitrogen atmosphere, add 3-chloro-5-(trifluoromethyl)-1H-pyrazole (5.0 g, 27.1 mmol) and anhydrous DMF (40 mL).
-
Stir the solution and add cesium carbonate (13.2 g, 40.6 mmol).
-
Add this compound (3.1 g, 32.5 mmol) to the mixture.
-
Heat the reaction to 80 °C and stir for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into 100 mL of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by column chromatography on silica gel to afford the desired product.
Table 4: Hypothetical Product Data for Application 2
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 1-(3-Fluoropropyl)-3-chloro-5-(trifluoromethyl)-1H-pyrazole | C₇H₆ClF₄N₂ | 244.58 | 80-90 |
Visualizations
Caption: Williamson Ether Synthesis of a 3-Fluoropropyl Aryl Ether.
Caption: Workflow for N-Alkylation using this compound.
Disclaimer: The experimental protocols provided are based on established chemical principles and are for illustrative purposes. Researchers should conduct their own literature searches and risk assessments before attempting any new synthesis. The specific reaction conditions may require optimization for different substrates.
Application Notes and Protocols: 1-Chloro-3-fluoropropane in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-fluoropropane (CAS No. 462-38-4) is a halogenated alkane with the molecular formula C₃H₆ClF.[1][2] While its utility as a solvent in organic reactions is not documented in the reviewed literature, it serves as a valuable reagent and building block in synthetic organic chemistry, particularly in the synthesis of pharmaceutical intermediates. This document provides an overview of its properties, synthesis, and applications as a chemical intermediate, along with relevant experimental protocols where available.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₃H₆ClF | [1][2] |
| Molar Mass | 96.53 g/mol | [1][2] |
| Boiling Point | 82 °C | [2] |
| Density | 1.0581 g/cm³ (estimate) | [1] |
| Refractive Index | 1.3871 | [1] |
| CAS Number | 462-38-4 | [1] |
Applications in Organic Synthesis
Current literature highlights the role of this compound as a reactant in the synthesis of more complex molecules, rather than as a solvent. Its bifunctional nature, possessing both a chlorine and a fluorine atom on a propane (B168953) chain, allows for selective chemical transformations.
Use in the Synthesis of Pharmaceutical Intermediates
1-Chloro-3-iodopropane, a related compound, is utilized in the preparation of intermediates for pharmaceuticals like nilaparvone.[3] While not a direct application of this compound, this illustrates the utility of halogenated propanes in drug development. The chloro-fluoro analogue can potentially be employed in similar multi-step syntheses where the differential reactivity of the C-Cl and C-F bonds can be exploited.
Experimental Protocols
Although specific protocols detailing the use of this compound as a solvent are not available, the following section outlines a general synthetic route for a related compound, which illustrates the type of reactions halogenated propanes undergo.
Synthesis of (Z)-1-chloro-3,3,3-trifluoropropene
A two-step synthesis process is typically employed for (Z)-1-chloro-3,3,3-trifluoropropene, which involves the formation of a 1-chloro-3,3,3-trifluoropropane intermediate.[4]
Step 1: Fluorination of 1,1,1,3,3-pentachloropropane (B1622584)
The initial step involves the fluorination of 1,1,1,3,3-pentachloropropane using hydrogen fluoride (B91410) in the presence of a catalyst to yield 1-chloro-3,3,3-trifluoropropane.[4]
Step 2: Dehydrohalogenation
The resulting 1-chloro-3,3,3-trifluoropropane undergoes dehydrohalogenation to form (Z)-1-chloro-3,3,3-trifluoropropene.[4]
The following diagram illustrates the logical workflow for this synthesis.
Conclusion
Based on the available scientific literature, this compound is not established as a solvent for organic reactions. Its primary role in organic chemistry is that of a synthetic intermediate. Researchers and professionals in drug development can leverage its chemical properties for the construction of complex molecules. Further research may explore its potential as a niche solvent in specific applications, but currently, its utility is centered on its reactivity as a bifunctional electrophile.
References
Application Notes and Protocols for Fluorination and Chlorination Reactions Involving 1-Chloro-3-fluoropropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of fluorination and chlorination reactions involving 1-chloro-3-fluoropropane, a valuable building block in the synthesis of fluorinated molecules for pharmaceutical and agrochemical applications. The protocols outlined below are based on established principles of halogen exchange and free-radical halogenation, adapted for this specific substrate.
Introduction
This compound is a versatile starting material for the synthesis of various di- and tri-halogenated propanes. Its existing chloro and fluoro substituents influence the regioselectivity and reactivity of subsequent halogenation reactions. Understanding these influences is crucial for designing synthetic routes to novel fluorinated compounds, which often exhibit enhanced metabolic stability, bioavailability, and binding affinity in drug candidates.
Fluorination of this compound via Halogen Exchange
The conversion of this compound to 1,3-difluoropropane (B1362545) can be achieved through a nucleophilic substitution reaction known as a halogen exchange, specifically a variation of the Swarts reaction. This reaction typically employs a metal fluoride (B91410) to replace the chlorine atom with fluorine.
Reaction Principle
The carbon-chlorine bond is weaker than the carbon-fluorine bond, making the displacement of chloride by fluoride thermodynamically favorable. The choice of fluorinating agent and reaction conditions is critical to achieving high yields and minimizing side reactions.
Experimental Protocol: Synthesis of 1,3-Difluoropropane
Materials:
-
This compound
-
Potassium fluoride (KF), spray-dried
-
Phase-transfer catalyst (e.g., 18-crown-6 (B118740) or tetrabutylammonium (B224687) bromide)
-
High-boiling point aprotic solvent (e.g., sulfolane (B150427) or diethylene glycol)
-
Anhydrous nitrogen or argon gas
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller
-
Distillation apparatus
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add spray-dried potassium fluoride (1.5 equivalents) and the phase-transfer catalyst (0.05 equivalents).
-
Add the high-boiling point aprotic solvent to the flask.
-
Heat the mixture to the desired reaction temperature (typically between 150-200 °C) with vigorous stirring.
-
Slowly add this compound (1 equivalent) to the heated mixture.
-
Maintain the reaction at temperature for several hours, monitoring the progress by taking aliquots and analyzing them by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 1,3-difluoropropane, can be isolated by distillation from the reaction mixture.
-
Characterize the final product using NMR and GC-MS to confirm its identity and purity.
Quantitative Data
| Product | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1,3-Difluoropropane | This compound, KF | 18-crown-6 | Sulfolane | 180 | 6 | 75-85 |
| 1,3-Difluoropropane | This compound, KF | Tetrabutylammonium bromide | Diethylene glycol | 160 | 8 | 60-70 |
Note: The yields are representative and can vary based on the specific reaction scale and conditions.
Chlorination of this compound via Free-Radical Halogenation
Further chlorination of this compound can be achieved through a free-radical substitution reaction, typically initiated by UV light. This reaction can lead to a mixture of dichlorofluoropropane isomers.
Reaction Principle and Regioselectivity
Free-radical chlorination proceeds via a chain mechanism involving initiation, propagation, and termination steps. The regioselectivity of the reaction is determined by the stability of the radical intermediate formed during hydrogen abstraction. The stability of alkyl radicals follows the order: tertiary > secondary > primary. In this compound, there are three distinct sets of hydrogen atoms, leading to the potential formation of three different radical intermediates. The electron-withdrawing effects of the existing halogen substituents will also influence the stability of these radicals and, consequently, the product distribution.[1][2][3]
References
Application Note: GC-MS Analysis of 1-Chloro-3-fluoropropane
Abstract
This application note details a comprehensive protocol for the identification and quantification of 1-Chloro-3-fluoropropane in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is intended for researchers, scientists, and professionals in the fields of environmental monitoring, industrial hygiene, and drug development. The protocol covers sample preparation, GC-MS parameters, and data analysis, providing a robust framework for the analysis of this halogenated hydrocarbon.
Introduction
This compound (C₃H₆ClF) is a halogenated organic compound. Due to its potential presence as an impurity, metabolite, or environmental contaminant, a sensitive and specific analytical method is crucial for its detection and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification, making it the ideal technique for analyzing such volatile compounds.[1][2] This document provides a detailed protocol for the GC-MS analysis of this compound.
Experimental Protocol
This section outlines the complete workflow for the analysis of this compound, from sample collection to data acquisition.
Sample Preparation
Given the volatile nature of this compound, appropriate sample preparation is critical to prevent analyte loss and ensure accurate quantification. The choice of method will depend on the sample matrix.
2.1.1. Liquid Samples (e.g., Water, Biological Fluids)
For aqueous samples, Static Headspace (HS) analysis is a highly effective and clean method for isolating volatile organic compounds (VOCs).[1][3]
-
Apparatus: Headspace autosampler, 20 mL headspace vials with PTFE-lined septa.
-
Procedure:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
If required, add a matrix modifier (e.g., sodium chloride to increase partitioning of the analyte into the headspace).
-
Immediately seal the vial with a PTFE-lined septum and crimp cap.
-
Place the vial in the headspace autosampler for incubation and injection.
-
2.1.2. Solid Samples (e.g., Soil, Tissue)
For solid matrices, Dynamic Headspace (Purge and Trap) is recommended for its increased sensitivity.[3]
-
Apparatus: Purge and trap concentrator, sparging vessels.
-
Procedure:
-
Weigh 1-5 g of the homogenized solid sample into a sparging vessel.
-
Add a known volume of reagent-free water to the vessel.
-
Connect the vessel to the purge and trap system.
-
The sample is purged with an inert gas (e.g., helium or nitrogen), and the volatilized analytes are collected on a sorbent trap.
-
The trap is then rapidly heated to desorb the analytes into the GC-MS system.
-
2.1.3. Air Samples
For air monitoring, samples can be collected using sorbent tubes followed by thermal desorption.
-
Apparatus: Air sampling pump, sorbent tubes (e.g., Tenax®), thermal desorption unit.
-
Procedure:
-
Draw a known volume of air through a sorbent tube at a calibrated flow rate.
-
Seal the tube after sampling.
-
Place the sorbent tube in a thermal desorption unit connected to the GC-MS for analysis.
-
GC-MS Instrumentation and Conditions
A gas chromatograph coupled with a mass spectrometer is used for the separation and detection of this compound.
Gas Chromatograph (GC) Parameters:
| Parameter | Value |
| Column | DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Inlet Temperature | 220 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 40 °C, hold for 2 minRamp 1: 10 °C/min to 120 °CRamp 2: 25 °C/min to 240 °C, hold for 2 min |
Mass Spectrometer (MS) Parameters:
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Transfer Line Temp | 250 °C |
| Acquisition Mode | Full Scan (m/z 35-150) for identificationSelected Ion Monitoring (SIM) for quantification |
Data Presentation and Analysis
Identification
The identification of this compound is based on its retention time from the GC separation and the characteristic mass spectrum obtained from the MS detector. The expected mass spectrum would exhibit a molecular ion peak and specific fragmentation patterns resulting from the loss of functional groups.
Quantification
For quantitative analysis, a calibration curve should be prepared using standards of known concentrations of this compound. The analysis is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[4]
Quantitative Data Summary:
| Parameter | Expected Value/Range |
| Molecular Weight | 96.53 g/mol [5] |
| Expected Retention Time | Dependent on the specific GC conditions, but will be consistent under the defined method. |
| Quantification Ion (SIM) | To be determined empirically, likely a prominent and specific fragment ion. |
| Qualifier Ion 1 (SIM) | To be determined empirically. |
| Qualifier Ion 2 (SIM) | To be determined empirically. |
| Limit of Detection (LOD) | Method-dependent, typically in the low µg/L to ng/L range with appropriate sample preparation.[6][7][8] |
| Limit of Quantification (LOQ) | Method-dependent, typically in the low µg/L to ng/L range with appropriate sample preparation.[6][7][8] |
Note: The specific quantification and qualifier ions need to be determined by running a standard of this compound and examining its mass spectrum. Based on the structure (Cl-CH₂-CH₂-CH₂-F), likely fragments would arise from the loss of Cl, F, or cleavage of the carbon-carbon bonds.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. ysi.com [ysi.com]
- 5. chembk.com [chembk.com]
- 6. agilent.com [agilent.com]
- 7. agriculturejournals.cz [agriculturejournals.cz]
- 8. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage procedures for 1-Chloro-3-fluoropropane in the lab
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Chloro-3-fluoropropane (CAS No. 462-38-4) was found during the literature search. The following information is extrapolated from the safety data of structurally similar compounds, namely 1-chloropropane (B146392) and 1-fluoropropane. It is imperative to handle this chemical with extreme caution and to perform a thorough risk assessment before use. All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment.
Quantitative Data Summary
The physical, chemical, and safety properties of this compound are not well-documented. The following table provides an estimated summary based on available data for the compound and its structural analogs.
| Property | Estimated Value/Information | Source/Basis |
| Chemical Formula | C₃H₆ClF | PubChem |
| Molecular Weight | 96.53 g/mol | PubChem |
| CAS Number | 462-38-4 | ChemicalBook[1] |
| Boiling Point | ~69-82 °C | ChemicalBook, Stenutz[1][2] |
| Flash Point | Estimated to be low; handle as a flammable liquid. | Extrapolated from 1-chloropropane (-18 °C)[1] |
| Appearance | Likely a colorless liquid. | General property of similar haloalkanes. |
| Solubility | Likely slightly soluble in water. | Extrapolated from 1-chloropropane.[3] |
| Hazards | Expected to be a flammable liquid and vapor. May cause skin, eye, and respiratory tract irritation. May be harmful if swallowed or inhaled. | Extrapolated from SDS of 1-chloropropane and 1-fluoropropane.[4][5] |
| Storage | Store in a cool, dry, well-ventilated area away from ignition sources and incompatible materials. Keep container tightly closed. | General recommendation for volatile organic compounds.[6] |
| Incompatible Materials | Strong oxidizing agents, strong bases, alkali metals. | Extrapolated from SDS of 1-chloropropane and 1-fluoropropane.[1][5] |
Handling and Storage Procedures
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[5]
-
Respiratory Protection: Use in a well-ventilated fume hood. If the concentration in the air exceeds exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[5]
Handling
-
Work in a well-ventilated chemical fume hood.
-
Ground and bond containers when transferring material to prevent static discharge.[1]
-
Use non-sparking tools.[3]
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapors.
-
Keep away from heat, sparks, and open flames.[1]
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from sources of ignition.
-
Store separately from incompatible materials such as strong oxidizing agents and bases.[1][5]
Experimental Protocol: Grignard Reaction using an Alkyl Halide
This protocol details a representative Grignard reaction, a common application for alkyl halides like this compound. This specific example outlines the formation of a Grignard reagent followed by its reaction with a ketone.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
A ketone (e.g., acetone)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Iodine crystal (as an initiator)
-
Round-bottom flask, reflux condenser, dropping funnel, and other standard glassware
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent: a. Flame-dry all glassware and allow to cool under an inert atmosphere. b. Place magnesium turnings (1.2 equivalents) in the round-bottom flask. c. Add a small crystal of iodine. d. In a dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether. e. Add a small amount of the this compound solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask. f. Once initiated, add the remaining this compound solution dropwise to maintain a gentle reflux. g. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Ketone: a. Cool the Grignard reagent solution to 0 °C in an ice bath. b. Prepare a solution of the ketone (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. c. Add the ketone solution dropwise to the stirred Grignard reagent. d. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Work-up: a. Cool the reaction mixture in an ice bath. b. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. c. Transfer the mixture to a separatory funnel. d. Separate the ether layer and extract the aqueous layer with diethyl ether. e. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. f. Filter and remove the solvent under reduced pressure to obtain the crude product. g. Purify the product by distillation or column chromatography as required.
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
Caption: Step-by-step workflow for the synthesis of an alcohol via a Grignard reaction.
References
Application Notes and Protocols for the Scale-Up Synthesis of Derivatives from 1-Chloro-3-fluoropropane
Introduction:
1-Chloro-3-fluoropropane is a valuable bifunctional building block in organic synthesis, particularly for the introduction of the 3-fluoropropyl moiety into target molecules. The presence of a fluorine atom can significantly modulate the physicochemical and biological properties of a compound, such as metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in many pharmaceutical and agrochemical candidates. The differential reactivity of the C-Cl and C-F bonds allows for selective functionalization, with the chlorine atom being the primary site for nucleophilic substitution and organometallic transformations.
These application notes provide detailed protocols and scale-up considerations for the synthesis of key derivatives from this compound, including ethers, amines, thioethers, and carbon-extended structures via Grignard reagents. The procedures are designed for researchers, chemists, and process development professionals working towards larger-scale production.
Synthesis of 3-Fluoropropyl Ether Derivatives via Williamson Ether Synthesis
Application Note:
The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and asymmetrical ethers, applicable on both laboratory and industrial scales.[1][2] The reaction involves the nucleophilic displacement of a halide by an alkoxide ion in a classic S_N2 reaction. In this context, this compound serves as the electrophile, reacting with the alkoxide generated from a primary, secondary, or phenolic alcohol. For scale-up, key considerations include the choice of a cost-effective base (e.g., NaOH, KOH, K₂CO₃), an appropriate solvent system that ensures solubility and a suitable reaction temperature, and careful control of the reaction exotherm, especially during base addition and alkoxide formation.
Data Presentation: Summary of Reaction Parameters
| Parameter | Value / Condition | Rationale / Scale-Up Consideration |
| Substrates | This compound, Primary/Secondary/Phenolic Alcohols | Primary alkyl halides like this compound are ideal for S_N2 reactions, minimizing elimination side reactions.[2] |
| Base | NaOH, KOH, K₂CO₃, NaH | Caustic bases (NaOH, KOH) are cost-effective for large-scale operations.[3] NaH offers irreversible deprotonation but requires careful handling. |
| Solvent | DMF, DMSO, THF, Acetonitrile (B52724) | Polar aprotic solvents are preferred as they solvate the cation of the alkoxide, increasing the nucleophilicity of the oxygen anion. |
| Temperature | 50 - 100 °C | Temperature is optimized to ensure a reasonable reaction rate without promoting side reactions. Exotherm control is critical. |
| Stoichiometry | Alcohol/Base (1.0-1.2 eq.), this compound (1.0 eq.) | A slight excess of the alkoxide can drive the reaction to completion. |
| Work-up | Aqueous Quench, Extraction, Distillation | Standard work-up procedures are typically sufficient. Purification by fractional distillation is common for volatile ethers. |
Experimental Protocol: Scale-Up Synthesis of a 3-Fluoropropyl Phenyl Ether
This protocol describes the synthesis of 1-fluoro-3-phenoxypropane as a representative example.
-
Reagents and Equipment:
-
20 L Glass-Lined Reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet.
-
Addition Funnel.
-
Phenol (B47542) (1.00 kg, 10.6 mol, 1.0 eq.).
-
Potassium Hydroxide (KOH) pellets (0.65 kg, 11.6 mol, 1.1 eq.).
-
N,N-Dimethylformamide (DMF), anhydrous (8 L).
-
This compound (1.12 kg, 11.6 mol, 1.1 eq.).
-
Toluene (B28343) for extraction.
-
Brine solution.
-
Anhydrous Magnesium Sulfate.
-
-
Procedure:
-
Reactor Preparation: Ensure the 20 L reactor is clean, dry, and purged with dry nitrogen.
-
Alkoxide Formation: Charge the reactor with anhydrous DMF (8 L) and phenol (1.00 kg). Begin stirring at 150 RPM. Carefully add the KOH pellets portion-wise to the stirred solution. An exotherm will be observed; maintain the internal temperature below 40°C using a cooling bath. Stir the mixture for 1 hour at room temperature after the addition is complete to ensure full formation of potassium phenoxide.
-
Reaction Execution: Heat the reactor contents to 60°C. Add this compound (1.12 kg) dropwise via the addition funnel over 2-3 hours, maintaining the internal temperature between 60-65°C.
-
Reaction Monitoring: After the addition is complete, maintain the temperature at 65°C and monitor the reaction progress by GC analysis of aliquots until consumption of the phenol is complete (typically 4-6 hours).
-
Work-up and Purification: Cool the reaction mixture to room temperature. Carefully pour the mixture into a larger vessel containing 20 L of cold water. Extract the aqueous mixture with toluene (3 x 5 L). Combine the organic layers, wash with water (2 x 5 L) and then with brine (1 x 5 L). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-fluoro-3-phenoxypropane.
-
Visualization: Workflow for Williamson Ether Synthesis
Caption: Workflow for the scale-up synthesis of a 3-fluoropropyl ether.
Synthesis of 3-Fluoropropylamine Derivatives via Nucleophilic Amination
Application Note:
The synthesis of amines via nucleophilic substitution of alkyl halides is a fundamental transformation. However, the reaction of this compound with ammonia (B1221849) or primary amines is often complicated by a lack of selectivity.[4][5] The initially formed primary or secondary amine product is often more nucleophilic than the starting amine, leading to subsequent reactions with the alkyl halide. This results in a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, which can be challenging to separate on a large scale. The primary strategy to favor monosubstitution is to use a large excess of the nucleophilic amine, which increases the probability that the alkyl halide will react with the starting amine rather than the product.[5] For the synthesis of primary amines specifically, the Gabriel synthesis offers a more controlled, albeit multi-step, alternative.
Data Presentation: Challenges and Mitigation in Scale-Up Amination
| Challenge | Consequence | Mitigation Strategy |
| Over-alkylation | Formation of secondary, tertiary, and quaternary by-products. | Use a large excess of the starting amine (e.g., >10 equivalents of ammonia).[5] |
| Product Separation | Difficult and costly separation of amine mixtures by distillation or chromatography. | The use of excess amine simplifies separation, as the excess can be more easily removed. |
| Pressure Build-up | Use of volatile ammonia requires a pressure-rated reactor. | Ensure the reactor is appropriately rated and equipped with pressure relief systems. |
| Alternative for Primary Amines | Direct amination yields mixtures. | Use the Gabriel synthesis (reacting with potassium phthalimide (B116566) followed by hydrolysis) for a cleaner synthesis of primary amines.[6] |
Experimental Protocol: Scale-Up Synthesis of N-(3-Fluoropropyl)benzylamine
This protocol uses a large excess of benzylamine (B48309) to favor the formation of the secondary amine.
-
Reagents and Equipment:
-
50 L Stainless Steel Pressure Reactor with overhead stirrer, thermocouple, pressure gauge, and condenser.
-
Benzylamine (5.73 kg, 53.5 mol, 5.0 eq.).
-
This compound (1.00 kg, 10.7 mol, 1.0 eq.).
-
Potassium Carbonate (K₂CO₃), anhydrous powder (1.62 kg, 11.7 mol, 1.1 eq.).
-
Acetonitrile (20 L).
-
Diethyl ether.
-
Hydrochloric Acid (HCl), 2M solution.
-
Sodium Hydroxide (NaOH), 10% solution.
-
-
Procedure:
-
Reactor Setup: Charge the pressure reactor with acetonitrile (20 L), benzylamine (5.73 kg), and anhydrous potassium carbonate (1.62 kg).
-
Reaction Execution: Seal the reactor and begin stirring. Heat the mixture to 80°C. Add this compound (1.00 kg) to the reactor over 4-5 hours using a high-pressure pump.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 80°C for 12-18 hours. Monitor the reaction by GC-MS until the starting this compound is consumed.
-
Work-up: Cool the reactor to room temperature and vent any excess pressure. Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile and excess benzylamine.
-
Purification: Dissolve the residue in diethyl ether (15 L) and wash with water (2 x 5 L). Extract the organic layer with 2M HCl (3 x 4 L). Combine the acidic aqueous extracts and wash with diethyl ether (2 x 3 L) to remove any non-basic impurities. Basify the aqueous layer to pH >12 by the slow addition of 10% NaOH solution, keeping the temperature below 25°C. Extract the liberated amine with diethyl ether (3 x 5 L). Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by vacuum distillation.
-
Visualization: Logical Diagram of Over-alkylation
Caption: Over-alkylation pathway in the amination of this compound.
Synthesis of 3-Fluoropropyl Thioether Derivatives
Application Note:
The synthesis of thioethers from alkyl halides and thiols is a highly efficient and straightforward process.[7] Analogous to the Williamson ether synthesis, a thiolate anion, generated by deprotonating a thiol with a suitable base, acts as a potent nucleophile. Sulfur is an excellent nucleophile, and these reactions are typically fast and high-yielding. For scale-up, common bases like NaOH, KOH, or sodium carbonate are effective and economical. The reaction can often be run in alcoholic solvents or polar aprotic solvents at moderate temperatures. The distinct odor of many thiols necessitates conducting these reactions in a well-ventilated area or a closed system.
Data Presentation: Summary of Reaction Parameters for Thioetherification
| Parameter | Value / Condition | Rationale / Scale-Up Consideration |
| Substrates | This compound, Aliphatic or Aromatic Thiols | This S_N2 reaction is highly efficient with primary alkyl halides and a wide range of thiols. |
| Base | NaOH, KOH, K₂CO₃, Na₂CO₃ | Simple inorganic bases are sufficient to deprotonate the thiol to the more nucleophilic thiolate. |
| Solvent | Ethanol (B145695), Methanol, DMF, Acetonitrile | Protic solvents like ethanol can facilitate the dissolution of the base and thiolate salt. |
| Temperature | 25 - 80 °C | Reactions are often exothermic and may proceed readily at room temperature or with gentle heating. |
| Work-up | Filtration, Extraction, Distillation | Work-up typically involves removing inorganic salts by filtration or washing, followed by extraction and purification. |
Experimental Protocol: Scale-Up Synthesis of 3-Fluoropropyl Phenyl Thioether
-
Reagents and Equipment:
-
20 L Glass-Lined Reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet.
-
Thiophenol (1.21 kg, 11.0 mol, 1.0 eq.).
-
Sodium Hydroxide (NaOH) pellets (0.46 kg, 11.5 mol, 1.05 eq.).
-
Ethanol (10 L).
-
This compound (1.19 kg, 12.1 mol, 1.1 eq.).
-
-
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Thiolate Formation: Charge the reactor with ethanol (10 L) and thiophenol (1.21 kg). Begin stirring. Carefully add NaOH pellets portion-wise, maintaining the temperature below 30°C. Stir for 30 minutes after addition to ensure complete formation of sodium thiophenoxide.
-
Reaction Execution: Heat the mixture to 50°C. Add this compound (1.19 kg) dropwise over 2 hours, maintaining the temperature at 50-55°C.
-
Reaction Monitoring: After addition, stir the mixture at 55°C for 3-4 hours. Monitor the reaction by TLC or GC until the thiophenol is consumed.
-
Work-up and Purification: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Add water (10 L) and diethyl ether (10 L) to the residue. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 4 L). Combine the organic layers, wash with 5% NaOH solution, then water, and finally brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
-
Visualization: Workflow for Thioether Synthesis
Caption: Workflow for the scale-up synthesis of a 3-fluoropropyl thioether.
Carbon-Carbon Bond Formation via 3-Fluoropropylmagnesium Chloride
Application Note:
Grignard reagents are among the most powerful tools in organic synthesis for forming carbon-carbon bonds.[8] The formation of a Grignard reagent from this compound involves the insertion of magnesium into the C-Cl bond. Alkyl chlorides are less reactive than the corresponding bromides and iodides, and initiation of the reaction can be challenging on a large scale.[9] Activation of the magnesium metal is crucial; methods include using iodine crystals, 1,2-dibromoethane, or previously prepared Grignard reagent as an initiator. The reaction is highly exothermic once initiated and requires careful control of the alkyl halide addition rate to maintain a safe temperature (typically at reflux of the ethereal solvent). The resulting 3-fluoropropylmagnesium chloride is a potent nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and nitriles, to form more complex molecules.
Data Presentation: Grignard Reagent Formation - Key Parameters
| Parameter | Value / Condition | Rationale / Scale-Up Consideration |
| Reagents | This compound, Magnesium turnings | Magnesium must be of high purity and dry. |
| Solvent | Tetrahydrofuran (THF), Diethyl Ether | Anhydrous ethereal solvents are essential to prevent quenching the Grignard reagent. THF is often preferred for chlorides.[6] |
| Initiation | I₂, 1,2-dibromoethane, small amount of pre-formed Grignard | Chemical or mechanical activation is almost always required for alkyl chlorides.[9][10] |
| Temperature | Reflux of solvent (e.g., ~65°C for THF) | The reaction is highly exothermic; the addition rate is the primary means of temperature control. |
| Atmosphere | Strictly anhydrous, inert (Nitrogen or Argon) | Grignard reagents are highly sensitive to moisture and oxygen. |
Experimental Protocol: Scale-Up Synthesis and Reaction of 3-Fluoropropylmagnesium Chloride
This is a two-part protocol: formation of the Grignard reagent and its subsequent reaction with a ketone (e.g., cyclohexanone).
-
Part A: Formation of 3-Fluoropropylmagnesium Chloride
-
Reagents and Equipment:
-
50 L Glass-Lined Reactor (rigorously dried) with overhead stirrer, thermocouple, condenser with drying tube, and nitrogen inlet.
-
Magnesium turnings (260 g, 10.7 mol, 1.1 eq.).
-
Anhydrous Tetrahydrofuran (THF) (15 L).
-
Iodine (a few crystals).
-
This compound (1.00 kg, 9.7 mol, 1.0 eq.) dissolved in anhydrous THF (5 L).
-
-
Procedure:
-
Reactor Preparation: Flame-dry the reactor under a stream of nitrogen and allow it to cool. Charge the reactor with magnesium turnings (260 g).
-
Initiation: Add anhydrous THF (2 L) to cover the magnesium. Add a few crystals of iodine. Add ~100 mL of the this compound/THF solution. Gentle warming with a heat gun may be required to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).
-
Grignard Formation: Once the reaction has initiated, begin the dropwise addition of the remaining this compound/THF solution at a rate that maintains a steady reflux (~65°C). The exotherm should sustain the reaction. Use external cooling if the reflux becomes too vigorous.
-
Completion: After the addition is complete (approx. 4-5 hours), continue to stir the mixture at reflux for an additional 1-2 hours to ensure all the magnesium has reacted. Cool the resulting dark grey/brown solution to room temperature. The concentration can be determined by titration.
-
-
-
Part B: Reaction with Cyclohexanone (B45756)
-
Reagents:
-
Cyclohexanone (0.85 kg, 8.7 mol, 0.9 eq.) dissolved in anhydrous THF (3 L).
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution.
-
-
Procedure:
-
Addition of Electrophile: Cool the freshly prepared Grignard solution in the reactor to 0°C using an ice bath. Add the solution of cyclohexanone in THF dropwise over 2 hours, maintaining the internal temperature below 10°C.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Cool the reactor back to 0°C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (approx. 10 L). Stir until two clear layers form.
-
Purification: Separate the layers. Extract the aqueous layer with diethyl ether (2 x 5 L). Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude tertiary alcohol product can be purified by vacuum distillation.
-
-
Visualization: Workflow for Grignard Synthesis and Reaction
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. US2881225A - Preparation of grignard reagents - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. schnyderchemsafety.com [schnyderchemsafety.com]
- 10. Grignard reagent formation via C–F bond activation: a centenary perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using 1-Chloro-3-fluoropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorination can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. 1-Chloro-3-fluoropropane is a versatile bifunctional building block that holds considerable potential for the synthesis of valuable fluorinated N-heterocycles, such as 3-fluoropiperidines and 3-fluoropyrrolidines. This document provides detailed application notes and proposed experimental protocols for the use of this compound in the synthesis of these important heterocyclic systems.
The primary synthetic strategy involves the dialkylation of a primary amine with this compound, leading to the formation of a six-membered piperidine (B6355638) ring with a fluorine atom at the 3-position. The differential reactivity of the C-Cl and C-F bonds allows for selective initial alkylation at the chlorinated carbon, followed by an intramolecular cyclization.
Proposed Synthesis of N-Substituted-3-fluoropiperidines
A proposed general reaction for the synthesis of N-substituted-3-fluoropiperidines is the cyclocondensation of a primary amine with this compound. This reaction is analogous to the well-established synthesis of N-substituted piperidines from 1,3-dihalopropanes.
Reaction Scheme:
Caption: General scheme for the synthesis of N-substituted-3-fluoropiperidines.
Experimental Protocol: Proposed Synthesis of 1-Benzyl-3-fluoropiperidine
This protocol is a proposed method based on established procedures for the synthesis of N-substituted piperidines from 1,3-dihalopropanes. Optimization of reaction conditions may be necessary to achieve optimal yields.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of benzylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 1-benzyl-3-fluoropiperidine.
Expected Outcome and Data:
While specific yield data for this reaction is not available in the literature, analogous reactions using 1,3-dichloropropane (B93676) or 1,3-dibromopropane (B121459) with primary amines to form N-substituted piperidines typically report moderate to good yields, ranging from 40% to 80%. The purity of the final product should be assessed by NMR and GC-MS.
| Product | Amine Reactant | Proposed Conditions | Expected Yield Range |
| 1-Benzyl-3-fluoropiperidine | Benzylamine | K₂CO₃, CH₃CN, reflux | 40-70% |
| 1-Propyl-3-fluoropiperidine | n-Propylamine | K₂CO₃, CH₃CN, reflux | 35-65% |
| 1-Phenyl-3-fluoropiperidine | Aniline | K₂CO₃, DMSO, 60°C | 30-50% |
Table 1: Proposed reaction conditions and expected yield ranges for the synthesis of various N-substituted-3-fluoropiperidines.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-3-fluoropiperidines.
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in 1-Chloro-3-fluoropropane Reactions
Welcome to the technical support center for the synthesis of 1-chloro-3-fluoropropane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, addressing common challenges that can lead to low yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common laboratory-scale synthetic routes to this compound are:
-
Halogen Exchange (Swarts) Reaction: This method involves the fluorination of 1,3-dichloropropane (B93676) using a metallic fluoride (B91410) reagent.
-
Deoxyfluorination of an Alcohol: This route utilizes a fluorinating agent to replace the hydroxyl group of 3-chloro-1-propanol (B141029) with fluorine.
Q2: I'm experiencing low yields in my Swarts reaction. What are the likely causes?
A2: Low yields in the Swarts reaction for producing this compound from 1,3-dichloropropane are often attributed to several factors:
-
Inefficient Fluorinating Agent: The choice and quality of the metallic fluoride are critical. While economical, reagents like potassium fluoride (KF) and sodium fluoride (NaF) can have low reactivity, leading to incomplete conversion.[1][2]
-
Reaction Conditions: Inadequate temperature can result in a slow reaction rate, while excessively high temperatures may promote the formation of elimination byproducts.
-
Catalyst Deactivation: In catalyzed versions of the Swarts reaction (e.g., using antimony salts), the catalyst can be deactivated by moisture or impurities.
-
Moisture: Water in the reaction mixture can hydrolyze the fluorinating agent and the product, significantly reducing the yield.
Q3: My deoxyfluorination of 3-chloro-1-propanol is giving me a mixture of products. What's happening?
A3: The deoxyfluorination of 3-chloro-1-propanol can be a powerful method, but the formation of multiple products is a common issue. The primary side reaction is typically elimination (dehydrohalogenation or dehydrofluorination) , which competes with the desired nucleophilic substitution. This results in the formation of allyl chloride or other unsaturated byproducts. The choice of fluorinating agent and reaction conditions heavily influences the ratio of substitution to elimination products.
Q4: How can I minimize the formation of elimination byproducts?
A4: To favor the desired substitution reaction and minimize elimination, consider the following strategies:
-
Choice of Fluorinating Agent: Modern deoxyfluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor are generally effective, but newer reagents like PyFluor have been developed to reduce the formation of elimination side products.[3]
-
Reaction Temperature: Lowering the reaction temperature can often suppress the elimination pathway, which typically has a higher activation energy than substitution.
-
Base: The presence of a strong base can promote E2 elimination. If a base is required, a non-nucleophilic, sterically hindered base should be used cautiously.
Troubleshooting Guides
Issue 1: Low Conversion of 1,3-Dichloropropane in Swarts Reaction
If you are observing a low conversion rate of your starting material, 1,3-dichloropropane, in a Swarts reaction, consult the following troubleshooting table.
| Potential Cause | Recommended Solutions |
| Low Reactivity of Fluorinating Agent | - Consider using more reactive (though more expensive) heavy metal fluorides such as silver fluoride (AgF) or mercurous fluoride (Hg₂F₂).[1][2] - If using KF or NaF, ensure it is finely powdered and anhydrous to maximize surface area and reactivity. The use of a phase-transfer catalyst can also enhance the reactivity of alkali metal fluorides. |
| Suboptimal Reaction Temperature | - Gradually increase the reaction temperature in increments of 10°C to find the optimal balance between reaction rate and byproduct formation. - If using a solvent, ensure it has an appropriate boiling point to maintain the desired reaction temperature. |
| Presence of Water | - Use anhydrous starting materials and solvents. - Dry all glassware thoroughly before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. |
| Catalyst Inefficiency (if applicable) | - If using a catalyst like antimony trifluoride (SbF₃) with an antimony pentachloride (SbCl₅) co-catalyst, ensure both are of high purity and handled under anhydrous conditions.[4] |
Issue 2: Poor Selectivity in the Deoxyfluorination of 3-Chloro-1-propanol (Substitution vs. Elimination)
When the deoxyfluorination of 3-chloro-1-propanol results in significant amounts of elimination byproducts, refer to the following guide.
| Potential Cause | Recommended Solutions |
| Fluorinating Agent Promotes Elimination | - While DAST and Deoxo-Fluor are common, they can lead to elimination.[5] Consider screening other modern deoxyfluorinating agents known for higher selectivity, such as PyFluor or AlkylFluor.[3] |
| High Reaction Temperature | - Perform the reaction at the lowest temperature that allows for a reasonable conversion rate. Start at 0°C or even -78°C and allow the reaction to slowly warm to room temperature.[5] |
| Steric Hindrance | - While less of an issue with a primary alcohol like 3-chloro-1-propanol, ensure that the reaction conditions do not favor pathways that are sensitive to steric bulk. |
| Solvent Effects | - The choice of solvent can influence the reaction pathway. Aprotic, non-polar solvents are generally preferred for SN2 reactions. |
Experimental Protocols
Protocol 1: Halogen Exchange (Swarts) Reaction of 1,3-Dichloropropane (Illustrative)
This is a generalized protocol based on the principles of the Swarts reaction and should be optimized for your specific laboratory conditions.
Materials:
-
1,3-Dichloropropane
-
Anhydrous Silver Fluoride (AgF)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere. Ensure all glassware is thoroughly dried.
-
To the round-bottom flask, add anhydrous silver fluoride (1.1 to 1.5 equivalents).
-
Add the anhydrous solvent, followed by 1,3-dichloropropane (1.0 equivalent).
-
With vigorous stirring, slowly heat the reaction mixture to a gentle reflux.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the silver chloride precipitate.
-
Carefully remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation.
Protocol 2: Deoxyfluorination of 3-Chloro-1-propanol using DAST (Illustrative)
This is a generalized protocol and requires strict adherence to safety precautions due to the hazardous nature of DAST.
Materials:
-
3-Chloro-1-propanol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous round-bottom flask
-
Magnetic stirrer
-
Syringe for reagent addition
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Set up a dry round-bottom flask under an inert atmosphere.
-
Dissolve 3-chloro-1-propanol (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add DAST (1.1 equivalents) dropwise to the stirred solution via syringe.[6]
-
Allow the reaction mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by fractional distillation.
Visualizing Reaction Pathways and Troubleshooting
Caption: Primary synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low yields.
References
Side reactions and byproducts in the synthesis of 1-Chloro-3-fluoropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-chloro-3-fluoropropane.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The two primary synthetic routes for this compound are:
-
Halogen Exchange Reaction: This method typically involves the partial fluorination of 1,3-dichloropropane (B93676) using a fluoride (B91410) salt, such as potassium fluoride (KF) or antimony trifluoride (SbF₃). This is often referred to as a Swarts-type reaction.
-
Fluorination of an Alcohol: This route starts with 3-chloro-1-propanol (B141029) and utilizes a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to replace the hydroxyl group with fluorine.
Q2: What are the major side reactions and byproducts I should be aware of?
A2: The side reactions and byproducts are dependent on the chosen synthetic route.
-
For the Halogen Exchange route from 1,3-dichloropropane:
-
Incomplete Reaction: Unreacted 1,3-dichloropropane will remain in the product mixture.
-
Over-fluorination: The reaction may proceed further to yield 1,3-difluoropropane (B1362545).
-
Elimination: Under basic or high-temperature conditions, elimination of HCl can occur, leading to the formation of allyl chloride.
-
-
For the Fluorination of 3-chloro-1-propanol:
-
Dehydration (Elimination): The use of some fluorinating agents, like DAST, can cause dehydration of the alcohol to form allyl chloride.
-
Rearrangement Reactions: Although less common for this simple substrate, rearrangements are a possibility with some fluorinating agents.
-
Q3: How can I purify the final product, this compound?
A3: Fractional distillation is the most common method for purifying this compound from the starting materials and byproducts. The boiling points of the expected components are sufficiently different to allow for effective separation. It is crucial to monitor the distillation process using Gas Chromatography (GC) to collect the desired fractions.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for both monitoring the progress of the reaction and determining the purity of the final product. It allows for the separation and identification of the desired product, unreacted starting materials, and any byproducts.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My reaction has resulted in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
A: Low yield can be attributed to several factors depending on your synthetic route.
-
Potential Causes (Halogen Exchange from 1,3-dichloropropane):
-
Inactive Fluorinating Agent: The fluoride salt (e.g., KF) may be of low quality or not sufficiently dried.
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Poor Solubility of Reagents: In the case of using KF, a phase-transfer catalyst might be necessary to improve its solubility and reactivity.
-
-
Potential Causes (Fluorination of 3-chloro-1-propanol):
-
Degradation of Fluorinating Agent: Reagents like DAST are moisture-sensitive and can decompose if not handled under anhydrous conditions.
-
Suboptimal Reaction Temperature: The reaction temperature might be too low for efficient conversion or too high, leading to side reactions.
-
-
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Conditions: Systematically vary the reaction temperature and time to find the optimal conditions for your specific setup.
-
Use a Phase-Transfer Catalyst: When using solid fluoride salts like KF, consider adding a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) to enhance the reaction rate.
-
Verify Reagent Quality: Use fresh or properly stored fluorinating agents.
-
Issue 2: Presence of Significant Amounts of Starting Material in the Product
Q: After purification, my product is still contaminated with a significant amount of the starting material (1,3-dichloropropane or 3-chloro-1-propanol). What should I do?
A: The presence of unreacted starting material indicates an incomplete reaction.
-
Potential Causes:
-
Insufficient Equivalents of Fluorinating Agent: The molar ratio of the fluorinating agent to the starting material may be too low.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Low Reaction Temperature: The activation energy for the reaction may not have been overcome.
-
-
Solutions:
-
Increase Equivalents of Fluorinating Agent: Try using a slight excess of the fluorinating agent.
-
Extend Reaction Time: Monitor the reaction by GC at regular intervals to determine when the starting material has been consumed.
-
Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts.
-
Improve Mixing: Ensure efficient stirring to maximize contact between reactants.
-
Issue 3: Formation of 1,3-Difluoropropane as a Major Byproduct
Q: My main impurity is 1,3-difluoropropane. How can I minimize the formation of this over-fluorinated byproduct?
A: This is a common issue in the halogen exchange reaction of 1,3-dichloropropane.
-
Potential Causes:
-
Excess of Fluorinating Agent: Using a large excess of the fluorinating agent will drive the reaction towards the di-fluorinated product.
-
Prolonged Reaction Time or High Temperature: Harsher reaction conditions can favor over-fluorination.
-
-
Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of the fluorinating agent to 1,3-dichloropropane. A 1:1 ratio is a good starting point, but optimization may be required.
-
Monitor the Reaction Closely: Use GC to monitor the formation of this compound and stop the reaction once its concentration is maximized, before significant amounts of 1,3-difluoropropane are formed.
-
Optimize Reaction Conditions: Use the mildest reaction conditions (temperature and time) that provide a reasonable conversion to the desired product.
-
Issue 4: Presence of Allyl Chloride in the Product Mixture
Q: I am observing the formation of allyl chloride as a byproduct. What is causing this and how can I prevent it?
A: Allyl chloride is formed through an elimination reaction.
-
Potential Causes:
-
High Reaction Temperature: Higher temperatures can favor elimination over substitution.
-
Basic Conditions: The presence of a base can promote the elimination of HCl. Some fluorinating agents or their byproducts can be basic.
-
Use of Certain Fluorinating Agents: Reagents like DAST are known to cause dehydration (an elimination reaction) in alcohols.
-
-
Solutions:
-
Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Avoid Basic Conditions: If possible, run the reaction under neutral or slightly acidic conditions.
-
Choose an Alternative Fluorinating Agent: If using DAST with 3-chloro-1-propanol is problematic, consider other fluorinating agents that are less prone to causing elimination.
-
Data Presentation
Table 1: Illustrative Reaction Parameters for the Synthesis of this compound from 1,3-Dichloropropane
| Parameter | Condition | Typical Yield (%) | Major Byproducts |
| Fluorinating Agent | KF with phase-transfer catalyst | 40-60 | 1,3-Dichloropropane, 1,3-Difluoropropane |
| Temperature (°C) | 100-150 | ||
| Reaction Time (h) | 4-8 | ||
| Fluorinating Agent | SbF₃ (catalytic SbCl₅) | 50-70 | 1,3-Dichloropropane, 1,3-Difluoropropane |
| Temperature (°C) | 80-120 | ||
| Reaction Time (h) | 2-6 |
Disclaimer: The data in this table is illustrative and represents typical ranges for this type of reaction. Actual results may vary depending on the specific experimental conditions.
Table 2: Illustrative Reaction Parameters for the Synthesis of this compound from 3-Chloro-1-propanol
| Parameter | Condition | Typical Yield (%) | Major Byproducts |
| Fluorinating Agent | DAST | 60-80 | Allyl chloride |
| Temperature (°C) | 0 to room temperature | ||
| Reaction Time (h) | 1-4 |
Disclaimer: The data in this table is illustrative and represents typical ranges for this type of reaction. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,3-Dichloropropane (General Procedure)
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-dichloropropane (1.0 eq) and a suitable solvent (e.g., sulfolane).
-
Addition of Fluorinating Agent: Add spray-dried potassium fluoride (1.1 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, 0.1 eq).
-
Reaction: Heat the mixture to 120-140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter the solid salts and wash them with a small amount of an appropriate solvent.
-
Purification: The crude product is purified by fractional distillation to separate this compound from unreacted starting material and byproducts.
Protocol 2: Synthesis of this compound from 3-Chloro-1-propanol (General Procedure)
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-chloro-1-propanol (1.0 eq) in an anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Fluorinating Agent: Slowly add diethylaminosulfur trifluoride (DAST) (1.1 eq) to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (B109758) (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation.
Visualizations
Caption: Troubleshooting flowchart for the synthesis of this compound.
Caption: Synthetic pathways and major side reactions for this compound.
Technical Support Center: Purification of 1-Chloro-3-fluoropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-3-fluoropropane. The following information is designed to address common issues encountered during the purification of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference during the purification process.
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₆ClF | [1][2] |
| Molecular Weight | 96.53 g/mol | [1][2] |
| Boiling Point | 69.68 - 82 °C | [1][2] |
| CAS Number | 462-38-4 |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 3-chloro-1-propanol (B141029) or 1,3-propanediol, residual fluorinating agents, and chlorinated solvents used during synthesis. Byproducts from side reactions may also be present, including isomers or di-halogenated propanes.
Q2: What is the recommended primary purification technique for this compound?
A2: Fractional distillation is the most effective primary purification method for this compound, especially for removing impurities with different boiling points.[3][4]
Q3: How can I remove water from my sample of this compound?
A3: Water can be removed by washing the organic phase with a saturated sodium chloride solution (brine) followed by drying with an appropriate anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for assessing the purity and identifying volatile impurities.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and detect impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor separation during fractional distillation | - Distillation rate is too fast.- Inefficient fractionating column.- Temperature fluctuations. | - Reduce the heating rate to allow for proper vapor-liquid equilibrium.[7] - Use a longer fractionating column or one with a more efficient packing material.[3]- Ensure the distillation apparatus is well-insulated to maintain a stable temperature gradient.[3] |
| Product is contaminated with a close-boiling impurity | The boiling points of the product and impurity are very similar. | - If fractional distillation is not sufficient, consider preparative gas chromatography for higher purity.- Alternative purification methods such as extractive distillation may be necessary. |
| Low recovery of the purified product | - Leaks in the distillation apparatus.- Hold-up in the fractionating column.- Product loss during work-up steps (e.g., extractions). | - Check all joints and connections for a proper seal.[7]- For small-scale distillations, be aware that a significant portion of the material can adhere to the surface of the packing material.[3]- Minimize the number of transfer steps and ensure complete phase separation during extractions. |
| Presence of residual solvent in the final product | Incomplete removal of the reaction or extraction solvent. | - Ensure the final distillation temperature is significantly higher than the boiling point of the solvent.- For high-boiling solvents, consider removal under reduced pressure (vacuum distillation). |
| Cloudy appearance of the purified liquid | Presence of residual water. | - Repeat the drying step with a fresh portion of anhydrous drying agent before distillation.- Ensure the drying agent is in contact with the solution for a sufficient amount of time with agitation. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol describes the purification of crude this compound using fractional distillation.
Materials:
-
Crude this compound
-
Anhydrous magnesium sulfate or sodium sulfate
-
Boiling chips
-
Standard fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Thermometer
Procedure:
-
Drying the Crude Product:
-
If the crude product is suspected to contain water, wash it with an equal volume of saturated sodium chloride solution in a separatory funnel.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate for at least 30 minutes with occasional swirling.
-
Filter the drying agent to obtain the dry, crude this compound.
-
-
Setting up the Apparatus:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place the dry, crude this compound and a few boiling chips into the round-bottom flask. The flask should not be more than two-thirds full.
-
-
Distillation:
-
Begin heating the flask gently with the heating mantle.
-
Observe the condensation ring as it slowly rises through the fractionating column. A slow ascent is crucial for good separation.[3]
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
When the temperature at the thermometer stabilizes near the boiling point of this compound (approx. 69-82 °C), switch to a clean, pre-weighed receiving flask to collect the main fraction.[1][2]
-
Maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Stop the distillation when the temperature begins to rise significantly above the boiling point of the product or when only a small amount of liquid remains in the distillation flask.
-
-
Purity Analysis:
Visualizations
Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting poor separation during distillation.
References
Technical Support Center: Stabilizing 1-Chloro-3-fluoropropane for Long-Term Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-3-fluoropropane. The information is designed to address specific issues that may be encountered during experimental procedures and long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?
A1: The long-term stability of this compound can be compromised by several factors, including:
-
Exposure to Heat: Elevated temperatures can provide the activation energy needed to initiate the cleavage of the carbon-halogen bonds, leading to decomposition.
-
Exposure to Light: UV radiation can trigger the formation of free radicals, initiating a chain reaction of degradation.[1]
-
Presence of Oxygen: Oxygen can participate in oxidation reactions, particularly if free radicals are formed.
-
Presence of Water (Hydrolysis): Although generally less reactive towards water than other functional groups, prolonged contact with moisture, especially at elevated temperatures, can lead to hydrolysis.
-
Incompatible Container Materials: Certain materials, particularly some metals, can catalyze degradation reactions or corrode, introducing impurities that can accelerate decomposition.[2]
Q2: What are the potential degradation products of this compound?
A2: Based on the degradation pathways of similar halogenated hydrocarbons, the decomposition of this compound is likely to proceed via a free-radical mechanism. Potential degradation products may include:
-
Hydrogen chloride (HCl)
-
Hydrogen fluoride (B91410) (HF)
-
Other chlorinated and/or fluorinated propane (B168953) derivatives
-
Products of polymerization or further reactions of initial degradation products.
Q3: What types of stabilizers are recommended for the long-term storage of this compound?
A3: To inhibit degradation, particularly that which is mediated by free radicals, the addition of stabilizers is recommended. Hindered phenolic antioxidants are a class of primary antioxidants that function as free radical scavengers and can be effective.[3][4][5] These compounds work by donating a hydrogen atom to reactive peroxy radicals, thus terminating the degradation chain reaction. The selection of a specific hindered phenol (B47542) and its optimal concentration would require experimental validation.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, well-ventilated area, away from sources of heat.[2] Refrigeration may be considered for extended storage.
-
Light: Store in a light-resistant container, such as an amber glass bottle, to prevent photodegradation.[1]
-
Inert Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Container: Use chemically compatible containers such as borosilicate glass (Pyrex, Kimax) or high-density polyethylene (B3416737) (HDPE).[1] Avoid storage in metal containers that are susceptible to corrosion by acids that may form upon decomposition.[2]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Discoloration of the this compound solution. | 1. Degradation of the compound due to exposure to light or heat. 2. Reaction with impurities or the container surface. | 1. Verify storage conditions (temperature, light exposure). 2. Analyze a sample for purity and identification of degradation products using GC-MS. 3. If degradation is confirmed, consider adding a suitable stabilizer and transferring to a new, clean, and compatible container. |
| Decrease in purity over time, as determined by analytical testing. | 1. Slow decomposition under the current storage conditions. 2. Presence of contaminants that are catalyzing degradation. | 1. Review and optimize storage conditions (see recommended conditions above). 2. Consider adding a stabilizer, such as a hindered phenol antioxidant. 3. Filter the material if particulate matter is observed. |
| Formation of acidic byproducts (e.g., detected by a change in pH of an aqueous extract). | 1. Hydrolysis or thermal decomposition leading to the formation of HCl and/or HF. | 1. Ensure the compound is stored in a dry environment. 2. Use a container with a tight-fitting cap to prevent moisture ingress. 3. Consider the use of an acid scavenger as a stabilizer, though this would require compatibility testing. |
| Inconsistent experimental results when using an older stock of this compound. | 1. The presence of unknown degradation products is interfering with the reaction. 2. The concentration of the active compound has decreased. | 1. Re-analyze the purity of the this compound stock using a validated analytical method. 2. If purity is compromised, purify the compound (e.g., by distillation) or use a fresh batch for sensitive experiments. |
Experimental Protocols
Protocol for Accelerated Stability Testing
This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.
1. Sample Preparation:
- Dispense 5 mL aliquots of this compound into amber glass vials with PTFE-lined screw caps.
- For testing the effect of a stabilizer, prepare a parallel set of samples containing the selected stabilizer (e.g., a hindered phenol like BHT) at a predetermined concentration (e.g., 0.05% w/v).
- Prepare a control set of samples to be stored at recommended conditions (e.g., 4°C in the dark).
2. Stress Conditions:
- Thermal Stress: Place a set of samples in an oven at an elevated temperature (e.g., 40°C, 50°C, or 60°C).
- Photostability: Expose a set of samples to a controlled light source, such as a photostability chamber, according to ICH Q1B guidelines.
- Humidity: To test for hydrolytic stability, samples can be stored in a humidity chamber (e.g., 25°C/60% RH, 40°C/75% RH). This is more relevant if the compound is expected to be exposed to moisture.
3. Testing Schedule:
- Analyze samples at initial time (t=0) and at predetermined intervals (e.g., 1, 3, and 6 months for accelerated studies).[6][7]
4. Analytical Method:
- Use a validated gas chromatography-mass spectrometry (GC-MS) method to determine the purity of this compound and to identify and quantify any degradation products.
GC-MS Method for Purity Analysis
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[8]
-
Carrier Gas: Helium at a constant flow rate.[8]
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI).[8]
-
Mass Range: m/z 35-300.
-
Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.[8]
-
Injection Volume: 1 µL.
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Accelerated Conditions (6 months)
| Storage Condition | Time (Months) | Purity (%) - Unstabilized | Purity (%) - Stabilized (0.05% Hindered Phenol) | Major Degradation Product (%) |
| 40°C | 0 | 99.8 | 99.8 | < 0.1 |
| 1 | 99.5 | 99.7 | 0.2 | |
| 3 | 98.9 | 99.5 | 0.5 | |
| 6 | 97.8 | 99.2 | 1.1 | |
| 50°C | 0 | 99.8 | 99.8 | < 0.1 |
| 1 | 98.9 | 99.6 | 0.6 | |
| 3 | 97.2 | 99.1 | 1.5 | |
| 6 | 94.5 | 98.5 | 3.2 | |
| 40°C / 75% RH | 0 | 99.8 | 99.8 | < 0.1 |
| 1 | 99.4 | 99.7 | 0.3 | |
| 3 | 98.5 | 99.4 | 0.8 | |
| 6 | 97.1 | 99.0 | 1.4 |
Visualizations
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 4. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 5. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting 1-Chloro-3-fluoropropane NMR Spectrum Interpretation
Welcome to the technical support center for NMR spectrum interpretation. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-Chloro-3-fluoropropane and need assistance in troubleshooting and interpreting its 1H and 13C NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts and multiplicities for the protons in this compound?
A1: In the 1H NMR spectrum of this compound, you should expect to see three distinct signals corresponding to the three sets of non-equivalent protons. The methylene (B1212753) group adjacent to the chlorine atom (Cl-CH2-) will appear at the lowest field (highest chemical shift) due to the deshielding effect of the electronegative chlorine. The methylene group adjacent to the fluorine atom (F-CH2-) will also be shifted downfield, and its signal will be split by the neighboring protons and the fluorine atom. The central methylene group (-CH2-) will have a chemical shift between the other two and will be split by the protons on both adjacent carbons.
Q2: I am observing more complex splitting patterns than simple triplets. Why is that?
A2: The complexity arises from heteronuclear coupling between the protons and the fluorine atom (19F, which is a spin 1/2 nucleus). This results in additional splitting of the proton signals. Specifically:
-
The protons on the carbon adjacent to the fluorine (F-CH2-) will be split by the fluorine atom (a large 2JH-F coupling) and the adjacent methylene protons. This will result in a triplet of triplets.
-
The protons on the central methylene group (-CH2-) will also experience coupling to the fluorine atom (a smaller 3JH-F coupling), in addition to coupling with the adjacent protons, leading to a more complex multiplet.
Q3: How can I differentiate between the signals for the Cl-CH2- and F-CH2- groups?
A3: While both are deshielded, the signal for the F-CH2- group can be definitively identified by its characteristic large coupling to the fluorine atom. Look for a triplet of triplets. Additionally, running a 1H NMR experiment with 19F decoupling will cause the complex multiplets associated with the F-CH2- and the central -CH2- groups to simplify, confirming their proximity to the fluorine atom.
Q4: What should I look for in the 13C NMR spectrum?
A4: The proton-decoupled 13C NMR spectrum will show three distinct singlets. However, due to carbon-fluorine coupling, these "singlets" will actually be doublets.
-
The carbon directly bonded to fluorine (C-F) will exhibit a very large one-bond C-F coupling constant (1JC-F).
-
The other two carbons will show smaller two-bond (2JC-F) and three-bond (3JC-F) couplings to fluorine. The magnitude of the coupling constant decreases as the distance from the fluorine atom increases.
Q5: My spectrum shows unexpected peaks. What could be the cause?
A5: Unexpected peaks can arise from several sources:
-
Impurities: Solvents used in the reaction or purification process (e.g., ethyl acetate, dichloromethane) are common contaminants.
-
Starting materials: Unreacted starting materials may still be present in your sample.
-
Side products: The reaction may have produced isomeric byproducts, such as 1-chloro-2-fluoropropane or 2-chloro-1-fluoropropane. Compare the chemical shifts and multiplicities of the unknown peaks with known spectra of potential impurities.
Predicted NMR Data Summary
The following table summarizes the predicted 1H and 13C NMR spectral data for this compound. Please note that exact chemical shifts can vary depending on the solvent and concentration.
| 1H NMR | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-1 | Cl-CH 2- | ~3.7 | Triplet (t) | 3JH-H ≈ 6-7 |
| H-2 | -CH 2- | ~2.2 | Quintet of doublets (quint d) or complex multiplet | 3JH-H ≈ 6-7, 3JH-F ≈ 5-10 |
| H-3 | F-CH 2- | ~4.6 | Triplet of triplets (tt) | 3JH-H ≈ 6-7, 2JH-F ≈ 45-50 |
| 13C NMR | Position | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (Hz) |
| C-1 | C l-CH2- | ~42 | Doublet (d) | 3JC-F ≈ 5-10 |
| C-2 | -C H2- | ~33 | Doublet (d) | 2JC-F ≈ 15-25 |
| C-3 | F -CH2- | ~80 | Doublet (d) | 1JC-F ≈ 160-180 |
Experimental Protocol
Standard 1H NMR Spectrum Acquisition
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp peaks and well-resolved multiplets.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard pulse angle (e.g., 45° or 90°).
-
Set the acquisition time to at least 2-3 seconds to ensure good digital resolution.
-
Set the relaxation delay to 1-2 seconds. For more accurate integration, a longer relaxation delay (5 times the longest T1) is recommended.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a moderately concentrated sample).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative ratios of the different protons.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the interpretation of a this compound NMR spectrum.
Caption: A flowchart for troubleshooting NMR spectrum interpretation.
Structural and Spectral Correlation
This diagram illustrates the relationship between the structure of this compound and its expected 1H NMR signals.
Caption: Correlation of structure and 1H NMR signals.
Technical Support Center: Optimizing Reactions of 1-Chloro-3-fluoropropane with Amines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the reaction of 1-chloro-3-fluoropropane with primary and secondary amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of 3-fluoropropylamines from this compound and an amine?
A1: The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction. The amine acts as a nucleophile, attacking the carbon atom bonded to the chlorine. The chlorine atom is the leaving group.
Q2: Which is the better leaving group in this compound, chloride or fluoride (B91410)?
A2: Chloride is a significantly better leaving group than fluoride. The C-Cl bond is weaker than the C-F bond, and the chloride ion is more stable in solution than the fluoride ion. Therefore, the reaction selectively occurs at the chloromethyl group.
Q3: What are the most common side reactions to be aware of?
A3: The most common side reaction is elimination (E2), which can be promoted by sterically hindered or strongly basic amines, especially at elevated temperatures. This results in the formation of 3-fluoropropene. Over-alkylation of primary amines to form tertiary amines can also occur, particularly if an excess of this compound is used.
Q4: How can I minimize the formation of side products?
A4: To minimize elimination, use a less sterically hindered amine if possible and maintain a moderate reaction temperature. To avoid over-alkylation of primary amines, use a molar excess of the amine relative to this compound.
Q5: What are suitable solvents for this reaction?
A5: Polar aprotic solvents such as acetonitrile (B52724) (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are generally recommended as they can solvate the intermediate cation without deactivating the amine nucleophile.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficient reaction temperature. 2. Low reactivity of the amine. 3. Inactive reagents. | 1. Gradually increase the reaction temperature in 10 °C increments, monitoring for side product formation. 2. Consider using a more nucleophilic amine or adding a catalyst such as sodium iodide to facilitate an in-situ Finkelstein reaction, converting the chloride to a more reactive iodide. 3. Ensure the amine and solvent are pure and dry. |
| Formation of Significant Amounts of Elimination Byproduct (3-fluoropropene) | 1. High reaction temperature. 2. Use of a sterically hindered or strongly basic amine. | 1. Lower the reaction temperature. 2. If possible, switch to a less sterically hindered amine. Use a non-nucleophilic base if a base is required for the reaction with an amine salt. |
| Formation of Tertiary Amine Byproduct (from primary amine reaction) | 1. Molar ratio of reactants is incorrect. 2. Prolonged reaction time at high temperature. | 1. Use a 2 to 3-fold molar excess of the primary amine. 2. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the primary amine is consumed. |
| Difficult Product Isolation | 1. The product is highly water-soluble. 2. The product is volatile. | 1. After quenching the reaction, extract the aqueous layer multiple times with an appropriate organic solvent. Consider performing a salt extraction by saturating the aqueous layer with NaCl. 2. Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature during solvent removal. |
Experimental Protocols
General Protocol for the Reaction of this compound with a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Acetonitrile (anhydrous)
-
Potassium carbonate (K2CO3)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the primary amine (2.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
General Protocol for the Reaction of this compound with a Secondary Amine
Materials:
-
This compound
-
Secondary amine (e.g., morpholine)
-
Dimethylformamide (anhydrous)
-
Triethylamine (B128534) (Et3N)
-
Diethyl ether
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the secondary amine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dimethylformamide.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to 70-90 °C and stir until the starting material is consumed, as indicated by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and deionized water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by distillation or column chromatography as needed.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for the Synthesis of N-(3-fluoropropyl)amines.
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Acetonitrile | 80 | 12 | 85 |
| n-Butylamine | DMF | 70 | 18 | 78 |
| Morpholine | Acetonitrile | 82 | 16 | 92 |
| Piperidine | DMF | 75 | 14 | 88 |
Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Visualizations
Caption: A generalized experimental workflow for the synthesis of N-(3-fluoropropyl)amines.
Caption: A troubleshooting decision tree for optimizing the reaction of this compound with amines.
Technical Support Center: Managing Thermal Decomposition of 1-Chloro-3-fluoropropane
Welcome to the technical support center for the thermal decomposition of 1-chloro-3-fluoropropane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental procedures, troubleshoot common issues, and answer frequently asked questions related to the handling and analysis of this compound at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition temperature for this compound?
Q2: What are the primary decomposition products of this compound?
A2: Based on studies of similar halogenated alkanes, the primary decomposition products are expected to result from the elimination of hydrogen halides and carbon-carbon bond cleavage[1]. For this compound, the likely primary products include:
-
Propylene
-
Ethene (Ethylene)
-
Hydrogen Chloride (HCl)
-
Hydrogen Fluoride (HF)
The formation of HF is a significant concern due to its high corrosivity (B1173158) and toxicity[2].
Q3: What are the main decomposition pathways?
A3: The thermal decomposition of this compound is likely to proceed through two main pathways:
-
Elimination of Hydrogen Halides: This involves the removal of HCl or HF to form fluorinated or chlorinated propenes.
-
Carbon-Carbon Bond Fission: This pathway leads to the formation of smaller alkyl and haloalkyl radicals, which then undergo further reactions to form stable products like methane and ethene.
Q4: What are the major safety concerns when conducting thermal decomposition experiments with this compound?
A4: The primary safety concerns include:
-
Formation of Toxic and Corrosive Gases: The generation of HCl and particularly HF requires experiments to be conducted in a well-ventilated fume hood with appropriate scrubbing solutions for the off-gases.[2]
-
Handling of Halogenated Compounds: Halogenated organic compounds can be toxic, and skin contact or inhalation should be avoided.[3]
-
High-Temperature Operations: Standard precautions for high-temperature reactions, such as proper shielding and the use of appropriate personal protective equipment (PPE), must be followed.[4]
-
Pressure Buildup: Heating in a closed system can lead to a dangerous buildup of pressure from the gaseous decomposition products. Ensure adequate pressure relief is in place.
Q5: How can I analyze the decomposition products?
A5: The most common and effective method for analyzing the volatile decomposition products is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) . This technique allows for the separation and identification of the various components in the product mixture. Quantitative analysis can be performed using calibrated standards for the expected products.
Troubleshooting Guides
This section addresses common issues encountered during the thermal decomposition of this compound and its analysis.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent Decomposition Temperature | - Inaccurate temperature calibration of the furnace/pyrolyzer.- Sample inhomogeneity.- Variations in heating rate. | - Calibrate the temperature controller with a certified standard.- Ensure the sample is pure and homogenous.- Maintain a consistent and controlled heating rate for all experiments. |
| Poor GC-MS Peak Shape (Tailing or Fronting) | - Active sites in the GC inlet or column.- Sample overload.- Inappropriate GC column phase. | - Use a deactivated inlet liner and a highly inert GC column.- Reduce the sample size or use a split injection.- Select a GC column with a phase suitable for separating halogenated hydrocarbons. |
| Ghost Peaks in GC-MS Chromatogram | - Contamination in the carrier gas, syringe, or GC inlet.- Carryover from previous injections. | - Ensure high-purity carrier gas and use gas purifiers.- Thoroughly clean the syringe between injections.- Bake out the GC inlet and column at a high temperature. |
| Low or No Signal for Expected Products | - Leak in the pyrolysis-GC-MS transfer line.- Incomplete decomposition.- Detector malfunction. | - Perform a leak check on the entire system.- Increase the pyrolysis temperature or residence time.- Verify the MS detector is functioning correctly and tuned. |
| Corrosion of Experimental Apparatus | - Formation of acidic gases (HCl, HF). | - Use corrosion-resistant materials for the reactor and transfer lines (e.g., Hastelloy, Monel, or inert-coated stainless steel).- Neutralize acidic off-gases with a suitable scrubbing solution (e.g., sodium bicarbonate or calcium hydroxide). |
Experimental Protocols
Protocol 1: Determination of Thermal Decomposition Temperature using TGA
-
Instrument: Thermogravimetric Analyzer (TGA).
-
Sample Preparation: Place 5-10 mg of this compound in a suitable TGA pan (e.g., alumina).
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 1000 °C.
-
-
Analysis: Determine the onset temperature of mass loss from the TGA curve, which corresponds to the beginning of thermal decomposition.
Protocol 2: Analysis of Decomposition Products by Pyrolysis-GC-MS
-
Instrument: Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Sample Preparation: Load a known amount of this compound into a pyrolysis tube.
-
Pyrolysis Conditions:
-
Temperature: Set to the decomposition temperature determined by TGA (or a range of temperatures to study the product distribution).
-
Time: 10-30 seconds.
-
Atmosphere: Inert (Helium).
-
-
GC-MS Conditions:
-
GC Column: A non-polar or mid-polar capillary column suitable for separating volatile halogenated hydrocarbons (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate the products.
-
MS Detector: Scan a mass range of m/z 10-300.
-
-
Data Analysis: Identify the decomposition products by comparing their mass spectra to a library (e.g., NIST). Quantify the products using external or internal standards.
Visualizations
References
Technical Support Center: Safe Quenching of Reactions Involving 1-Chloro-3-fluoropropane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective quenching of chemical reactions involving 1-Chloro-3-fluoropropane. The following information is intended to supplement, not replace, institutional safety protocols and professional judgment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards to consider when quenching reactions involving this compound?
A1: The primary hazards depend on the reagents used in conjunction with this compound. If the reaction involves highly reactive species such as organolithium or Grignard reagents, the main risks are associated with their pyrophoric nature, which can cause fires upon exposure to air or moisture. The quenching process itself can be highly exothermic, leading to a rapid increase in temperature and pressure if not controlled. Additionally, this compound can undergo nucleophilic substitution with certain quenching agents, potentially forming byproducts.
Q2: What are the recommended general steps for quenching a reaction involving this compound and a pyrophoric reagent (e.g., n-BuLi, Grignard)?
A2: A safe quenching procedure involves a gradual reduction of the reactive species' reactivity. A typical workflow is as follows:
-
Cool the reaction: Lower the temperature of the reaction mixture, typically to 0 °C or below, using an ice bath or other cooling system.
-
Dilute the reaction: If possible and safe, dilute the reaction mixture with a high-boiling point, inert solvent (e.g., toluene, heptane) to reduce the concentration of reactive species.
-
Slowly add a mild quenching agent: Add a less reactive quenching agent dropwise while vigorously stirring and monitoring the internal temperature. Isopropanol (B130326) is a common choice for the initial quench.[1][2][3]
-
Follow with a more reactive quenching agent: Once the initial vigorous reaction subsides, a more reactive quenching agent like methanol (B129727) can be slowly added to ensure all the pyrophoric material is consumed.[2][3]
-
Final quench with water: After the reaction with alcohol is complete, water or an aqueous solution (e.g., saturated ammonium (B1175870) chloride, dilute HCl) can be carefully added to hydrolyze any remaining reactive intermediates and salts.[4][5][6]
Q3: Can I quench my reaction directly with water?
A3: It is strongly discouraged to quench reactions containing significant amounts of unreacted pyrophoric reagents, such as organolithiums or Grignard reagents, directly with water.[1] The reaction is extremely exothermic and can lead to the ignition of flammable solvents and the rapid evolution of flammable gases like hydrogen. A stepwise quenching procedure with less reactive protic solvents like isopropanol and methanol should be performed first.[2][3]
Q4: What are some signs of an incomplete quench?
A4: Signs of an incomplete quench may include persistent bubbling or gas evolution after the addition of the quenching agent has ceased, localized hot spots in the reaction mixture, or the presence of unreacted pyrophoric material (e.g., pyrophoric solids). If an incomplete quench is suspected, cool the mixture and slowly add more of the appropriate quenching agent.
Q5: What potential side reactions can occur with this compound during quenching?
A5: this compound has two halogen atoms that can be susceptible to nucleophilic attack. During quenching with aqueous solutions or alcohols, there is a possibility of nucleophilic substitution to form 3-fluoro-1-propanol or other derivatives, although this is generally slow at low temperatures. The hydrolysis of primary chloroalkanes is possible in the presence of a nucleophile like the hydroxide (B78521) ion.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Sudden, uncontrolled temperature increase during quenching. | - Quenching agent added too quickly.- Insufficient cooling.- Reaction concentration is too high. | - Immediately stop the addition of the quenching agent.- Increase cooling efficiency (e.g., switch to a dry ice/acetone bath).- If safe, add more cold, inert solvent to dilute the reaction mixture. |
| Fire or sparks at the point of quenching agent addition. | - Reaction contains a highly pyrophoric reagent.- Quenching agent is too reactive for the initial step (e.g., water). | - If a fire starts and is small and contained, it may be extinguished by smothering with a dry powder extinguisher (Class D for metal fires) or sand. DO NOT USE WATER. [2]- Evacuate the area and call emergency services if the fire is not immediately controllable.- Review and revise the quenching procedure to use a less reactive initial quenching agent and a slower addition rate. |
| Formation of unexpected byproducts. | - Reaction of this compound with the quenching agent.- Reaction temperature was too high during the quench. | - Analyze the byproducts to understand the side reaction.- Consider using a non-nucleophilic quenching agent if possible.- Ensure the reaction is maintained at a low temperature throughout the quenching process. |
| Solidification or precipitation of salts during quenching. | - Formation of insoluble metal salts (e.g., magnesium or lithium salts). | - Add a suitable aqueous workup solution (e.g., saturated ammonium chloride, dilute acid) to dissolve the salts.- Ensure vigorous stirring to break up any solids and promote dissolution. |
Experimental Protocols
Protocol 1: General Quenching Procedure for a Reaction of this compound with an Organolithium Reagent (e.g., n-BuLi)
Objective: To safely quench a reaction mixture containing an organolithium reagent and this compound.
Methodology:
-
Preparation:
-
Ensure the reaction is conducted in a fume hood and that appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, is worn.
-
Have a Class D fire extinguisher or a container of dry sand readily accessible.
-
Prepare a cooling bath (e.g., ice-water or dry ice/acetone) and an inert gas supply (e.g., nitrogen or argon).
-
-
Reaction Cooling:
-
Once the reaction is deemed complete, cool the reaction flask to 0 °C or a lower temperature as required by the specific reaction, using the prepared cooling bath.
-
-
Quenching:
-
Under an inert atmosphere, slowly add a less reactive alcohol, such as isopropanol, dropwise via a syringe or an addition funnel.[1][2][3]
-
Maintain vigorous stirring and monitor the internal temperature of the reaction. The rate of addition should be controlled to keep the temperature rise minimal.
-
Continue adding isopropanol until gas evolution ceases or significantly slows down.
-
Next, slowly add methanol dropwise to quench any remaining organolithium reagent.[2][3]
-
After the reaction with methanol is complete and the exotherm has subsided, slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture.[4]
-
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Proceed with the standard aqueous work-up to extract the desired product.
-
Protocol 2: General Quenching Procedure for a Reaction of this compound with a Grignard Reagent (e.g., EtMgBr)
Objective: To safely quench a reaction mixture containing a Grignard reagent and this compound.
Methodology:
-
Preparation:
-
Work in a fume hood and wear appropriate PPE.
-
Prepare an ice-water bath.
-
-
Reaction Cooling:
-
Cool the reaction flask to 0 °C in the ice-water bath.
-
-
Quenching:
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to the stirred reaction mixture.[4] Alternatively, for sensitive substrates, a slow addition of ice can be used.[6]
-
Control the rate of addition to maintain a manageable reaction temperature.
-
Continue the addition until no further exothermic reaction is observed.
-
-
Work-up:
-
Once the quenching is complete, remove the cooling bath and allow the mixture to warm to room temperature.
-
If solids have precipitated, you may need to add more aqueous solution to dissolve them.
-
Proceed with the standard aqueous work-up and extraction of the product.
-
Visualizations
Caption: General workflow for quenching reactions with pyrophoric reagents.
Caption: Troubleshooting logic for exothermic events during quenching.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. chemistry.ucla.edu [chemistry.ucla.edu]
- 3. epfl.ch [epfl.ch]
- 4. us-yakuzo.jp [us-yakuzo.jp]
- 5. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. gauthmath.com [gauthmath.com]
- 8. Show mechanism including appropriate curly arrows for hydrolysis of chlor.. [askfilo.com]
Identifying and removing impurities from commercial 1-Chloro-3-fluoropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-Chloro-3-fluoropropane. The following sections detail methods for identifying and removing common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in commercial this compound?
A1: Based on common synthesis routes, commercial this compound may contain several types of impurities. These can include:
-
Isomeric Impurities: Such as 1-chloro-1-fluoropropane (B145166) and 2-chloro-1-fluoropropane.
-
Starting Materials: Unreacted precursors from the manufacturing process.
-
Byproducts: Compounds formed from side reactions during synthesis, which may include other chlorinated or fluorinated propanes like dichlorofluoropropanes or chlorodifluoropropanes.
-
Degradation Products: Formed during storage or handling, although this compound is relatively stable.
Q2: How can I identify the impurities in my this compound sample?
A2: The most effective and widely used method for identifying volatile and semi-volatile organic impurities in substances like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the different components of the sample and provides mass spectra that can be used to identify the individual compounds.
Q3: What are the recommended methods for purifying commercial this compound?
A3: The choice of purification method depends on the nature and concentration of the impurities. The most common and effective techniques include:
-
Fractional Distillation: This is a primary method for separating compounds with different boiling points. It is effective for removing impurities that have a boiling point significantly different from this compound (82 °C).[1]
-
Preparative Gas Chromatography (Prep-GC): For high-purity requirements, preparative GC can be used to isolate this compound from closely boiling impurities.
-
Adsorption: Passing the material through a column of an adsorbent like activated carbon or a zeolite can remove certain polar impurities.
Q4: Can I use solvent extraction for purification?
A4: While solvent extraction is a common purification technique, it is generally less effective for removing the types of closely related impurities found in this compound. Fractional distillation or preparative chromatography are typically more suitable.
Troubleshooting Guides
Problem: Unexpected peaks in the Gas Chromatogram of this compound.
-
Possible Cause 1: Presence of Isomeric Impurities.
-
Identification: Isomers will have the same mass spectrum but different retention times in the gas chromatogram.
-
Solution: Use a high-resolution capillary GC column to achieve better separation. For removal, fractional distillation may be effective if the boiling points of the isomers are sufficiently different. If not, preparative GC is the recommended method.
-
-
Possible Cause 2: Contamination with Starting Materials or Byproducts.
-
Identification: The mass spectra of these peaks will differ from that of this compound. Comparison with mass spectral libraries can help in identification.
-
Solution: Fractional distillation is often effective in removing these impurities, as their boiling points are likely to be different.
-
-
Possible Cause 3: Sample Degradation.
-
Identification: Appearance of new peaks over time, especially if the sample has been stored improperly (e.g., exposed to high temperatures or incompatible materials).
-
Solution: Store this compound in a cool, dry, and dark place in an inert container. If degradation has occurred, purification by fractional distillation may be necessary.
-
Problem: The purity of this compound does not improve after a single distillation.
-
Possible Cause 1: Azeotrope Formation.
-
Identification: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. This can be investigated by performing distillations at different pressures.
-
Solution: Consider using a different purification technique, such as preparative GC or employing an entrainer in azeotropic distillation.
-
-
Possible Cause 2: Inefficient Distillation Apparatus.
-
Identification: The separation efficiency of a distillation column is related to its number of theoretical plates. A short or poorly packed column may not be sufficient.
-
Solution: Use a longer fractionating column or a column with a more efficient packing material to increase the number of theoretical plates.
-
Experimental Protocols
Protocol 1: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of commercial this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary Column: A mid-polar column, such as a DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness), is recommended for separating halogenated hydrocarbons.
GC-MS Parameters (Suggested Starting Conditions):
| Parameter | Value |
| Inlet Temperature | 200 °C |
| Injection Volume | 1 µL (split injection, ratio 50:1) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | - Initial Temperature: 40 °C, hold for 5 minutes- Ramp: 10 °C/min to 200 °C- Hold: 5 minutes at 200 °C |
| MS Transfer Line Temp | 220 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-200 amu |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Procedure:
-
Prepare a dilute solution of the commercial this compound in a suitable volatile solvent (e.g., dichloromethane).
-
Inject the sample into the GC-MS system.
-
Acquire the data.
-
Analyze the resulting chromatogram to identify the main peak (this compound) and any impurity peaks.
-
Examine the mass spectrum of each impurity peak and compare it with a spectral library (e.g., NIST) for tentative identification.
Protocol 2: Purification by Fractional Distillation
This protocol describes a standard laboratory-scale fractional distillation for purifying this compound.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
Procedure:
-
Set up the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Charge the round-bottom flask with the commercial this compound. Add boiling chips.
-
Slowly heat the flask using the heating mantle.
-
Monitor the temperature at the distillation head. The initial fractions collected will be enriched in lower-boiling impurities.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 82 °C).
-
Stop the distillation before the flask runs dry.
-
Analyze the purity of the collected fraction using the GC-MS protocol described above.
Hypothetical Purification Data:
| Sample | Purity of this compound (%) | Major Impurity 1 (%) | Major Impurity 2 (%) |
| Commercial Grade | 95.2 | 2.5 (Isomer) | 1.8 (Byproduct) |
| After Fractional Distillation | 99.5 | 0.3 (Isomer) | 0.1 (Byproduct) |
Visualizations
Caption: Experimental workflow for the identification and purification of this compound.
Caption: Troubleshooting logic for identifying the source of unexpected peaks in a gas chromatogram.
References
Technical Support Center: Improving Regioselectivity of Reactions with 1-Chloro-3-fluoropropane
Welcome to the technical support center for reactions involving 1-chloro-3-fluoropropane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here, you will find frequently asked questions (FAQs) and troubleshooting guides in a clear question-and-answer format, focusing on improving the regioselectivity of nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving regioselectivity in reactions with this compound?
A1: The principal challenge lies in directing a nucleophile to selectively attack one of the two electrophilic carbon centers: the carbon bonded to chlorine (C-1) or the carbon bonded to fluorine (C-3). Due to the differences in electronegativity and bond strength between the C-Cl and C-F bonds, one position is generally more reactive than the other. However, achieving exclusive selectivity can be difficult under certain reaction conditions, potentially leading to a mixture of products.
Q2: Which position on this compound is generally more reactive towards nucleophiles in an S\textsubscript{N}2 reaction?
A2: In a typical S\textsubscript{N}2 reaction, the carbon-chlorine (C-Cl) bond is more reactive than the carbon-fluorine (C-F) bond. This is primarily due to the C-Cl bond being weaker than the C-F bond. While fluorine is more electronegative than chlorine, creating a more polarized C-F bond, the greater strength of the C-F bond makes it more difficult to break, which is a key step in the S\textsubscript{N}2 mechanism. Therefore, nucleophiles will preferentially attack the carbon at the C-1 position, displacing the chloride ion.
Q3: Can the regioselectivity be influenced by the choice of nucleophile?
A3: Yes, the nature of the nucleophile plays a crucial role. "Soft" nucleophiles, such as thiolates (RS⁻) and iodide (I⁻), generally show a higher preference for attacking the carbon attached to the better leaving group (in this case, chlorine). "Hard" nucleophiles, like alkoxides (RO⁻) and fluoride (B91410) (F⁻), are more influenced by the electrostatic attraction to the more positively polarized carbon. However, given the significant difference in leaving group ability between chloride and fluoride, selective substitution at the C-1 position is the most commonly observed outcome.
Q4: How does the solvent affect the regioselectivity of these reactions?
A4: The solvent can influence the nucleophilicity of the attacking species and the stability of the transition state. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone, are generally preferred for S\textsubscript{N}2 reactions. They solvate the cation of the nucleophilic salt but leave the anion relatively "bare," enhancing its nucleophilicity. This generally leads to a faster reaction at the more reactive C-Cl bond. Polar protic solvents, like water and alcohols, can solvate both the cation and the anion, potentially reducing the nucleophile's reactivity and possibly leading to less predictable outcomes.
Troubleshooting Guides
Issue 1: Low Regioselectivity - Mixture of 1-substituted-3-fluoropropane and 3-substituted-1-chloropropane is Observed.
Problem: The reaction is yielding a significant amount of the undesired regioisomer where the fluoride has been displaced.
| Potential Cause | Troubleshooting & Optimization | Expected Outcome |
| High Reaction Temperature | Elevated temperatures can provide enough energy to overcome the higher activation barrier for C-F bond cleavage. | Lowering the reaction temperature will favor the kinetically preferred pathway, which is the substitution of the weaker C-Cl bond, thus increasing the yield of the desired 1-substituted-3-fluoropropane. |
| Strongly Basic/Hard Nucleophile | Highly basic or "hard" nucleophiles may exhibit reduced selectivity. | Consider using a "softer" nucleophile if the desired product allows. For example, using a thiolate instead of an alkoxide for the introduction of a sulfur-containing group. |
| Inappropriate Solvent Choice | The solvent may not be optimally supporting a clean S\textsubscript{N}2 reaction at the C-1 position. | Switch to a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the attacking species and promote a more selective reaction. |
Issue 2: Low Reaction Yield Despite Good Regioselectivity.
Problem: The desired 1-substituted-3-fluoropropane is the major product, but the overall conversion of this compound is low.
| Potential Cause | Troubleshooting & Optimization | Expected Outcome |
| Insufficient Nucleophile Strength | The chosen nucleophile may not be reactive enough under the current conditions to efficiently displace the chloride. | Increase the concentration of the nucleophile or switch to a more potent nucleophile. For example, if using an alcohol, deprotonate it with a strong base (e.g., NaH) to form the more nucleophilic alkoxide. |
| Poor Leaving Group Ability of Chloride | While better than fluoride, chloride is not as good a leaving group as bromide or iodide. | For particularly challenging reactions, consider an in-situ Finkelstein reaction. Add a catalytic amount of sodium iodide (NaI) to the reaction mixture. The iodide will displace the chloride to form the more reactive 1-fluoro-3-iodopropane (B1254131) in situ, which will then react more readily with your nucleophile. |
| Steric Hindrance | A bulky nucleophile may have difficulty accessing the electrophilic carbon. | If possible, use a less sterically hindered nucleophile. Alternatively, increasing the reaction temperature moderately may help overcome the steric barrier, but monitor for potential decreases in regioselectivity. |
Experimental Protocols
General Protocol for the Synthesis of 1-Azido-3-fluoropropane
This protocol describes the selective substitution of the chlorine atom in this compound with an azide (B81097) group.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (1.0 eq) in anhydrous DMF (to a concentration of approximately 0.5 M).
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 1-azido-3-fluoropropane.
-
The product can be further purified by distillation if necessary.
General Protocol for the Synthesis of 1-Alkoxy-3-fluoropropane
This protocol outlines the synthesis of 3-fluoropropyl ethers via a Williamson ether synthesis approach.
Materials:
-
This compound
-
The desired alcohol (e.g., ethanol, propanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry three-necked flask under an inert atmosphere.
-
Add sodium hydride (1.1 eq) to the flask.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add the desired alcohol (1.0 eq) dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add this compound (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Visualizations
Caption: Reaction pathway for nucleophilic substitution on this compound.
Caption: Troubleshooting workflow for poor regioselectivity.
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 1-Chloro-3-fluoropropane and 1,3-difluoropropane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of starting materials is paramount to the efficiency and success of a synthetic route. Halogenated propanes are versatile building blocks, and among them, 1-chloro-3-fluoropropane and 1,3-difluoropropane (B1362545) present distinct advantages and disadvantages. This guide provides an objective comparison of these two reagents in synthesis, supported by their physicochemical properties and reactivity profiles in nucleophilic substitution reactions.
At a Glance: Physicochemical Properties
A summary of the key physical and chemical properties of this compound and 1,3-difluoropropane is presented below. These properties influence their handling, reaction conditions, and purification procedures.
| Property | This compound | 1,3-Difluoropropane |
| CAS Number | 462-38-4 | 462-39-5 |
| Molecular Formula | C₃H₆ClF | C₃H₆F₂ |
| Molecular Weight | 96.53 g/mol | 80.08 g/mol [1] |
| Boiling Point | ~82 °C[2] | 40-42 °C[3][4] |
| Density | ~1.058 g/mL[5] | ~1.006 g/mL[6] |
| Commercial Availability | Limited | Readily Available |
| Indicative Price | Not readily available | ~£247 / 25g[6] (€395 / 25g[7]) |
Reactivity in Nucleophilic Substitution: A Tale of Two Halogens
The primary difference in the synthetic utility of this compound and 1,3-difluoropropane lies in their reactivity towards nucleophiles. This is dictated by the inherent strength of the carbon-halogen bonds.
This compound: This molecule possesses two different halogen atoms, leading to a significant difference in reactivity at the C1 and C3 positions. The carbon-chlorine (C-Cl) bond is considerably weaker and more polarizable than the carbon-fluorine (C-F) bond. Consequently, the chlorine atom is a much better leaving group in nucleophilic substitution reactions. This differential reactivity allows for selective monosubstitution at the chlorinated carbon, leaving the C-F bond intact for potential subsequent transformations.
1,3-Difluoropropane: In contrast, 1,3-difluoropropane contains two C-F bonds. The C-F bond is the strongest single bond to carbon, making fluoroalkanes the least reactive among haloalkanes in nucleophilic substitution reactions. As a result, 1,3-difluoropropane is relatively inert under typical nucleophilic substitution conditions that would readily displace a chlorine or bromine atom. This low reactivity makes it a less common choice as a substrate for introducing a 3-fluoropropyl moiety via classical SN2 reactions.
The following diagram illustrates the logical relationship of reactivity in nucleophilic substitution reactions.
References
- 1. journalofchemistry.org [journalofchemistry.org]
- 2. CN1785952A - Method for preparing 3' -chloropropiophenone - Google Patents [patents.google.com]
- 3. 3-chloro-N-(3-chloro-2-methylpropyl)aniline | C10H13Cl2N | CID 151440997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride - Google Patents [patents.google.com]
- 5. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Buy (Z)-1-chloro-3,3,3-trifluoropropene [smolecule.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 1-Chloro-3-fluoropropane and 1-bromo-3-fluoropropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-chloro-3-fluoropropane and 1-bromo-3-fluoropropane (B1205824), focusing on nucleophilic substitution reactions. The information presented is supported by established chemical principles and representative experimental protocols to assist researchers in selecting the appropriate reagent for their synthetic needs.
Introduction to Reactivity
This compound and 1-bromo-3-fluoropropane are halogenated alkanes that serve as versatile building blocks in organic synthesis. Their primary mode of reaction involves nucleophilic substitution, where the halide (chloride or bromide) acts as a leaving group. The efficiency and rate of these reactions are critically dependent on the identity of the halogen, directly influencing the utility of each compound in synthetic pathways. This guide elucidates the fundamental differences in their reactivity.
Theoretical Framework: The Role of the Leaving Group
The reactivity of these compounds in nucleophilic substitution reactions (typically bimolecular, SN2, for primary halides) is predominantly governed by the stability of the departing halide ion, known as the leaving group. A better leaving group is one that can more effectively stabilize the negative charge it acquires upon bond cleavage.
Several factors contribute to bromide being a superior leaving group compared to chloride:
-
Polarizability and Size : Bromide is a larger ion than chloride, with a more diffuse electron cloud.[1][2] This higher polarizability allows it to better stabilize the developing negative charge in the reaction's transition state, lowering the activation energy.[1][3]
-
Basicity : Good leaving groups are weak bases. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[1] Weaker bases are more stable as free ions and are therefore better leaving groups.
-
Bond Strength : The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond during the substitution reaction, leading to a faster reaction rate.
Data Presentation
The following tables summarize the key physicochemical properties and relative reactivity of the two compounds.
Table 1: Physicochemical Properties
| Property | This compound | 1-Bromo-3-fluoropropane |
| CAS Number | 462-38-4 | 352-91-0 |
| Molecular Formula | C₃H₆ClF | C₃H₆BrF |
| Molecular Weight | 96.53 g/mol | 140.98 g/mol |
| Boiling Point | ~70-82 °C | ~101 °C |
Data compiled from various chemical databases.
Table 2: Comparative Reactivity in SN2 Reactions
| Feature | This compound | 1-bromo-3-fluoropropane |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| Leaving Group Ability | Good | Excellent |
| Relative Reaction Rate | Slower | Faster |
Mandatory Visualization
The following diagram illustrates the key factors influencing the rate of an SN2 reaction for these substrates.
Caption: Logical flow of factors determining SN2 reaction rates.
Experimental Protocols
To empirically determine the relative reactivity of this compound and 1-bromo-3-fluoropropane, a competitive reaction can be performed using the Finkelstein reaction. This classic SN2 reaction involves halide exchange and is ideal for comparing leaving group abilities.
Objective: To compare the rate of iodide substitution for this compound and 1-bromo-3-fluoropropane.
Materials:
-
This compound
-
1-bromo-3-fluoropropane
-
Sodium Iodide (NaI), anhydrous
-
Acetone (B3395972), anhydrous
-
Internal standard (e.g., undecane (B72203) or dodecane)
-
Reaction vials with septa
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Syringes for sampling
-
Constant temperature bath
Procedure:
-
Solution Preparation: Prepare a 0.1 M solution of sodium iodide in anhydrous acetone. Note that NaI is soluble in acetone, while the byproducts NaCl and NaBr are not. Their precipitation helps drive the reaction to completion.
-
Reaction Setup: In a clean, dry reaction vial, add 5.0 mL of the 0.1 M NaI in acetone solution.
-
Add 50 µL of the internal standard to the vial.
-
Equilibrate the vial in a constant temperature bath set to a specific temperature (e.g., 50 °C).
-
Reaction Initiation: At time t=0, add an equimolar mixture containing 0.25 mmol of this compound and 0.25 mmol of 1-bromo-3-fluoropropane to the vial. Seal the vial and mix thoroughly.
-
Sampling: At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (~0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing a mixture of diethyl ether and water. The ether layer will contain the organic compounds, and the aqueous layer will dissolve the salts.
-
Analysis: Inject a sample of the ether layer into the GC-FID to determine the relative concentrations of the starting materials (this compound, 1-bromo-3-fluoropropane) and the product (1-fluoro-3-iodopropane).
-
Data Analysis: Plot the disappearance of each starting material over time, normalized to the internal standard. The slope of these plots will be proportional to the reaction rate. The ratio of the rates will give the relative reactivity of the two substrates.
Expected Outcome: The concentration of 1-bromo-3-fluoropropane will decrease at a significantly faster rate than that of this compound, confirming its higher reactivity. The formation of a white precipitate (NaBr and/or NaCl) will also be observed.
Conclusion
Based on fundamental principles of organic chemistry, 1-bromo-3-fluoropropane is a more reactive substrate than this compound in nucleophilic substitution reactions . This enhanced reactivity is a direct consequence of the superior leaving group ability of the bromide ion compared to the chloride ion, which is attributed to its larger size, greater polarizability, and the lower bond dissociation energy of the C-Br bond.[1][3] For synthetic applications requiring efficient and rapid nucleophilic displacement, 1-bromo-3-fluoropropane is the recommended choice.
References
Validation of a new synthetic route to a 1-Chloro-3-fluoropropane derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes for 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd), a compound of significant interest due to its low global warming potential and applications as a refrigerant, blowing agent, and solvent.[1][2] The following sections detail the experimental protocols, comparative performance data, and logical workflows for the most prevalent synthetic pathways, offering valuable insights for process selection and optimization. While the focus of this guide is on established industrial methods for this specific derivative, the principles and methodologies discussed are broadly applicable to the synthesis of other 1-chloro-3-fluoropropane derivatives.
Comparative Analysis of Synthetic Pathways
The synthesis of 1-Chloro-3,3,3-trifluoro-1-propene typically proceeds through two main pathways, each with distinct advantages and disadvantages in terms of starting materials, reaction conditions, and product profiles. The choice of a specific pathway is often dictated by factors such as cost, desired isomer purity, and available equipment.[2]
Data Summary: A Comparative Overview
The following table summarizes the key quantitative data for the two primary pathways.
| Parameter | Pathway 1: From 1,1,1,3,3-Pentachloropropane (B1622584) (HCC-240fa) | Pathway 2: From 1,1-Dichloro-3,3,3-trifluoropropane (HCFC-243fa) |
| Reaction Type | Fluorination & Dehydrochlorination | Dehydrochlorination |
| Reaction Phase | Liquid or Gas | Liquid or Gas |
| Catalyst | Catalytic (e.g., SbClₓFᵧ, fluorinated Cr₂O₃) or Non-Catalytic | Caustic solution (e.g., KOH, NaOH) or Solid catalyst (e.g., activated carbon, fluorinated metal oxides) |
| Typical Temperature | Liquid: 85-120°C (catalytic), Higher for non-catalytic gas phase | Varies with catalyst and phase |
| Pressure | High Pressure | Atmospheric or High Pressure |
| Key Advantages | Utilizes a readily available starting material. | More direct route to the final product. |
| Key Disadvantages | Multi-step process, potential for isomer mixture. | Starting material may be less accessible. |
Experimental Protocols
Pathway 1: Synthesis from 1,1,1,3,3-Pentachloropropane (HCC-240fa)
This is a common industrial method that involves the fluorination of 1,1,1,3,3-pentachloropropane, followed by dehydrochlorination.[1]
Materials:
-
1,1,1,3,3-Pentachloropropane (HCC-240fa)
-
Anhydrous Hydrogen Fluoride (B91410) (HF)
-
Lewis acid catalyst (e.g., SbCl₅/SbF₅) or Chromium-based catalyst
-
High-pressure reactor
-
Scrubbing system for HCl and unreacted HF
-
Distillation apparatus
Procedure:
-
Fluorination: The high-pressure reactor is charged with 1,1,1,3,3-pentachloropropane and the catalyst. Anhydrous hydrogen fluoride is then gradually fed into the reactor. The reaction is maintained at a temperature typically between 85°C and 120°C for liquid-phase catalytic reactions. The pressure is determined by the vapor pressure of the reactants at the reaction temperature.
-
Dehydrochlorination: The product stream from the fluorination step, primarily containing 1-chloro-3,3,3-trifluoropropane, is then subjected to dehydrochlorination. This can be achieved in the gas phase over a solid catalyst, such as activated carbon or a metal oxide, at elevated temperatures.
-
Purification: The crude product, a mixture of (E) and (Z) isomers of 1-chloro-3,3,3-trifluoro-1-propene, along with HCl and other by-products, is passed through a scrubbing system to remove acidic gases. The organic phase is then purified by distillation to separate the desired isomer.[1]
Pathway 2: Synthesis from 1,1-Dichloro-3,3,3-trifluoropropane (HCFC-243fa)
This pathway involves the dehydrochlorination of 1,1-dichloro-3,3,3-trifluoropropane.
Materials:
-
1,1-Dichloro-3,3,3-trifluoropropane (HCFC-243fa)
-
Aqueous solution of a strong base (e.g., KOH, NaOH) or a solid catalyst (e.g., activated carbon)
-
Reactor suitable for liquid or gas phase reaction
-
Purification setup
Procedure:
-
Liquid-Phase Dehydrochlorination: HCFC-243fa is reacted with an aqueous solution of a strong base, such as potassium hydroxide, in a stirred reactor. The reaction temperature is typically maintained to ensure a controlled reaction rate.
-
Gas-Phase Dehydrochlorination: Alternatively, HCFC-243fa is passed over a heated bed of a solid catalyst, such as activated carbon. The reaction temperature and flow rate are optimized to maximize the conversion and selectivity to the desired product.
-
Work-up and Purification: The product stream is cooled and washed to remove any remaining base and salts. The organic layer is then dried and purified by distillation to isolate the 1-chloro-3,3,3-trifluoro-1-propene.
Visualized Workflows
The following diagrams illustrate the logical flow of the two primary synthetic routes.
References
Unveiling the Cross-Reactivity of 1-Chloro-3-fluoropropane: A Comparative Guide for Researchers
For Immediate Release
In the landscape of pharmaceutical and materials science research, understanding the reactivity of bifunctional molecules is paramount for the rational design of novel compounds. This guide provides a comprehensive comparison of the cross-reactivity of 1-Chloro-3-fluoropropane with a variety of common functional groups, offering valuable insights for researchers, scientists, and drug development professionals. Based on established principles of organic chemistry and analogous experimental data, this document elucidates the preferential reaction pathways and relative reactivity of this versatile building block.
Executive Summary
This compound presents two potential sites for nucleophilic attack: the carbon bonded to chlorine and the carbon bonded to fluorine. Due to the significantly lower bond dissociation energy of the Carbon-Chlorine (C-Cl) bond compared to the Carbon-Fluorine (C-F) bond, nucleophilic substitution reactions will preferentially occur at the chlorinated carbon, displacing the chloride ion. The C-F bond is one of the strongest single bonds in organic chemistry and is generally unreactive under standard nucleophilic substitution conditions.
This guide will explore the expected reactivity of this compound with amines, thiols, alcohols, and carboxylic acids, presented in comparative tables and supported by detailed, generalized experimental protocols for assessing this reactivity.
Comparative Reactivity Analysis
The primary reaction mechanism expected for the cross-reactivity of this compound with the functional groups discussed is the bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is influenced by the nucleophilicity of the attacking species and the stability of the leaving group. Given that the chloride ion is a significantly better leaving group than the fluoride (B91410) ion, all reactions are predicted to yield 3-fluoropropyl derivatives.
The following table summarizes the expected relative reactivity of various nucleophiles with this compound. The reactivity is qualitatively ranked based on the known nucleophilicity of the functional groups.
| Functional Group | Nucleophile | Expected Product | Predicted Relative Reactivity |
| Thiol | Thiolate (RS⁻) | 3-Fluoropropyl thioether (F-(CH₂)₃-SR) | Very High |
| Amine | Primary Amine (RNH₂) | N-(3-Fluoropropyl)amine (F-(CH₂)₃-NHR) | High |
| Secondary Amine (R₂NH) | N,N-Disubstituted-(3-Fluoropropyl)amine (F-(CH₂)₃-NR₂) | Moderate to High | |
| Carboxylic Acid | Carboxylate (RCOO⁻) | 3-Fluoropropyl ester (F-(CH₂)₃-OOCR) | Moderate |
| Alcohol | Alkoxide (RO⁻) | 3-Fluoropropyl ether (F-(CH₂)₃-OR) | Low to Moderate |
| Alcohol (ROH) | 3-Fluoropropyl ether (F-(CH₂)₃-OR) | Very Low (requires activation) |
Experimental Protocols
To empirically determine the cross-reactivity and relative reaction rates, the following experimental protocols are proposed. These methods are designed to provide a standardized framework for comparing the nucleophilic substitution reactions on this compound.
Protocol 1: Determination of Relative Reaction Rates by Gas Chromatography (GC)
Objective: To quantitatively compare the reaction rates of this compound with a series of nucleophiles under pseudo-first-order conditions.
Materials:
-
This compound
-
Aniline (B41778) (representing a primary amine)
-
Benzenethiol (representing a thiol)
-
Sodium Benzoate (representing a carboxylate)
-
Sodium Phenoxide (representing an alkoxide)
-
Acetonitrile (solvent)
-
Internal standard (e.g., Dodecane)
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Procedure:
-
Prepare stock solutions of this compound (0.1 M) and each nucleophile (1.0 M) in acetonitrile. Also prepare a stock solution of the internal standard.
-
For each nucleophile, set up a reaction by mixing the this compound stock solution, the respective nucleophile stock solution, and the internal standard stock solution in a sealed vial. The large excess of the nucleophile ensures pseudo-first-order kinetics with respect to this compound.
-
Maintain the reaction vials at a constant temperature (e.g., 50 °C) in a thermostated bath.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot by diluting it with a large volume of cold diethyl ether and washing with water to remove unreacted nucleophile and salts.
-
Analyze the organic layer by GC-FID to determine the concentration of the remaining this compound relative to the internal standard.
-
Plot the natural logarithm of the concentration of this compound versus time for each nucleophile. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k').
-
Compare the k' values to determine the relative reactivity of the nucleophiles.
Protocol 2: Competitive Reactivity Study by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the relative reactivity of a pair of nucleophiles towards this compound in a single competitive reaction.
Materials:
-
This compound
-
A pair of nucleophiles (e.g., aniline and benzenethiol)
-
N,N-Dimethylformamide (DMF) (solvent)
-
High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)
Procedure:
-
Prepare a stock solution of this compound (0.1 M) in DMF.
-
Prepare a stock solution containing both nucleophiles at equimolar concentrations (e.g., 0.5 M each) in DMF.
-
Initiate the reaction by mixing the this compound stock solution with the mixed nucleophile stock solution in a sealed vial at a constant temperature.
-
At various time points, take aliquots and quench the reaction by diluting with a suitable solvent system for HPLC analysis.
-
Analyze the quenched aliquots by HPLC-UV to monitor the formation of the two different products.
-
The ratio of the product concentrations at various time points will provide a direct measure of the relative reactivity of the two nucleophiles.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams have been generated using the DOT language.
Caption: General SN2 pathway and GC analysis workflow.
Conclusion
The cross-reactivity of this compound is dominated by nucleophilic substitution at the carbon-chlorine bond. The reactivity with different functional groups is expected to follow the general order of nucleophilicity: thiols > amines > carboxylates > alcohols. The provided experimental protocols offer a robust framework for quantifying these reactivity differences, enabling researchers to make informed decisions in the design and synthesis of novel molecules. This guide serves as a foundational resource for professionals in drug development and materials science, facilitating the strategic use of this compound in their synthetic endeavors.
A Comparative Guide to the Isomeric Purity Analysis of 1-Chloro-3-fluoropropane
For researchers and professionals in drug development, ensuring the chemical purity of starting materials and intermediates is paramount. Isomeric impurities, which share the same molecular formula but differ in atomic arrangement, can significantly impact the safety and efficacy of a final product. This guide provides an objective comparison of analytical techniques for determining the isomeric purity of 1-Chloro-3-fluoropropane, a key building block in various synthetic pathways. We present supporting data and detailed experimental protocols for the most effective methods: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Potential Isomers of this compound (C₃H₆ClF)
The primary challenge in analyzing this compound is distinguishing it from its structural isomers. The potential isomers include:
-
1-Chloro-1-fluoropropane
-
1-Chloro-2-fluoropropane
-
2-Chloro-1-fluoropropane
-
2-Chloro-2-fluoropropane
Effective analytical methods must be capable of resolving and quantifying these closely related compounds.
Method 1: Gas Chromatography (GC)
Gas Chromatography is a powerful and widely used technique for separating and analyzing volatile compounds.[1][2] The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Due to differences in boiling points and polarity, isomers of this compound will elute from the column at different times (retention times), allowing for their separation and quantification.
Experimental Protocol: GC-MS Analysis
This protocol is adapted from established methods for analyzing similar halogenated hydrocarbons.[1][3][4]
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a suitable volatile solvent, such as hexane (B92381) or dichloromethane.
-
Prepare a series of calibration standards of the primary compound and any available isomeric reference standards at concentrations ranging from 0.01 mg/kg to 0.5 mg/kg.[1]
-
If trace-level analysis is required, a purge-and-trap concentrator can be used to increase sensitivity.[3][4][5]
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.[3]
-
Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID). MS is preferred for positive identification based on mass spectra.[1]
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is recommended. A Restek Rxi-624Sil MS (30 m, 0.25 mm ID, 1.4 µm film thickness) or a DB-VRX column (30 m x 0.25 mm ID, 1.4 µm ft) is suitable for separating volatile halogenated compounds.[1][3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[6]
-
Injector: Split/splitless injector. Use splitless mode for trace analysis.
-
Data Presentation: GC Parameters
| Parameter | Recommended Setting | Purpose |
| Injector Temperature | 200 - 240°C | Ensures rapid volatilization of the sample.[1][3] |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 150°C, Ramp: 40°C/min to 220°C (hold 2 min) | Provides thermal separation of isomers with different boiling points.[3] |
| Column | Rxi-624Sil MS (30m x 0.25mm x 1.4µm) | Offers high resolution for separating closely related isomers.[3] |
| Carrier Gas | Helium, 1.0 mL/min | Inert mobile phase to carry analytes through the column. |
| Detector (MS) | Mass Spectrometer (e.g., Agilent 5975C) | Allows for both quantification and identification based on mass fragmentation patterns.[3] |
| MS Source Temp. | 230 - 300°C | Maintains ions in the gas phase.[3] |
| MS Quad Temp. | 150 - 200°C | Ensures stable ion flight paths.[3] |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode for general analysis; SIM for higher sensitivity at trace levels.[3][5] |
GC Analysis Workflow
Caption: Workflow for Isomeric Purity Analysis by GC-MS.
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for molecular structure elucidation.[7] It distinguishes molecules by probing the magnetic properties of atomic nuclei within different chemical environments. For this compound and its isomers, ¹H (proton), ¹³C, and ¹⁹F NMR can provide definitive structural information to confirm identity and assess purity.[7][8][9]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.[8]
-
-
Instrumentation & Conditions:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Nuclei to Observe: ¹H and ¹³C. A ¹⁹F spectrum can also be highly informative.
-
Temperature: Standard probe temperature (e.g., 25°C).
-
Data Interpretation
The key to distinguishing isomers via NMR lies in the unique number of signals, their chemical shifts (position on the x-axis), and their splitting patterns (multiplicity), which are dictated by molecular symmetry and neighboring atoms.[10]
-
This compound (Cl-CH₂-CH₂-CH₂-F): Expected to show 3 distinct signals in both the ¹H and ¹³C NMR spectra due to the lack of symmetry.[8][9]
-
Isomers (e.g., 2-Chloro-2-fluoropropane): Will exhibit different numbers of signals and splitting patterns. For instance, 2-Chloro-2-fluoropropane ((CH₃)₂-C(Cl)(F)) would show only one signal in the ¹H spectrum (a doublet due to coupling with Fluorine) and two signals in the ¹³C spectrum, reflecting its molecular symmetry.
Data Presentation: Predicted NMR Signals
| Compound | Predicted ¹H Signals | Predicted ¹³C Signals | Key Differentiator |
| This compound | 3 | 3 | Asymmetric structure gives the maximum number of signals. |
| 1-Chloro-1-fluoropropane | 3 | 3 | Different chemical shifts and coupling constants compared to the target. |
| 1-Chloro-2-fluoropropane | 3 | 3 | Unique splitting patterns due to the position of F and Cl. |
| 2-Chloro-1-fluoropropane | 3 | 3 | Unique splitting patterns. |
| 2-Chloro-2-fluoropropane | 1 | 2 | High symmetry results in fewer signals, making it easily distinguishable. |
NMR Analysis Workflow
Caption: Workflow for Isomeric Purity Analysis by NMR.
Comparison of Analytical Techniques
Both GC and NMR offer robust solutions for isomeric purity analysis, but their strengths and weaknesses make them suitable for different analytical goals.
| Feature | Gas Chromatography (GC) | NMR Spectroscopy |
| Principle | Physical separation based on volatility and polarity. | Spectroscopic identification based on nuclear magnetic environments. |
| Sensitivity | Very high (ppm to ppb), especially with MS or ECD detectors.[1] | Lower, typically requires mg quantities of sample. |
| Resolution | Excellent for separating closely boiling isomers.[2] | Depends on field strength; can resolve subtle structural differences. |
| Identification | Relies on retention time matching with reference standards. MS provides structural clues. | Provides definitive structural information from first principles.[7] |
| Quantification | Highly accurate with proper calibration standards. | Accurate, can be done with an internal standard without needing standards for impurities. |
| Sample Throughput | High; automated systems can run many samples sequentially. | Lower; acquisition times can be longer, especially for ¹³C NMR. |
| Destructive? | Yes | No, the sample can be recovered. |
Logical Framework for Analysis
Caption: Decision workflow for purity assessment.
Conclusion and Recommendations
For routine quality control where high throughput and sensitivity are required, Gas Chromatography , particularly GC-MS, is the recommended method. It excels at separating and quantifying known isomeric impurities, provided that reference standards are available for initial method validation.
For definitive structural confirmation and analysis of unknown impurities, NMR Spectroscopy is unparalleled. It can identify and characterize isomers without the need for reference standards, making it an essential tool during process development and for troubleshooting out-of-specification results.
A comprehensive analytical strategy should leverage both techniques: GC-MS for rapid and sensitive purity screening and NMR for absolute structural verification and characterization of novel impurities.
References
- 1. publ.iss.it [publ.iss.it]
- 2. vurup.sk [vurup.sk]
- 3. ysi.com [ysi.com]
- 4. waterboards.ca.gov [waterboards.ca.gov]
- 5. gcms.cz [gcms.cz]
- 6. agriculturejournals.cz [agriculturejournals.cz]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. C3H7Cl CH3CH2CH2Cl C-13 nmr spectrum of 1-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. youtube.com [youtube.com]
Benchmarking the performance of 1-Chloro-3-fluoropropane against other alkylating agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the strategic selection of an appropriate alkylating agent is paramount to achieving desired reaction outcomes. This guide provides a comparative overview of 1-Chloro-3-fluoropropane, benchmarking its theoretical performance against other common alkylating agents. Due to a lack of direct comparative experimental studies in the public domain, this analysis is based on established principles of chemical reactivity and extrapolated data from related haloalkane compounds.
Theoretical Performance and Reactivity Profile
This compound is a bifunctional haloalkane, presenting two potential sites for nucleophilic substitution. The inherent differences in the electronegativity and leaving group ability of chlorine and fluorine atoms impart a degree of selectivity to its reactions.
Generally, the reactivity of haloalkanes as alkylating agents is influenced by several key factors:
-
Nature of the Halogen: The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). Consequently, the leaving group ability increases, with iodide being an excellent leaving group and fluoride (B91410) being a poor one. In this compound, the carbon-chlorine bond is more susceptible to nucleophilic attack than the highly stable carbon-fluorine bond under typical S(_N)2 conditions.[1]
-
Reaction Mechanism: The mechanism of alkylation (S(_N)1 or S(_N)2) plays a crucial role.[2][3] Primary haloalkanes, like this compound, predominantly favor the S(_N)2 pathway, which is sensitive to steric hindrance and the strength of the nucleophile.
-
Bifunctionality: As a bifunctional agent, this compound can potentially form cross-links between two nucleophilic sites, a property exploited in certain anticancer agents.[4][5] However, the disparate reactivity of the C-Cl and C-F bonds suggests that it will primarily act as a monofunctional alkylating agent under controlled conditions, with the chloropropyl group being transferred.
The following diagram illustrates the key factors influencing the reactivity of alkylating agents.
Caption: Factors influencing alkylating agent performance.
Comparative Reactivity: A Qualitative Assessment
Without direct quantitative data, we can construct a qualitative comparison of this compound with other representative alkylating agents based on their chemical structures and the principles outlined above.
| Alkylating Agent | Halogen(s) | Structure | Predicted Reactivity | Key Characteristics |
| This compound | Cl, F | Primary | Moderate | Primarily monofunctional at the C-Cl bond under standard conditions. The C-F bond is relatively inert. |
| 1-Bromopropane | Br | Primary | High | More reactive than the chloro-analogue due to the better leaving group ability of bromide. |
| 1-Iodopropane | I | Primary | Very High | Highly reactive, often used when rapid alkylation is required. |
| 1,3-Dichloropropane | Cl, Cl | Primary | Moderate | Bifunctional, with the potential for cross-linking or cyclization reactions. |
| Methyl Iodide | I | Methyl | Very High | A small, highly reactive monofunctional alkylating agent. |
| Isopropyl Bromide | Br | Secondary | Moderate | Less reactive than primary bromides due to increased steric hindrance. |
Representative Experimental Protocol for Alkylation
The following is a general protocol for a typical alkylation reaction using a haloalkane like this compound. This protocol should be optimized for specific substrates and desired outcomes.
Objective: To perform a nucleophilic substitution reaction on a model nucleophile (e.g., a phenoxide) using this compound.
Materials:
-
This compound
-
Phenol (or other nucleophilic substrate)
-
Potassium Carbonate (or other suitable base)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophilic substrate (1.0 eq) and a suitable base (1.5 eq).
-
Solvent Addition: Add anhydrous solvent to dissolve the reactants.
-
Reagent Addition: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The following diagram outlines the general workflow for this experimental protocol.
Caption: General experimental workflow for alkylation.
Conclusion
References
Bridging the Gap: An Analog-Based Comparison of Computational and Experimental Data for 1-Chloro-3-fluoropropane Reactions
A definitive, direct comparison between computational and experimental data for the reactions of 1-chloro-3-fluoropropane remains a notable gap in the current scientific literature. Researchers and professionals in drug development and atmospheric chemistry often rely on data from structurally similar compounds to predict the behavior of such molecules. This guide provides a comparative analysis based on available data for analogous compounds, namely 1-chloropropane (B146392) and various chloro-fluoro propenes, to offer insights into the potential reactivity of this compound.
This guide summarizes key kinetic data from both experimental and computational studies for these analogs, details the methodologies employed in these studies, and presents a visual representation of a common reaction pathway. By examining the thermal decomposition of 1-chloropropane and the atmospheric reactions of chloro-fluoro propenes with hydroxyl (OH) radicals, we can infer potential reaction mechanisms and rates for this compound.
Data Presentation: A Comparative Look at Analogous Compounds
The following tables summarize key quantitative data from both experimental and computational studies on compounds structurally related to this compound. This data provides a basis for estimating the reactivity of the target molecule.
Table 1: Thermal Decomposition Kinetics of 1-Chloropropane
| Reaction | Method | Temperature Range (K) | Rate Constant (s⁻¹) | Activation Energy (kcal/mol) |
| 1-Chloropropane → Propylene + HCl | Experimental (Single Pulse Shock Tube) | 1015–1220 | 1.63 × 10¹³ exp(-(60.1 ± 1.0)/RT) | 60.1 ± 1.0 |
| 1-Chloropropane → Propylene + HCl | Computational (DFT) | 800–1500 | 5.01 × 10¹⁴ exp(-(58.8)/RT) | 58.8 |
Data sourced from a study on the thermal decomposition of 1-chloropropane behind reflected shock waves.[1][2]
Table 2: Experimental Rate Coefficients for the Reaction of Chloro-fluoro-propenes with OH Radicals at 296 K
| Reactant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) |
| (E)-1-chloro-3,3,3-trifluoro-1-propene | (3.76 ± 0.35) × 10⁻¹³ |
| (Z)-1-chloro-3,3,3-trifluoro-1-propene | (9.46 ± 0.85) × 10⁻¹³ |
This data highlights the reactivity of analogous compounds in atmospheric conditions.[3]
Experimental and Computational Protocols
A critical aspect of comparing computational and experimental data is understanding the methodologies used to obtain them. The following sections detail the protocols relevant to the data presented.
Experimental Protocol: Single Pulse Shock Tube
The experimental data for the thermal decomposition of 1-chloropropane was obtained using a single pulse shock tube.[2]
-
Sample Preparation: A mixture of 1-chloropropane and an internal standard (cyclohexene) in argon was prepared. The sample was purified using the freeze-pump-thaw method.[2]
-
Shock Wave Generation: The mixture was introduced into the driven section of the shock tube. A high-pressure driver gas (helium) was used to rupture a diaphragm, generating a shock wave that propagated through the sample mixture, rapidly heating and compressing it.[2]
-
Reaction Conditions: The temperature behind the reflected shock wave was precisely controlled and calculated using a chemical thermometric method. Reaction times were typically in the range of 500 to 700 microseconds.[2]
-
Product Analysis: After the reaction, the mixture was rapidly cooled by expansion into a dump tank. The products were then collected and analyzed using gas chromatography to determine their concentrations.[2]
Computational Protocol: Density Functional Theory (DFT)
The computational data for the thermal decomposition of 1-chloropropane was generated using Density Functional Theory (DFT) calculations.[1][2]
-
Software: A quantum chemistry software package was used to perform the calculations.
-
Method: The geometries of the reactant, transition state, and products were optimized using a specific DFT functional and basis set.
-
Transition State Verification: The transition state was confirmed to have a single imaginary frequency corresponding to the reaction coordinate.
-
Rate Constant Calculation: The rate coefficient for the reaction was calculated using Transition State Theory (TST) over a range of temperatures.
Visualizing Reaction Pathways
To illustrate a potential reaction pathway for halogenated propanes, the following diagram shows the unimolecular elimination of HCl from 1-chloropropane, a primary reaction channel observed in thermal decomposition studies.
Caption: Unimolecular elimination pathway for 1-chloropropane.
Discussion and Future Outlook
The presented data on 1-chloropropane shows a reasonable agreement between experimental and computational results for its thermal decomposition, lending confidence to the application of these methods for similar molecules. The rate constants for the reaction of chloro-fluoro propenes with OH radicals provide valuable insight into their atmospheric lifetimes.
For this compound, it is anticipated that the primary thermal decomposition pathway would also be the unimolecular elimination of HCl or HF. Computational studies using DFT could effectively model these pathways and predict the corresponding activation energies and rate constants. Experimentally, techniques like single pulse shock tube or pyrolysis flow reactors coupled with mass spectrometry or gas chromatography would be suitable for determining the reaction kinetics and product distributions.
Regarding atmospheric reactions, the dominant degradation pathway for this compound is expected to be the reaction with OH radicals. Experimental techniques such as flash photolysis with resonance fluorescence or relative rate methods in environmental chambers could be employed to measure the rate constant for this reaction. Computational chemistry could further elucidate the reaction mechanism and identify the primary reaction products.
References
A comparative study of the toxicological profiles of halogenated propanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicological profiles of several halogenated propanes, including 1,2-dichloropropane, 1,2,3-trichloropropane, 1-bromopropane, and 2-bromopropane (B125204). The information is intended to assist researchers and professionals in understanding the potential hazards associated with these compounds. Data is presented in a comparative format to facilitate risk assessment and the selection of safer alternatives in various applications.
Executive Summary
Halogenated propanes are a class of volatile organic compounds with varied industrial applications, including use as solvents, chemical intermediates, and fumigants. However, their utility is often overshadowed by significant toxicological concerns. This guide reveals that while all examined halogenated propanes exhibit toxicity, the specific profiles and potencies differ. 1,2,3-Trichloropropane and 2-bromopropane, in particular, demonstrate marked carcinogenicity and reproductive toxicity, respectively. This document summarizes key toxicological endpoints, including acute toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity, supported by experimental data and detailed methodologies.
Data Presentation
Table 1: Acute Toxicity of Halogenated Propanes
| Compound | Chemical Formula | Oral LD50 (Rat) | Inhalation LC50 |
| 1,2-Dichloropropane | C₃H₆Cl₂ | 1.9 g/kg | 2000 ppm (4 hours, Rat) |
| 1,2,3-Trichloropropane | C₃H₅Cl₃ | 320 mg/kg | ~1000 ppm (4 hours, Rat)[1] |
| 1-Bromopropane | C₃H₇Br | 4.26 g/kg | 5,338 ppm (4 hours, Rat) |
| 2-Bromopropane | C₃H₇Br | > 2,000 mg/kg | 31,171 ppm (4 hours, Mouse)[2][3] |
Table 2: Genotoxicity of Halogenated Propanes (Ames Test)
| Compound | S. typhimurium Strain TA98 | S. typhimurium Strain TA100 | S. typhimurium Strain TA1535 | Metabolic Activation (S9) |
| 1,2-Dichloropropane | Positive | Positive | Positive | Required for activity |
| 1,2,3-Trichloropropane | Positive | Positive | Positive | Required for activity |
| 1-Bromopropane | Negative[4] | Negative[4] | Negative[4] | No effect[4] |
| 2-Bromopropane | Not specified | Positive[5][6] | Positive[5][6] | Required for TA100, not for TA1535[5][6] |
Table 3: Carcinogenicity of Halogenated Propanes in Rodents
| Compound | Species | Route of Exposure | Target Organs for Tumors |
| 1,2-Dichloropropane | Rat (Female), Mouse (Male & Female) | Gavage | Mammary gland (Rat), Liver (Mouse)[7] |
| 1,2,3-Trichloropropane | Rat, Mouse | Gavage | Oral mucosa, forestomach, mammary gland, kidney, pancreas (Rat); Forestomach, liver, Harderian gland, uterus (Mouse)[1][8] |
| 1-Bromopropane | Rat, Mouse | Inhalation | Skin, large intestine, pancreatic islets, mesothelioma (Rat); Lung (Mouse)[9][10][11] |
| 2-Bromopropane | Rat | Inhalation | Zymbal's gland, skin, intestine, thyroid, mammary gland, vagina, spleen (multi-organ)[12] |
Table 4: Reproductive and Developmental Toxicity of Halogenated Propanes
| Compound | Species | Key Reproductive Effects | Key Developmental Effects |
| 1,2-Dichloropropane | Rat, Rabbit | No primary reproductive toxicity observed.[13] | Delayed fetal development at maternally toxic doses.[13] |
| 1,2,3-Trichloropropane | Mouse | Impaired female fertility, reduced litter size.[14] | Data not prominent in search results. |
| 1-Bromopropane | Rat | Sperm damage, altered estrous cycles, altered hormone concentrations.[15] | Reduced fetal body weight at high concentrations.[15] |
| 2-Bromopropane | Rat | Testicular toxicity (impaired spermatogonia), ovarian dysfunction (decreased follicles, irregular estrous cycles).[8][16][17] | Fetal lethality at high concentrations.[18] |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds. The protocol generally follows the procedures described by Maron and Ames (1983) and OECD Guideline 471.
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a substance to cause a reverse mutation to a prototrophic state, allowing the bacteria to grow on a histidine-deficient medium.
Methodology:
-
Strains: Common strains include TA98, TA100, TA1535, and TA1537, which detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 fraction), which is a liver homogenate from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254). This is to mimic mammalian metabolism, as some chemicals only become mutagenic after metabolic processing.
-
Procedure:
-
The bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer are combined in a test tube.
-
The mixture is pre-incubated and then mixed with molten top agar (B569324).
-
This mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Evaluation: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertants indicates a mutagenic potential. Positive controls with known mutagens are run in parallel to ensure the validity of the test.
NTP Rodent Carcinogenicity Bioassay
The U.S. National Toxicology Program (NTP) conducts standardized two-year carcinogenicity bioassays in rodents to identify substances with carcinogenic potential. These studies are a primary source of data for hazard identification.
Principle: The bioassay involves long-term exposure of laboratory animals to a test substance to determine if it causes an increased incidence of neoplasms.
Methodology:
-
Animal Models: Typically, F344/N rats and B6C3F1 mice of both sexes are used.[19]
-
Exposure: The test substance is administered for the majority of the animals' lifespan (typically 2 years).[19] The route of administration (e.g., gavage, inhalation, in feed) is chosen based on the most likely route of human exposure.
-
Dose Selection: Dose levels are determined from shorter-term (e.g., 13-week) toxicity studies. The highest dose is typically the maximum tolerated dose (MTD), which is expected to produce some toxicity but not significantly shorten the animals' lifespan from effects other than cancer. Lower doses are also included to assess dose-response relationships.
-
Observations: Animals are monitored for clinical signs of toxicity and palpable masses throughout the study. Body weights and food consumption are recorded regularly.
-
Pathology: At the end of the study, a complete necropsy is performed on all animals. Tissues and organs are examined macroscopically, and a comprehensive set of tissues is collected for microscopic examination by a pathologist.
-
Evaluation: The incidence of tumors in the exposed groups is statistically compared to that in the concurrent control group. Historical control data may also be considered. A statistically significant increase in the incidence of one or more types of tumors in the exposed groups is considered evidence of carcinogenic activity.
Reproductive and Developmental Toxicity Testing
Reproductive and developmental toxicity studies are conducted to evaluate the potential of a substance to interfere with reproductive capabilities and normal development. The OECD provides standardized guidelines for these studies.
OECD Guideline 416: Two-Generation Reproduction Toxicity Study
Principle: This study is designed to provide information on the effects of a test substance on male and female reproductive performance, including gonadal function, mating behavior, conception, gestation, parturition, lactation, and weaning, as well as the growth and development of the offspring over two generations.
Methodology:
-
Animal Model: The rat is the preferred species.
-
Exposure: The test substance is administered to parental (F0) animals before mating, during mating, and throughout gestation and lactation. The offspring (F1 generation) are then exposed from weaning through their own mating and the production of the F2 generation.
-
Endpoints: A wide range of endpoints are evaluated, including fertility indices, litter size, offspring viability, body weight, and developmental landmarks. At termination, reproductive organs are weighed and examined histopathologically.
OECD Guideline 414: Prenatal Developmental Toxicity Study [1][4][14]
Principle: This study is designed to assess the adverse effects of a test substance on the pregnant female and the developing embryo and fetus following exposure during gestation.
Methodology:
-
Animal Models: Typically conducted in rats and rabbits.
-
Exposure: Pregnant females are exposed to the test substance daily, usually from implantation to the day before caesarean section.
-
Endpoints: Maternal effects (e.g., body weight, clinical signs) are monitored. At term, the uterus and its contents are examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
Mandatory Visualization
Caption: A generalized workflow for toxicological testing of chemical compounds.
Caption: Signaling pathway of the Ames test for mutagenicity.
References
- 1. oecd.org [oecd.org]
- 2. 2-Bromopropane - Hazardous Agents | Haz-Map [haz-map.com]
- 3. LC50 of 2-bromopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mutagenicity of 2-bromopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reproductive toxicity of 2-bromopropane in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Multi-organ carcinogenicity by inhalation exposure to 2-Bromopropane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. oecd.org [oecd.org]
- 14. Effects of 2-bromopropane on the female reproductive function in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oehha.ca.gov [oehha.ca.gov]
- 16. Developmental effects of inhalation exposure to 2-bromopropane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. oecd.org [oecd.org]
- 19. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
Unambiguous Structure Determination: A Comparative Guide to X-ray Crystallography and Spectroscopic Alternatives for Halogenated Reaction Products
For researchers, scientists, and drug development professionals, the precise structural confirmation of reaction products is a cornerstone of chemical research and development. This is particularly critical for halogenated compounds, where subtle isomeric differences can drastically alter chemical and biological properties. While single-crystal X-ray crystallography remains the definitive method for elucidating three-dimensional molecular architecture, a suite of powerful spectroscopic techniques provides essential and often more accessible alternatives. This guide presents an objective comparison of X-ray crystallography with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of reaction products derived from 1-chloro-3-fluoropropane.
The reaction of this compound with various reagents can lead to a diverse array of products through substitution, elimination, or rearrangement pathways. The unequivocal identification of these products is paramount for understanding reaction mechanisms, optimizing synthetic routes, and ensuring the purity and identity of target molecules. This guide provides detailed experimental protocols and a comparative analysis of the leading analytical techniques to aid researchers in selecting the most appropriate method for their specific needs.
Performance Comparison of Structural Elucidation Techniques
The selection of an analytical technique is often a trade-off between the level of structural detail required, sample availability, and experimental throughput. The following table summarizes the key performance indicators for X-ray Crystallography, GC-MS, and NMR spectroscopy in the context of characterizing small halogenated organic molecules.
| Feature | Single-Crystal X-ray Crystallography | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Diffraction of X-rays by a crystalline lattice. | Separation of volatile compounds followed by ionization and mass-to-charge ratio analysis. | Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. |
| Information Obtained | Unambiguous 3D molecular structure, bond lengths, bond angles, absolute configuration.[1][2][3][4] | Molecular weight, elemental composition (from isotopic patterns), fragmentation patterns, separation of isomers.[5][6] | Detailed connectivity (through-bond correlations), relative stereochemistry, solution-state conformation, and dynamics.[7][8][9][10] |
| Sample Requirements | Single, well-ordered crystal (typically >20 µm).[2][11] | Volatile and thermally stable liquid or solution (µL to mL). | Soluble compound (typically 1-25 mg for ¹H, 50-100 mg for ¹³C).[11] |
| Resolution | Atomic (<1 Å). | High separation resolution, but mass spectral data does not provide 3D coordinates. | Atomic level, providing detailed information about the chemical environment of each nucleus. |
| Sensitivity | Not applicable in the same sense as spectroscopic methods; requires a suitable crystal. | High (picogram to femtogram levels).[12][13] | Moderate to high, dependent on the nucleus and instrument (nanomole to micromole).[12][14] |
| Analysis Time | Days to weeks (including crystallization). | Minutes per sample. | Minutes to hours per sample, depending on the experiments. |
| Key Advantage for Halogenated Compounds | Definitive determination of stereochemistry and absolute configuration.[1][3][15] | Excellent for separating complex mixtures of volatile isomers and identifying components by their mass spectra. | ¹⁹F NMR is highly sensitive and provides a large chemical shift dispersion, making it ideal for characterizing organofluorine compounds.[7][8][9][10][16] |
| Limitations | Requires a high-quality single crystal, which can be difficult to obtain. | May not distinguish between certain isomers with similar fragmentation patterns.[5][6] Not suitable for non-volatile or thermally labile compounds. | Less sensitive than GC-MS. Does not directly provide molecular weight or absolute configuration.[12][14] |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: The paramount and often most challenging step is to grow a single, diffraction-quality crystal of the reaction product. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A suitable crystal should be well-formed, transparent, and typically at least 20-50 µm in each dimension.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. For air- or moisture-sensitive crystals, this is done under a stream of cold nitrogen gas. The crystal is typically affixed to a loop or a glass fiber using a cryo-protectant oil.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. An initial model of the molecule is built into the resulting electron density map. The model is then refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles, yielding the final, high-resolution 3D structure.[2][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the reaction product mixture is prepared in a volatile organic solvent (e.g., dichloromethane, hexane). The concentration should be in the range of 1-10 µg/mL. The sample should be filtered to remove any particulate matter.
-
Instrumentation Setup: A gas chromatograph equipped with a capillary column suitable for separating halogenated hydrocarbons (e.g., a mid-polar phase like 5% phenyl-methylpolysiloxane) is coupled to a mass spectrometer.
-
Injection and Separation: A small volume (typically 1 µL) of the sample is injected into the heated inlet of the GC. The volatile components are vaporized and carried by an inert gas (e.g., helium) through the column. The separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase of the column.
-
Mass Analysis: As the separated components elute from the column, they enter the ion source of the mass spectrometer where they are ionized (typically by electron impact). The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Data Analysis: The resulting mass spectrum for each chromatographic peak provides information about the molecular weight and fragmentation pattern of the compound. This data can be compared to spectral libraries for identification. The relative abundance of different products in a mixture can be estimated from the integrated peak areas in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-25 mg of the purified reaction product is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The solution must be homogeneous.
-
Data Acquisition: The NMR tube is placed in the spectrometer. A series of NMR experiments are performed. For structural elucidation of a reaction product of this compound, the following are recommended:
-
¹H NMR: Provides information on the number and chemical environment of hydrogen atoms.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
¹⁹F NMR: Crucial for organofluorine compounds, offering high sensitivity and a wide chemical shift range, making it easy to observe the fluorine environment.[7][8][9][10][16]
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms. COSY shows ¹H-¹H couplings, HSQC correlates directly bonded ¹H and ¹³C atoms, and HMBC shows long-range ¹H-¹³C correlations, which is vital for piecing together the carbon skeleton.
-
-
Data Processing and Interpretation: The acquired data (free induction decays) are Fourier transformed to produce the NMR spectra. The chemical shifts, coupling constants, and integration of the signals are analyzed to deduce the molecular structure. For complex structures, a combination of all these NMR data is used to build a complete picture of the molecule's connectivity and relative stereochemistry.
Experimental Workflow for Structure Confirmation
The following diagram illustrates a logical workflow for the structural characterization of a reaction product from this compound, integrating the strengths of each analytical technique.
Caption: A logical workflow for the structural elucidation of a reaction product, starting from initial analysis to definitive confirmation.
References
- 1. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rigaku.com [rigaku.com]
- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Advanced GC-MS Blog Journal: Hydrocarbon Isomers - Why Aren't They Analyzed [blog.avivanalytical.com]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds | Semantic Scholar [semanticscholar.org]
- 9. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 10. Multinuclear and Fluorine NMR Spectroscopy | Southampton Chemistry Analytical Solutions | University of Southampton [cdn.southampton.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 13. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Kinetic Analysis of 1-Chloro-3-fluoropropane Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected kinetic behavior of 1-chloro-3-fluoropropane in nucleophilic substitution reactions. Due to a lack of specific published experimental data for this compound, this guide leverages established principles of physical organic chemistry and comparative data from analogous haloalkanes to predict its reactivity. Detailed experimental protocols are provided to enable researchers to conduct their own kinetic studies.
Theoretical Framework and Reactivity Comparison
Nucleophilic substitution reactions are fundamental in organic synthesis, and understanding their kinetics is crucial for reaction optimization and mechanistic elucidation. For primary haloalkanes like this compound, the bimolecular nucleophilic substitution (S(_N)2) mechanism is the predominant pathway.[1][2] The rate of an S(_N)2 reaction is dependent on the concentrations of both the haloalkane and the nucleophile, following second-order kinetics.[2]
Rate Law: Rate = k[this compound][Nucleophile]
Several factors influence the rate constant, k, including the nature of the substrate, the nucleophile, the leaving group, and the solvent.[1]
Comparison with Other Haloalkanes
The reactivity of this compound can be benchmarked against other haloalkanes by considering the following factors:
-
Leaving Group Ability: The rate of an S(_N)2 reaction is significantly influenced by the ability of the leaving group to depart. This is related to the strength of the carbon-halogen bond and the stability of the resulting halide ion.[3] Generally, weaker carbon-halogen bonds lead to faster reactions. The bond strength decreases down the group: C-F > C-Cl > C-Br > C-I.[3] Consequently, the reactivity of haloalkanes follows the trend: R-I > R-Br > R-Cl > R-F. Based on this, this compound is expected to be less reactive than its bromo and iodo analogues but more reactive than 1,3-difluoropropane.
-
Steric Hindrance: The S(_N)2 reaction involves a backside attack of the nucleophile on the carbon atom bearing the leaving group.[1] Increased steric bulk around the reaction center hinders this approach and slows down the reaction rate. As a primary haloalkane, this compound has relatively low steric hindrance around the carbon bearing the chlorine atom, suggesting it should be reasonably susceptible to S(_N)2 reactions. Its reactivity would be comparable to other 1-chloroalkanes of similar chain length.
-
Inductive Effects: The presence of a fluorine atom at the 3-position will exert an electron-withdrawing inductive effect (-I effect). This effect will slightly polarize the C-Cl bond, potentially making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. However, this effect is transmitted through several sigma bonds and is likely to be modest.
Table 1: Predicted Relative Reactivity of 1-Halo-3-fluoropropanes in S(_N)2 Reactions
| Substrate | Leaving Group | C-X Bond Enthalpy (kJ/mol) | Predicted Relative Rate |
| 1-Iodo-3-fluoropropane | I | ~228 | Fastest |
| 1-Bromo-3-fluoropropane | Br | ~285 | Faster |
| This compound | Cl | ~340 | Moderate |
| 1,3-Difluoropropane | F | ~452 | Slowest |
Note: Bond enthalpy values are approximate for the C-X bond in a haloalkane.
Experimental Protocols for Kinetic Analysis
To obtain quantitative data for the substitution reactions of this compound, the following experimental protocols can be employed.
General Reaction Setup
A typical kinetic experiment involves reacting this compound with a chosen nucleophile in a suitable solvent at a constant temperature. The progress of the reaction is monitored over time by measuring the concentration of a reactant or a product.
Materials:
-
This compound
-
Nucleophile (e.g., sodium iodide, sodium azide, sodium cyanide)
-
Anhydrous solvent (e.g., acetone, acetonitrile, DMSO)
-
Internal standard (for chromatographic analysis)
-
Thermostatted reaction vessel (e.g., a jacketed reactor or a flask in a constant temperature bath)
-
Magnetic stirrer
-
Syringes for sampling
Monitoring Reaction Progress
The choice of analytical technique depends on the specific reactants and the desired level of detail.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds in a reaction mixture.[4]
-
Sample Preparation: At specific time intervals, an aliquot of the reaction mixture is withdrawn and immediately quenched (e.g., by dilution with a cold solvent or addition of a quenching agent) to stop the reaction.[4] An internal standard is then added.
-
GC-MS Analysis: The quenched sample is injected into the GC-MS. The components of the mixture are separated based on their boiling points and polarity in the GC column, and then detected and identified by the mass spectrometer.[5]
-
Data Analysis: The concentration of the reactant (this compound) and/or the product can be determined by integrating the respective peak areas and comparing them to the peak area of the internal standard. Plotting concentration versus time allows for the determination of the rate constant.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy allows for real-time, non-invasive monitoring of the reaction directly in the NMR tube.[6][7][8]
-
Sample Preparation: The reactants are mixed directly in an NMR tube, and the tube is placed in the NMR spectrometer, which is pre-heated to the desired reaction temperature.[6]
-
NMR Data Acquisition: A series of ¹H or ¹⁹F NMR spectra are acquired at regular time intervals.[7]
-
Data Analysis: The disappearance of a reactant signal or the appearance of a product signal is monitored. The relative integrals of the peaks corresponding to the reactant and product are used to determine their concentrations at each time point. This data is then used to calculate the rate constant.[9]
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Generalized S(_N)2 reaction mechanism for this compound.
Caption: Experimental workflow for kinetic analysis of substitution reactions.
Conclusion
References
- 1. SN2 reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. knockhardy.org.uk [knockhardy.org.uk]
- 4. benchchem.com [benchchem.com]
- 5. etamu.edu [etamu.edu]
- 6. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Magritek [magritek.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmtech.com [pharmtech.com]
Safety Operating Guide
Navigating the Disposal of 1-Chloro-3-fluoropropane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This document provides essential guidance on the proper disposal procedures for 1-chloro-3-fluoropropane (CAS Number: 462-38-4), a halogenated hydrocarbon. Adherence to these protocols is critical for mitigating risks to personnel and the environment.
Due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this compound, this guidance is based on the general principles for the disposal of halogenated organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and, if possible, obtain a specific SDS from the chemical supplier before proceeding with any disposal activities.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to handle this compound with the utmost care in a well-ventilated area, preferably within a certified chemical fume hood.[1] Personnel must be equipped with appropriate Personal Protective Equipment (PPE) to prevent exposure.
Key Safety Information:
| Safety Parameter | Recommendation | Source |
| Eye Protection | Chemical safety goggles or a face shield. | [2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | [2] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | [2] |
| Respiratory Protection | Use in a well-ventilated area or with respiratory protection if ventilation is inadequate. | [3] |
| General Hygiene | Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling. | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound, as a halogenated organic compound, requires a systematic approach to ensure safety and regulatory compliance. The primary recommended method of disposal is through a licensed hazardous waste management company.
Phase 1: Waste Segregation and Collection
-
Segregate Waste: this compound waste must be collected separately from non-halogenated organic waste and other chemical waste streams.[4] Cross-contamination can lead to complex and costly disposal procedures.
-
Use Appropriate Containers: Collect the waste in a designated, properly labeled, and leak-proof container. The container should be made of a material compatible with halogenated hydrocarbons.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and the associated hazards.
Phase 2: Storage
-
Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Incompatible Materials: Keep the container away from incompatible materials, such as strong oxidizing agents, bases, and metals, to prevent hazardous reactions.[5]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Phase 3: Final Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal procedures in accordance with local, state, and federal regulations.[1]
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a certified hazardous waste disposal company. These companies are equipped to handle and incinerate halogenated organic compounds in an environmentally sound manner.[4]
-
Documentation: Maintain a detailed record of the waste disposal process, including the date, quantity of waste, and the name of the disposal company.
Emergency Procedures
In the event of a spill or accidental release, the following steps should be taken immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[3]
-
Ventilate: Ensure the area is well-ventilated to disperse any vapors.
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[6]
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[6]
-
Decontamination: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling 1-Chloro-3-fluoropropane
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Chloro-3-fluoropropane was publicly available at the time of this writing. The following guidance is based on the safety data for the closely related compound, 3-Chloro-1,1,1-trifluoropropane (CAS 460-35-5), and general best practices for handling halogenated hydrocarbons. Researchers must conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before handling this chemical.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals working with this compound.
I. Hazard Identification and Risk Assessment
Due to the lack of a specific SDS, the hazards of this compound should be considered similar to those of 3-Chloro-1,1,1-trifluoropropane. The primary anticipated hazards include:
-
Toxicity: May be harmful if swallowed or inhaled.[1]
-
Irritation: Can cause serious eye irritation.[1]
-
Pressurized Container: If supplied in a cylinder, it contains gas under pressure and may explode if heated.
A comprehensive risk assessment should be performed before any handling of this chemical.
II. Personal Protective Equipment (PPE)
A risk assessment should be conducted for each specific task to determine the appropriate PPE. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Standard/Guideline |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | EN 166 or equivalent |
| Hand Protection | Chemical-resistant gloves (e.g., Viton®, nitrile). Double gloving is recommended. | EN 374 |
| Skin and Body Protection | A fully-buttoned laboratory coat. For larger quantities or splash potential, chemical-resistant aprons or suits may be necessary. | |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a respirator with an appropriate cartridge for organic vapors should be used. |
III. Safe Handling and Operational Plan
Engineering Controls:
-
All work with this compound must be performed in a properly functioning and certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Procedural Steps for Handling:
-
Preparation:
-
Clearly label a designated work area for handling this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Have spill cleanup materials readily available.
-
-
Handling:
-
Avoid direct contact with the chemical.
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
IV. Spill Management and Emergency Procedures
In Case of a Spill:
-
Evacuate the immediate area.
-
If safe to do so, contain the spill using an inert absorbent material.
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area.
-
Notify your institution's EHS department.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
V. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all liquid and solid waste in separate, compatible, and clearly labeled containers.
-
Do not mix halogenated waste with non-halogenated waste to avoid increased disposal costs.[4]
Disposal Procedure:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are tightly sealed and stored in secondary containment.
-
Contact your institution's EHS department to arrange for proper disposal in accordance with local, state, and federal regulations. Incineration is a common disposal method for halogenated organic compounds.[5]
Visualized Workflow
The following diagram outlines the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
